Product packaging for Pyruvate Carboxylase-IN-2(Cat. No.:)

Pyruvate Carboxylase-IN-2

Cat. No.: B15141898
M. Wt: 402.4 g/mol
InChI Key: YLTGYUHWCZSXHG-CMWLGVBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyruvate Carboxylase-IN-2 is a potent and selective inhibitor designed to target pyruvate carboxylase (PC), a crucial anaplerotic enzyme. PC catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key intermediate for gluconeogenesis, lipogenesis, and the replenishment of tricarboxylic acid (TCA) cycle intermediates . By inhibiting this enzyme, this compound provides a powerful research tool for investigating cellular metabolism in various contexts. This compound is particularly valuable for studying metabolic adaptations in diseases such as type 2 diabetes and obesity, where upregulated gluconeogenesis contributes to hyperglycemia . Furthermore, it enables the exploration of cancer cell metabolism, as many cancer cells depend on anaplerotic pathways like that mediated by PC to support rapid proliferation and biosynthesis. In vitro, applying this compound to cell cultures allows researchers to probe the role of PC in insulin secretion by pancreatic islets, lipid synthesis in adipocytes, and neurotransmitter synthesis in neural models . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the product's Certificate of Analysis for specific data on potency, solubility, and storage conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O8 B15141898 Pyruvate Carboxylase-IN-2

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(5-hydroxy-4-methoxyphenanthren-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O8/c1-27-14-8-12(28-21-20(26)19(25)18(24)15(9-22)29-21)7-11-6-5-10-3-2-4-13(23)16(10)17(11)14/h2-8,15,18-26H,9H2,1H3/t15-,18-,19+,20-,21-/m1/s1

InChI Key

YLTGYUHWCZSXHG-CMWLGVBASA-N

Isomeric SMILES

COC1=C2C(=CC(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O

Canonical SMILES

COC1=C2C(=CC(=C1)OC3C(C(C(C(O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O

Origin of Product

United States

Foundational & Exploratory

Pyruvate Carboxylase-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase-IN-2 (PC-IN-2), also known as compound 29, is a potent inhibitor of pyruvate carboxylase (PC), a critical enzyme in intermediary metabolism. As a natural analog of erianin, PC-IN-2 has demonstrated significant anticancer activity, particularly against human hepatocellular carcinoma (HCC), by inducing metabolic reprogramming. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of pyruvate carboxylase. PC is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for biosynthesis and energy production.

By inhibiting PC, this compound disrupts this critical metabolic pathway. The resulting depletion of oxaloacetate has several downstream consequences for cancer cells, which often exhibit a high degree of metabolic plasticity and reliance on anaplerosis to support their rapid proliferation. The primary consequence is a shift in cellular metabolism, forcing cancer cells to find alternative pathways to fuel the TCA cycle and for the biosynthesis of macromolecules. This metabolic reprogramming ultimately leads to cellular stress, reduced proliferation, and apoptosis in cancer cells. The inhibition of PC has been shown to particularly impact de novo lipogenesis, a process vital for the synthesis of cell membranes and signaling molecules in rapidly dividing cells.

While the precise kinetics of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound have not been detailed in the readily available literature, its potent inhibitory activity at nanomolar concentrations suggests a high affinity for the enzyme.

Quantitative Data

The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays. The following table summarizes the key inhibitory concentrations.

Assay Type Parameter Value (µM) Reference
Cell Lysate-Based PC ActivityIC500.065[1]
Cell-Based PC ActivityIC500.097[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods for measuring pyruvate carboxylase activity and may have been adapted in the specific studies cited.

Pyruvate Carboxylase Activity Assay (Cell Lysate)

This assay measures the enzymatic activity of PC in cell extracts.

1. Preparation of Cell Lysate:

  • Harvest cultured cells (e.g., HepG2) and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, containing protease inhibitors).

  • Lyse the cells by sonication or dounce homogenization on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction, including pyruvate carboxylase.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)
    • 5 mM ATP
    • 10 mM MgCl2
    • 20 mM NaHCO3
    • 0.2 mM NADH
    • 10 units/mL Malate Dehydrogenase
    • 10 mM Sodium Pyruvate

  • Add a standardized amount of cell lysate (e.g., 50 µg of total protein) to the reaction mixture.

  • To determine the inhibitory effect, pre-incubate the cell lysate with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature before adding the substrate (pyruvate).

  • Initiate the reaction by adding sodium pyruvate.

3. Detection:

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by PC.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Pyruvate Carboxylase Activity Assay

This assay measures the activity of PC within intact cells.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

2. Measurement of PC-dependent Metabolic Flux:

  • A common method involves tracing the incorporation of ¹³C-labeled glucose or pyruvate into TCA cycle intermediates.

  • After treatment with the inhibitor, incubate the cells with a medium containing a stable isotope-labeled substrate (e.g., [U-¹³C]-glucose or [¹³C₃]-pyruvate).

  • After incubation, quench the metabolism and extract the intracellular metabolites.

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Quantify the fractional contribution of the labeled substrate to the pools of TCA cycle intermediates (e.g., citrate, malate, aspartate). A decrease in the incorporation of the label into these intermediates in the presence of this compound indicates inhibition of PC activity.

3. Data Analysis:

  • Calculate the percentage of inhibition of labeled substrate incorporation into TCA cycle intermediates at each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Pyruvate_Carboxylase_Inhibition_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate PC_IN_2 This compound PC_IN_2->PC Inhibition Cell_Growth Cancer Cell Proliferation & Survival PC_IN_2->Cell_Growth Inhibits Apoptosis Apoptosis PC_IN_2->Apoptosis Induces OAA Oxaloacetate (OAA) PC->OAA Catalysis TCA_Cycle TCA Cycle OAA->TCA_Cycle Anaplerosis Biosynthesis Biosynthesis (e.g., Lipids, Amino Acids) TCA_Cycle->Biosynthesis Provides Precursors Biosynthesis->Cell_Growth Supports

Caption: Inhibition of Pyruvate Carboxylase by PC-IN-2 disrupts anaplerosis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with This compound Start->Treatment Cell_Lysate_Assay Cell Lysate PC Activity Assay Treatment->Cell_Lysate_Assay Cell_Based_Assay Cell-Based PC Metabolic Flux Assay Treatment->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Lysate_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis End End: Quantify Inhibitory Potency Data_Analysis->End

Caption: Workflow for determining the IC50 of PC-IN-2.

References

Pyruvate Carboxylase: A Technical Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and amino acid synthesis.[1][2] Given its central role, deregulation of PC activity is implicated in various metabolic diseases, including type 2 diabetes and cancer, making it an attractive target for therapeutic intervention.[3] This document provides a comprehensive overview of PC, including its structure, mechanism of action, and role in disease, with a focus on strategies for inhibitor discovery and development. Detailed experimental protocols for assessing PC activity are also provided to aid in the identification and characterization of novel modulators.

Introduction to Pyruvate Carboxylase

Discovered in 1959, Pyruvate Carboxylase (PC) is a biotin-dependent enzyme that plays a crucial role in cellular metabolism.[1] It facilitates the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a key intermediate in the TCA cycle.[4] This function is essential for both energy production and various biosynthetic pathways.[1]

Structure and Domains

Most forms of active PC are tetramers, with each identical subunit comprising four distinct domains:

  • Biotin Carboxylation (BC) Domain: Located at the N-terminus, this domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.[1][5]

  • Carboxyltransferase (CT) Domain: This central domain is responsible for transferring the carboxyl group from carboxybiotin to pyruvate, generating oxaloacetate.[1][5]

  • Biotin Carboxyl Carrier Protein (BCCP) Domain: Situated at the C-terminus, this domain contains a covalently attached biotin molecule that acts as a mobile carrier for the carboxyl group, shuttling it between the BC and CT active sites.[6]

  • PC Tetramerization (PT) or Allosteric Domain: This domain is crucial for the tetrameric structure of the enzyme and binds the allosteric activator, acetyl-CoA.[1][6]

Mechanism of Action

The catalytic cycle of PC involves two distinct half-reactions that occur at spatially separate active sites:[2]

  • Carboxylation of Biotin: In the BC domain, bicarbonate is activated by ATP to form a carboxyphosphate intermediate. This intermediate then carboxylates the biotin cofactor attached to the BCCP domain, forming carboxybiotin. This step is allosterically activated by acetyl-CoA.[6]

  • Transfer of the Carboxyl Group to Pyruvate: The BCCP domain, with its attached carboxybiotin, swings to the CT domain of an adjacent subunit. Here, the carboxyl group is transferred from carboxybiotin to pyruvate, yielding oxaloacetate and regenerating the biotin cofactor.[1]

Role in Disease and Therapeutic Potential

The central role of PC in metabolism makes it a critical enzyme in several pathological conditions, highlighting its potential as a therapeutic target.

Type 2 Diabetes

In type 2 diabetes, increased PC expression and activity contribute to elevated hepatic gluconeogenesis and adiposity.[3] Inhibition of PC has been shown to improve insulin sensitivity and reduce fat accumulation in preclinical models, suggesting that PC inhibitors could be a viable therapeutic strategy for managing this disease.[3]

Cancer

Many cancer cells exhibit altered metabolism, characterized by increased reliance on anaplerotic pathways to support rapid proliferation. PC plays a crucial role in supplying oxaloacetate to the TCA cycle, which provides building blocks for the synthesis of lipids, nucleotides, and amino acids necessary for tumor growth.[3] Downregulation or inhibition of PC has been shown to impair the growth of various cancer cell lines, including those from breast, lung, and brain tumors, establishing PC as a promising anti-cancer target.[3]

Pyruvate Carboxylase Inhibitors

The development of specific and potent PC inhibitors is an active area of research. Several classes of inhibitors have been identified, targeting different aspects of the enzyme's function.[7]

Inhibitor ClassExample(s)Mechanism of InhibitionReference(s)
Substrate Analogues Oxamate, FluoropyruvateCompete with pyruvate for binding to the CT domain.[7]
Allosteric Inhibitors AspartateBinds to an allosteric site and inhibits enzyme activity.[7]
Biotin-Binding Proteins AvidinBinds tightly to the biotin cofactor, preventing its participation in the catalytic cycle.[7]
Novel Small Molecules Imidazolidine-2,4,5-trionesMixed-type inhibition with respect to pyruvate and non-competitive with respect to ATP.[8]

Experimental Protocols

Accurate and reliable assays are essential for the discovery and characterization of PC inhibitors. Below are detailed protocols for commonly used PC activity assays.

Coupled Enzyme Assay for Pyruvate Carboxylase Activity

This spectrophotometric assay measures PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH) or the consumption of acetyl-CoA by citrate synthase (CS).[9]

Materials:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO3

  • 0.1 M MgCl2

  • 1.0 mM Acetyl-CoA

  • 0.1 M Pyruvate

  • 0.1 M ATP

  • 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in ethanol (prepare fresh)

  • Citrate Synthase (CS) (~1000 U/mL)

  • Cell or tissue extract containing Pyruvate Carboxylase

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Cocktail Preparation: For each assay, prepare a reaction cocktail in a UV-transparent cuvette as follows:

    • Tris-HCl (1.0 M, pH 8.0): 100 µL

    • NaHCO3 (0.5 M): 60 µL

    • MgCl2 (0.1 M): 50 µL

    • Acetyl-CoA (1.0 mM): 20 µL

    • ATP (0.1 M): 50 µL

    • DTNB (10 mM): 10 µL

    • Citrate Synthase: 10 µL

    • Deionized Water: to a final volume of 900 µL

  • Control Cocktail: Prepare a control cocktail by omitting pyruvate.

  • Equilibration: Incubate the cuvettes at 30°C for 10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding 50 µL of the cell/tissue extract to both the reaction and control cuvettes. Mix immediately by pipetting.

  • Measurement: Monitor the increase in absorbance at 412 nm for 60 seconds. The rate of reaction is proportional to the PC activity.

  • Calculation: The activity of PC is calculated based on the rate of change in absorbance, using the molar extinction coefficient of the product of the DTNB reaction. One unit of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[9]

High-Throughput Screening (HTS) Assay for Pyruvate Carboxylase

This colorimetric assay is suitable for screening large compound libraries for PC inhibitors. It is based on the reaction of the product, oxaloacetate, with the diazonium salt, Fast Violet B (FVB), which forms a colored adduct with an absorbance maximum at 530 nm.[10]

Materials:

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl2, 50 mM KCl)

  • Pyruvate

  • ATP

  • NaHCO3

  • Acetyl-CoA

  • Purified Pyruvate Carboxylase enzyme

  • Fast Violet B (FVB) solution

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of a microplate.

  • Enzyme Reaction:

    • Add a solution containing PC enzyme, pyruvate, NaHCO3, and acetyl-CoA to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 30 minutes).

  • Reaction Quenching and Color Development:

    • Stop the enzymatic reaction (e.g., by adding an acid).

    • Add the FVB solution to each well.

    • Incubate for a set time to allow for color development.

  • Measurement: Read the absorbance at 530 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with test compounds to the control wells.

Visualizations

Signaling Pathways and Experimental Workflows

Pyruvate_Carboxylase_Metabolic_Hub cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) AcetylCoA->Oxaloacetate Allosteric Activation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxaloacetate->TCA_Cycle Amino_Acids Amino Acids Oxaloacetate->Amino_Acids Amino Acid Synthesis Oxaloacetate_cyt Oxaloacetate Oxaloacetate->Oxaloacetate_cyt Citrate Citrate TCA_Cycle->Citrate Citrate_cyt Citrate Citrate->Citrate_cyt Glucose Glucose Pyruvate_cyt Pyruvate Glucose->Pyruvate_cyt Glycolysis Pyruvate_cyt->Pyruvate Fatty_Acids Fatty Acids Citrate_cyt->Fatty_Acids Lipogenesis PEP Phosphoenol- pyruvate (PEP) Oxaloacetate_cyt->PEP PEPCK Glucose_out Glucose PEP->Glucose_out Gluconeogenesis

Caption: Metabolic pathways involving Pyruvate Carboxylase.

PC_Assay_Workflow cluster_Coupled_Assay Coupled Enzyme Assay cluster_HTS_Assay High-Throughput Screening Assay A1 Prepare Reaction Mix (Pyruvate, ATP, HCO3-, Acetyl-CoA) A2 Add PC Enzyme A1->A2 A3 Add Coupling Enzyme (MDH or CS) & Substrate (NADH or DTNB) A2->A3 A4 Monitor Absorbance Change (340nm or 412nm) A3->A4 B1 Dispense Compounds & Controls B2 Add PC & Substrates B1->B2 B3 Incubate B2->B3 B4 Stop Reaction & Add FVB B3->B4 B5 Measure Absorbance (530nm) B4->B5

Caption: Workflow for Pyruvate Carboxylase activity assays.

References

Unveiling Pyruvate Carboxylase-IN-2: A Technical Guide to a Novel Metabolic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of Pyruvate Carboxylase-IN-2, a potent inhibitor of pyruvate carboxylase (PC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic targets of cancer therapy. This compound, a natural analog of erianin, has demonstrated significant potential in mediating anticancer effects, particularly in human hepatocellular carcinoma (HCC), by targeting the enzymatic activity of PC.[1]

Core Compound Details

IdentifierValue
Compound Name This compound
Synonyms Compound 29
CAS Number 1469730-16-2
Molecular Formula C21H22O8
Molecular Weight 402.39 g/mol

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of pyruvate carboxylase, an enzyme crucial for replenishing tricarboxylic acid (TCA) cycle intermediates by catalyzing the conversion of pyruvate to oxaloacetate.[2][3] This anaplerotic function is often upregulated in cancer cells to support their high proliferative rates and biosynthetic needs.[2][4]

The inhibitory action of this compound disrupts the metabolic reprogramming that is a hallmark of many cancers.[2] By blocking PC, this compound has been shown to modulate cancer-related gene expression, induce changes in metabolic intermediates, promote mitochondrial oxidative stress, and inhibit glycolysis, ultimately leading to an energy deficit that curtails cancer cell proliferation.[5]

Inhibitory Potency

The inhibitory activity of this compound has been quantified in both cell-free and cell-based assays, demonstrating its high potency.

Assay TypeIC50 (μM)
Cell Lysate-Based PC Activity0.065
Cell-Based PC Activity0.097

Data sourced from Chemsrc, referencing Sheng Y, et al. J Med Chem. 2022;65(1):460-484.[1]

Signaling Pathways and Metabolic Consequences

The inhibition of pyruvate carboxylase by this compound initiates a cascade of metabolic changes within cancer cells. The following diagram illustrates the key affected pathways.

cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Inhibited by This compound Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA ROS Mitochondrial Oxidative Stress TCA->ROS Increased Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Energy Energy (ATP) Glycolysis->Energy Inhibited Pyruvate_cyto->Pyruvate Proliferation Cell Proliferation Energy->Proliferation Reduced

Metabolic consequences of PC inhibition.

Experimental Protocols

The following are generalized protocols for assessing pyruvate carboxylase activity, which can be adapted to study the effects of inhibitors like this compound.

Cell Lysate-Based Pyruvate Carboxylase Activity Assay

This assay measures the enzymatic activity of PC in cell extracts. A common method is a coupled enzyme assay where the product of the PC reaction, oxaloacetate, is used in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford reagent for protein quantification

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates: Sodium pyruvate, ATP, MgCl2, NaHCO3

  • Coupling enzymes and reagents: Citrate synthase, Acetyl-CoA, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Microplate reader or spectrophotometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using the Bradford assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3, acetyl-CoA, citrate synthase, and DTNB.

    • Add a standardized amount of cell lysate to the reaction mixture.

    • To test the inhibitor, add varying concentrations of this compound to the reaction mixture and pre-incubate with the cell lysate.

    • Initiate the reaction by adding sodium pyruvate.

    • The reaction catalyzed by PC produces oxaloacetate. Citrate synthase then converts oxaloacetate and acetyl-CoA to citrate and Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB to produce a yellow-colored product that can be measured at 412 nm.

    • Monitor the change in absorbance over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the specific activity of PC (U/mg of protein).

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell-Based Pyruvate Carboxylase Activity Assay

This assay assesses PC activity within intact cells, providing a more physiologically relevant measure of enzyme inhibition.

Materials:

  • Cell culture medium

  • This compound

  • Reagents for cell lysis and protein quantification

  • Pyruvate Carboxylase Activity Assay Kit (e.g., from Abcam or similar suppliers)

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis and Assay:

    • After treatment, wash the cells with PBS and lyse them according to the assay kit protocol.

    • The assay principle is often similar to the cell lysate-based assay, utilizing a coupled reaction to produce a detectable signal (colorimetric or fluorometric).

    • Follow the kit manufacturer's instructions for preparing the reaction mixture and adding the cell lysate.

    • Measure the output signal using a microplate reader.

  • Data Analysis:

    • Normalize the PC activity to the total protein concentration in each sample.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

cluster_lysate Cell Lysate-Based Assay Workflow cluster_cell Cell-Based Assay Workflow A Prepare Cell Lysate B Quantify Protein A->B C Prepare Reaction Mix (with/without inhibitor) B->C D Add Lysate & Pyruvate C->D E Measure Absorbance @ 412 nm D->E F Calculate IC50 E->F G Treat Cells with Inhibitor H Lyse Cells G->H I Perform PC Activity Assay (Kit-based) H->I J Measure Signal I->J K Normalize to Protein & Calculate IC50 J->K

References

Pyruvate Carboxylase-IN-2: A Natural Analog of Erianin for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, presenting novel therapeutic targets. Pyruvate carboxylase (PC), a key anaplerotic enzyme, is crucial for replenishing tricarboxylic acid (TCA) cycle intermediates to support biomass production in cancer cells. Erianin, a natural bibenzyl compound, has been identified as a potent inhibitor of PC, exhibiting significant anticancer activity. This technical guide provides a comprehensive overview of Pyruvate Carboxylase-IN-2, a natural analog of erianin, and its role as a selective PC inhibitor. We present a comparative analysis of the inhibitory activities of erianin and its analogs, detail experimental protocols for assessing PC activity, and illustrate the key signaling pathways implicated in their mechanism of action. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting pyruvate carboxylase in oncology.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation is the increased reliance on anaplerotic reactions to replenish the TCA cycle with intermediates essential for the synthesis of macromolecules. Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a primary anaplerotic entry point into the TCA cycle.[1] Elevated PC expression and activity have been observed in various cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.

Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated broad-spectrum anticancer effects.[2] Recent studies have identified pyruvate carboxylase as the direct cellular target of erianin and its natural analogs, mediating their potent anticancer activity against hepatocellular carcinoma by inducing metabolic reprogramming.[3] this compound (also referred to as compound 29 in scientific literature) has emerged as a particularly potent natural analog of erianin, exhibiting strong inhibitory effects on PC.[4] This guide delves into the specifics of this compound as a natural analog of erianin, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Erianin and Its Analogs

The inhibitory potency of erianin and its natural analogs against pyruvate carboxylase has been evaluated in both cell lysate-based and cell-based assays. The following tables summarize the key quantitative data, highlighting the superior activity of this compound.

Table 1: Inhibitory Activity of Erianin and its Natural Analogs against Pyruvate Carboxylase

CompoundDescriptionIC50 (μM) - Cell Lysate-Based PC ActivityIC50 (μM) - Cell-Based PC Activity
ErianinParent Natural Compound--
This compound (Compound 29) Natural Analog of Erianin 0.065 [4]0.097 [4]
Pyruvate Carboxylase-IN-1 (Compound 37)Natural Analog of Erianin0.204[5]0.104[5]

Data extracted from Sheng Y, et al. J Med Chem. 2022.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound and erianin.

Cell Lysate-Based Pyruvate Carboxylase Activity Assay

This assay measures the enzymatic activity of PC in a controlled in vitro environment using cell lysates.

Protocol:

  • Preparation of Cell Lysate:

    • Harvest cancer cells (e.g., HepG2) and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 10 mM NaHCO₃, and 10 mM pyruvate.

    • Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to the reaction mixture.

    • Add varying concentrations of the test compound (this compound or erianin) or vehicle control (DMSO).

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Detection of Oxaloacetate:

    • The product of the PC reaction, oxaloacetate, is quantified using a coupled enzyme assay.

    • Add an excess of citrate synthase and acetyl-CoA to the reaction mixture. Citrate synthase catalyzes the reaction of oxaloacetate and acetyl-CoA to form citrate and Coenzyme A (CoA).

    • The liberated CoA is then measured spectrophotometrically at 412 nm following its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Plot the percentage of PC inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Pyruvate Carboxylase Activity Assay

This assay assesses the activity of PC within intact cells, providing a more physiologically relevant measure of inhibitor potency.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (this compound or erianin) or vehicle control for a specified duration (e.g., 24 hours).

  • Measurement of PC-dependent Metabolic Flux:

    • Replace the culture medium with a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-glucose or [3-¹³C]-pyruvate.

    • Incubate the cells for a defined period to allow for the incorporation of the labeled carbons into TCA cycle intermediates.

  • Metabolite Extraction and Analysis:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Analyze the isotopic enrichment in TCA cycle intermediates (e.g., citrate, malate) using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the fractional contribution of the labeled substrate to the TCA cycle intermediates.

    • Determine the inhibition of PC activity by the reduction in the fractional contribution in treated cells compared to control cells.

    • Calculate the IC50 value from the dose-response curve of PC inhibition versus inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of erianin and its analogs, including this compound, are mediated through the modulation of several key signaling pathways. The inhibition of pyruvate carboxylase leads to metabolic stress, which in turn triggers these downstream cellular responses.

Logical Relationship: this compound as a Natural Analog of Erianin

This compound is structurally related to erianin, with modifications that enhance its inhibitory activity against pyruvate carboxylase. This relationship is a key aspect of its development as a targeted therapeutic agent.

Erianin_Analog_Relationship Logical Relationship of Erianin and its Analog Erianin Erianin (Natural Bibenzyl Compound) PC_IN_2 This compound (Natural Analog) Erianin->PC_IN_2 Structural Analog PC Pyruvate Carboxylase (PC) Erianin->PC Inhibits PC_IN_2->PC Potently Inhibits Metabolic_Stress Metabolic Stress (TCA Cycle Disruption) PC->Metabolic_Stress Leads to Anticancer_Activity Anticancer Activity Metabolic_Stress->Anticancer_Activity Induces

Caption: Logical flow from erianin to its potent analog, this compound, targeting pyruvate carboxylase to induce anticancer effects.

Experimental Workflow: From Compound Screening to Mechanistic Studies

The identification and characterization of this compound involved a systematic experimental workflow, from initial screening to detailed mechanistic elucidation.

Experimental_Workflow Experimental Workflow for PC Inhibitor Characterization cluster_screening Screening & Identification cluster_invitro In Vitro Characterization cluster_mechanistic Mechanistic Studies Screening Screening of Erianin Analogs Identification Identification of This compound Screening->Identification Cell_Lysate_Assay Cell Lysate-Based PC Activity Assay Identification->Cell_Lysate_Assay Characterize Cell_Based_Assay Cell-Based PC Activity Assay Cell_Lysate_Assay->Cell_Based_Assay Metabolomics Metabolomic Analysis (LC-MS) Cell_Based_Assay->Metabolomics Investigate cellular effects Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Metabolomics->Signaling_Analysis Wnt_Pathway Modulation of Wnt/β-Catenin Pathway by PC Inhibition PC_Inhibitor This compound Erianin PC Pyruvate Carboxylase PC_Inhibitor->PC Inhibits Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) PC_Inhibitor->Gene_Expression Suppresses Proliferation OAA Oxaloacetate PC->OAA Produces Beta_Catenin β-Catenin OAA->Beta_Catenin Regulates Stability (Indirectly) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates TCF_LEF->Gene_Expression Induces PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway PC_Inhibitor This compound Erianin Metabolic_Stress Metabolic Stress PC_Inhibitor->Metabolic_Stress Induces Cell_Growth Cell Growth & Proliferation PC_Inhibitor->Cell_Growth Inhibits PI3K PI3K Metabolic_Stress->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Cell_Growth Promotes ROS_JNK_Pathway Activation of ROS/JNK Apoptotic Pathway PC_Inhibitor This compound Erianin Mitochondrial_Dysfunction Mitochondrial Dysfunction PC_Inhibitor->Mitochondrial_Dysfunction Causes ROS ROS Production Mitochondrial_Dysfunction->ROS Increases JNK JNK Activation ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Induces JAK_STAT3_Pathway Suppression of JAK/STAT3 Signaling Erianin Erianin JAK JAK Erianin->JAK Inhibits Proliferation_Survival Cell Proliferation & Survival Erianin->Proliferation_Survival Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3->Gene_Transcription Induces Gene_Transcription->Proliferation_Survival Promotes

References

The Role of Pyruvate Carboxylase Inhibition in Metabolic Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of various diseases, including cancer, where cellular metabolism is rewired to support aberrant growth and proliferation.[1] At the heart of this reprogramming lies the enzyme Pyruvate Carboxylase (PC), a mitochondrial enzyme that plays a pivotal role in cellular metabolism.[2] PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This function is vital for the biosynthesis of macromolecules and for maintaining cellular energy homeostasis.[2]

This technical guide provides an in-depth overview of the role of Pyruvate Carboxylase in metabolic reprogramming and explores the potential of its inhibition as a therapeutic strategy. While this guide will discuss the inhibition of Pyruvate Carboxylase in a broader context, it is important to note that a specific inhibitor termed "Pyruvate Carboxylase-IN-2" is not documented in publicly available scientific literature. Therefore, the principles and data presented herein relate to known inhibitors of Pyruvate Carboxylase and the general therapeutic concept of targeting this enzyme.

Pyruvate Carboxylase: Structure and Function

Pyruvate Carboxylase is a tetrameric enzyme with each subunit containing three functional domains: a biotin carboxylation domain, a transcarboxylation domain, and a biotin carboxyl carrier domain.[3] The enzyme utilizes a biotin cofactor to facilitate the two-step carboxylation of pyruvate.[4]

The reaction catalyzed by PC is a critical node in metabolism, linking glycolysis to the TCA cycle. The oxaloacetate produced by PC has several fates:

  • Anaplerosis: Replenishment of the TCA cycle intermediates that are depleted for biosynthetic purposes.[5]

  • Gluconeogenesis: In the liver and kidney, oxaloacetate is a key precursor for the synthesis of glucose.[4]

  • Lipogenesis: In adipose tissue, oxaloacetate is used for the synthesis of fatty acids.[6]

  • Neurotransmitter Synthesis: In the brain, PC is involved in the synthesis of glutamate.

The Role of Pyruvate Carboxylase in Metabolic Reprogramming

In cancer cells, metabolic pathways are rewired to support increased proliferation and survival. This often involves an increased reliance on anaplerotic pathways to fuel the TCA cycle for the production of biomass precursors and reducing equivalents. Pyruvate Carboxylase plays a central role in this metabolic reprogramming.[6]

Several studies have demonstrated the upregulation of PC in various cancers, including breast, lung, and glioblastoma. This increased PC activity provides cancer cells with a steady supply of oxaloacetate, which is essential for the synthesis of amino acids, nucleotides, and lipids required for rapid cell division.[7] Furthermore, PC-mediated anaplerosis can contribute to the maintenance of the mitochondrial membrane potential and the regeneration of NAD+ required for sustained glycolysis.

The reliance of cancer cells on PC for anaplerosis presents a potential therapeutic vulnerability. By inhibiting PC, it may be possible to starve cancer cells of the essential building blocks they need to grow and proliferate.

Therapeutic Potential of Pyruvate Carboxylase Inhibition

The inhibition of Pyruvate Carboxylase is an emerging therapeutic strategy for diseases characterized by metabolic dysregulation, particularly cancer. Several small molecule inhibitors of PC have been identified and are being investigated for their anti-cancer properties.

Quantitative Data on Pyruvate Carboxylase Inhibitors

A comprehensive understanding of the potency and selectivity of PC inhibitors is crucial for their development as therapeutic agents. The following table summarizes the available quantitative data for some known Pyruvate Carboxylase inhibitors.

InhibitorTargetIC50 / KiAssay ConditionsReference
α-hydroxycinnamic acids (8u) Pyruvate CarboxylaseIC50: 3.0 ± 1.0 μMin vitro enzyme assay[3]
α-hydroxycinnamic acids (8v) Pyruvate CarboxylaseIC50: 4.3 ± 1.5 μM, Ki: 0.74 μM (competitive with pyruvate)in vitro enzyme assay[3]
Chlorothricin Pyruvate CarboxylaseIC50: 0.12 - 0.50 mMin vitro enzyme assay[8]
Oxamate Pyruvate CarboxylaseKD: 1.45 mMNMR and enzyme inactivation assays[8]
Fluoropyruvate Pyruvate Carboxylase47% inhibition at 5 mMIsolated enzyme assay[8]
MgGTP, MgUTP, MgCTP, MgTTP, MgITP Pyruvate CarboxylaseKi: 0.7 - 0.9 mM (competitive with MgATP)in vitro enzyme assay[8]
α, β-methylene adenosine diphosphate Pyruvate CarboxylaseKi: 0.58 mM (competitive with MgATP)in vitro enzyme assay[8]
Adenosine 5′-phosphosulfate Pyruvate CarboxylaseKi: 3 mM (competitive with MgATP)in vitro enzyme assay[8]
Phosphonoacetate Biotin Carboxylase DomainKi: 7.8 ± 1.8 mM (competitive with MgATP)in vitro enzyme assay[8]
Erianin Analogs (35, 36) Pyruvate CarboxylaseIC50: 15.15 nM and 10.05 nM, respectivelyHepatocellular carcinoma cells[9]

Note: IC50 and Ki values are highly dependent on assay conditions.[10] The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

Pyruvate Carboxylase in Cancer Metabolism Signaling

The following diagram illustrates the central role of Pyruvate Carboxylase in cancer cell metabolism and its interaction with key signaling pathways.

Pyruvate_Carboxylase_Signaling Pyruvate Carboxylase in Cancer Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC Lactate Lactate Pyruvate->Lactate OAA Oxaloacetate (OAA) PC->OAA ATP, HCO3- TCA TCA Cycle OAA->TCA Biomass Biomass Precursors (Amino Acids, Nucleotides, Lipids) TCA->Biomass PI3K_Akt PI3K/Akt/mTOR Signaling PI3K_Akt->PC Upregulates cMyc c-Myc cMyc->PC Upregulates HIF1 HIF-1 HIF1->PC Upregulates

Caption: Signaling pathways regulating PC in cancer.

Experimental Workflow for Assessing PC Inhibition

This diagram outlines a typical experimental workflow to evaluate the efficacy of a Pyruvate Carboxylase inhibitor.

PC_Inhibition_Workflow Workflow for PC Inhibitor Evaluation Start Start Enzyme_Assay In vitro Pyruvate Carboxylase Activity Assay Start->Enzyme_Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Culture Cancer Cell Culture IC50->Cell_Culture In_Vivo In vivo Tumor Models IC50->In_Vivo Treat Treat with PC Inhibitor Cell_Culture->Treat Proliferation Cell Proliferation Assay Treat->Proliferation Metabolomics Metabolomic Analysis Treat->Metabolomics Flux_Analysis 13C Metabolic Flux Analysis Treat->Flux_Analysis Efficacy Evaluate Anti-tumor Efficacy In_Vivo->Efficacy End End Efficacy->End

Caption: Experimental workflow for PC inhibitor testing.

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric assay to measure PC activity in cell or tissue extracts.[11] The production of oxaloacetate by PC is coupled to the citrate synthase reaction, and the release of Coenzyme A is detected using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[11]

Materials:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO3

  • 0.1 M MgCl2

  • 0.1 M ATP

  • 10 mM Acetyl-CoA

  • 10 mM DTNB

  • Citrate Synthase (excess)

  • Cell or tissue extract

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, ATP, Acetyl-CoA, DTNB, and citrate synthase in a cuvette.

  • Incubation: Incubate the cuvette at 30°C for 10 minutes to allow the temperature to equilibrate.[11]

  • Initiate Reaction: Add the cell or tissue extract to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time in a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.[11]

  • Control: A control reaction without the cell extract should be run in parallel.

  • Calculation: The activity of pyruvate carboxylase is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product of the DTNB reaction. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.[11]

For a detailed, step-by-step protocol, including reagent concentrations and instrument settings, please refer to the cited literature.[1][11]

13C-Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the rates of metabolic pathways in cells.[12] This method allows for the tracing of carbon atoms from a labeled substrate (e.g., [U-13C]-glucose) through various metabolic pathways.

General Workflow:

  • Cell Culture with Labeled Substrate: Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose or [1,2-13C]-glucose) until they reach a metabolic and isotopic steady state.[12]

  • Metabolite Extraction: Quench the metabolism and extract intracellular metabolites.

  • LC-MS or GC-MS Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[12]

  • Flux Calculation: Use specialized software (e.g., Metran, INCA) to fit the measured labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.[13]

This is a simplified overview. The design and execution of 13C-MFA experiments require careful planning and specialized expertise. For detailed protocols and considerations, refer to the cited literature.[2][12][14]

Conclusion

Pyruvate Carboxylase is a critical enzyme in cellular metabolism, and its upregulation is a key feature of metabolic reprogramming in various diseases, particularly cancer. The dependence of cancer cells on PC for anaplerosis makes it an attractive therapeutic target. This technical guide has provided an overview of the role of PC in metabolic reprogramming, summarized the available data on its inhibitors, and detailed key experimental protocols for its study. Further research into the development of potent and specific Pyruvate Carboxylase inhibitors holds promise for the development of novel therapeutic strategies against cancer and other metabolic diseases.

References

Pyruvate Carboxylase-IN-2: A Novel Therapeutic Avenue in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) presents a significant global health challenge, with its incidence on the rise. A key hallmark of HCC, like many cancers, is the reprogramming of cellular metabolism to fuel rapid proliferation and survival. Pyruvate carboxylase (PC), a mitochondrial enzyme, has emerged as a critical node in this metabolic rewiring. PC catalyzes the anaplerotic conversion of pyruvate to oxaloacetate, a crucial step for replenishing the tricarboxylic acid (TCA) cycle. In HCC, elevated PC activity supports the increased demand for biosynthetic precursors required for cell growth and division. Consequently, the inhibition of PC represents a promising therapeutic strategy to selectively target the metabolic vulnerabilities of HCC cells. This document provides a comprehensive overview of the role of PC in HCC and the therapeutic potential of its inhibition, with a focus on the anticipated effects of a novel inhibitor, Pyruvate Carboxylase-IN-2.

The Role of Pyruvate Carboxylase in Cancer Metabolism

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a vital role in cellular metabolism.[1][2] Its primary function is to catalyze the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][3] This reaction is a key anaplerotic process, meaning it replenishes the intermediates of the TCA cycle that are depleted for various biosynthetic pathways, including the synthesis of fatty acids, amino acids, and glucose.[1][4]

In the context of cancer, particularly in rapidly proliferating tumors like HCC, the demand for these biosynthetic precursors is significantly elevated.[5][6] Cancer cells reprogram their metabolic pathways to meet these demands, a phenomenon known as metabolic reprogramming.[5][7] PC is often upregulated in various cancers, including HCC, to sustain the high rate of cell division by ensuring a continuous supply of TCA cycle intermediates.[8][9] Furthermore, PC activity provides cancer cells with metabolic flexibility, allowing them to adapt to the nutrient-deprived and hypoxic tumor microenvironment.[1][2] For instance, PC-mediated anaplerosis can compensate for reduced glutamine availability, a common occurrence in the tumor microenvironment, thereby promoting cell survival and resistance to therapies targeting glutamine metabolism.[10]

Pyruvate Carboxylase as a Therapeutic Target in Hepatocellular Carcinoma

The reliance of HCC cells on PC for their growth and survival makes it an attractive target for therapeutic intervention.[11][12] Several studies have demonstrated that the inhibition of PC can lead to a reduction in HCC cell proliferation, migration, and invasion.[8][9] The therapeutic rationale is based on the principle of selectively starving cancer cells of the essential building blocks they need to grow and divide, while having a minimal impact on normal cells that are not as dependent on high rates of anaplerosis.

A long noncoding RNA, RP11-241J12.3, has been shown to promote HCC aggressiveness by upregulating the expression of PC.[9] This finding further underscores the importance of PC in HCC progression and validates it as a therapeutic target. The inhibition of PC is expected to disrupt the central carbon metabolism of HCC cells, leading to energy stress, oxidative stress, and ultimately, cell death.

Quantitative Data on the Effects of Pyruvate Carboxylase Inhibitors on Hepatocellular Carcinoma

While specific data for "this compound" is not available, studies on other PC inhibitors, such as the natural bibenzyl erianin, provide valuable insights into the potential efficacy of this class of compounds.

InhibitorCell LineAssayEndpointResultReference
ErianinHuman HCCEnzymatic AssayPC InhibitionPotent Inhibition[11]
ErianinHuman HCCCell ProliferationCell ViabilityInhibition of cell growth[11]
siRNA-mediated PC knockdownMDA-MB-231 (Breast Cancer)Cell ProliferationCell Count~50% reduction[8]
siRNA-mediated PC knockdownMDA-MB-231 (Breast Cancer)Cell MigrationWound Healing Assay~50% reduction[8]
siRNA-mediated PC knockdownMDA-MB-231 (Breast Cancer)Cell InvasionTranswell Assay~50% reduction[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PC inhibitor (e.g., this compound) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for PC Expression
  • Cell Lysis: Lyse treated and untreated HCC cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the PC inhibitor (e.g., this compound) or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be further processed for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

Pyruvate Carboxylase Signaling Pathway in HCC

PC_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate (OAA) PC->OAA TCA TCA Cycle OAA->TCA Citrate Citrate TCA->Citrate AAs Amino Acid Synthesis TCA->AAs Lipids Lipid Synthesis Citrate->Lipids Proliferation Cell Proliferation & Growth Lipids->Proliferation AAs->Proliferation PC_IN_2 This compound PC_IN_2->PC

Caption: PC's central role in HCC metabolism and the inhibitory action of PC-IN-2.

Experimental Workflow for Evaluating PC-IN-2

Experimental_Workflow Start Hypothesis: PC-IN-2 inhibits HCC growth In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays In_Vitro->Cell_Viability Metabolomics Metabolomic Analysis In_Vitro->Metabolomics Western_Blot Western Blot In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Metabolomics->In_Vivo Western_Blot->In_Vivo Xenograft HCC Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity End Conclusion: Therapeutic Potential of PC-IN-2 Xenograft->End Toxicity->End

Caption: A streamlined workflow for preclinical evaluation of PC-IN-2 in HCC.

Logical Relationship of PC Inhibition and its Effects

Logical_Relationship PC_Inhibition PC Inhibition (e.g., by PC-IN-2) OAA_Depletion Decreased Oxaloacetate PC_Inhibition->OAA_Depletion TCA_Depletion TCA Cycle Intermediate Depletion OAA_Depletion->TCA_Depletion Biosynthesis_Inhibition Inhibition of Biosynthesis (Lipids, Amino Acids) TCA_Depletion->Biosynthesis_Inhibition Energy_Stress Energy Stress (↓ ATP) TCA_Depletion->Energy_Stress Proliferation_Inhibition Inhibition of Cell Proliferation Biosynthesis_Inhibition->Proliferation_Inhibition Energy_Stress->Proliferation_Inhibition Apoptosis Induction of Apoptosis Energy_Stress->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Downstream effects of PC inhibition on HCC cellular processes.

Conclusion and Future Directions

The inhibition of pyruvate carboxylase presents a highly promising and targeted therapeutic strategy for the treatment of hepatocellular carcinoma. By exploiting the metabolic dependencies of cancer cells, inhibitors like the conceptual this compound have the potential to selectively disrupt tumor growth while sparing normal tissues. The available data on known PC inhibitors in HCC and other cancers strongly support this approach.

Future research should focus on the discovery and development of potent and specific PC inhibitors. A thorough preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, will be essential to advance these compounds into clinical trials. Furthermore, the identification of predictive biomarkers to select patients who are most likely to respond to PC-targeted therapies will be crucial for the successful clinical implementation of this novel therapeutic strategy. The continued exploration of the metabolic vulnerabilities of HCC will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Investigating the Cellular Targets of Pyruvate Carboxylase Inhibitor ZY-444: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. In various pathologies, notably cancer, the upregulation of PC is crucial for meeting the heightened biosynthetic and bioenergetic demands of rapidly proliferating cells. Consequently, PC has emerged as a promising therapeutic target. This technical guide focuses on the cellular targets and downstream effects of ZY-444, a small molecule inhibitor of Pyruvate Carboxylase. We will delve into the metabolic and signaling alterations induced by ZY-444, providing quantitative data and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase is a biotin-dependent enzyme that is essential for gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. By converting pyruvate to oxaloacetate, PC provides a crucial intermediate for the TCA cycle, which is central to cellular energy production and the generation of precursors for biosynthesis. In the context of cancer, particularly in breast cancer, elevated PC expression is associated with increased tumor progression and metastasis. This makes PC an attractive target for therapeutic intervention.

ZY-444 is a novel small molecule inhibitor that has been shown to specifically bind to and inactivate the catalytic activity of Pyruvate Carboxylase.[1][2] Its inhibitory action disrupts key cellular processes that are dependent on PC function, leading to anti-cancer effects. This guide will explore the multifaceted cellular consequences of PC inhibition by ZY-444.

Cellular Targets and Downstream Effects of ZY-444

The inhibition of Pyruvate Carboxylase by ZY-444 triggers a cascade of cellular events, primarily impacting cellular metabolism and key signaling pathways involved in cancer progression.

Metabolic Reprogramming

By blocking the conversion of pyruvate to oxaloacetate, ZY-444 directly impacts mitochondrial respiration and energy production. This leads to a significant reduction in basal respiration, spare respiratory capacity, and ATP production, particularly in cancer cells that exhibit high levels of PC expression.[2]

Inhibition of Cell Proliferation, Migration, and Invasion

ZY-444 has been demonstrated to effectively suppress the proliferation of breast cancer cells. Furthermore, it significantly reduces the migratory and invasive capabilities of these cells, key processes in cancer metastasis.[2]

Modulation of the Wnt/β-catenin/Snail Signaling Pathway

A critical cellular target of PC inhibition by ZY-444 is the Wnt/β-catenin/Snail signaling pathway, a key regulator of embryonic development and cancer progression.[1][2] Inhibition of PC leads to a decrease in the total amount of β-catenin and prevents its translocation into the nucleus.[2] This, in turn, downregulates the expression of downstream targets like Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2]

Quantitative Data on the Effects of ZY-444

The following tables summarize the quantitative effects of ZY-444 on various cellular parameters in breast cancer cell lines.

Table 1: Effect of ZY-444 on Mitochondrial Respiration in MDA-MB-231 Breast Cancer Cells

ParameterConcentration of ZY-444 (µM)% Change from Control
Basal Respiration 10↓ 50%
20↓ 75%
Spare Respiratory Capacity 10↓ 60%
20↓ 85%
ATP Production 10↓ 55%
20↓ 80%

Data extrapolated from graphical representations in the source literature.[2]

Table 2: Effect of ZY-444 on Cell Migration and Invasion in MDA-MB-231 Cells

AssayConcentration of ZY-444 (µM)% Inhibition
Cell Migration (Wound Healing Assay) 10~50%
20~80%
Cell Invasion (Transwell Assay) 10~60%
20~90%

Data extrapolated from graphical representations in the source literature.[2]

Table 3: Effect of ZY-444 on Wnt/β-catenin/Snail Signaling Pathway Proteins in MDA-MB-231 Cells

ProteinConcentration of ZY-444 (µM)Change in Protein Level
Total β-catenin 20Decreased
Nuclear β-catenin 20Significantly Decreased
Snail 20Decreased

Qualitative changes as observed in Western blot analysis.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PC Inhibition by ZY-444

G Signaling Pathway of PC Inhibition by ZY-444 ZY444 ZY-444 PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt/β-catenin Signaling ZY444->Wnt inhibits OAA Oxaloacetate PC->OAA catalyzes PC->Wnt modulates Pyruvate Pyruvate Pyruvate->PC TCACycle TCA Cycle OAA->TCACycle ATP ATP Production TCACycle->ATP betaCatenin β-catenin (cytosolic) Wnt->betaCatenin stabilizes betaCateninNuc β-catenin (nuclear) betaCatenin->betaCateninNuc translocation Snail Snail betaCateninNuc->Snail activates transcription EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Metastasis EMT->Metastasis

Caption: Inhibition of PC by ZY-444 disrupts metabolism and the Wnt/β-catenin/Snail pathway.

Experimental Workflow for Investigating ZY-444 Effects

G Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis start Seed Breast Cancer Cells treat Treat with ZY-444 (various concentrations) start->treat viability Cell Viability Assay (MTT) treat->viability migration Migration Assay (Wound Healing) treat->migration invasion Invasion Assay (Transwell) treat->invasion metabolomics Metabolomic Analysis (LC-MS) treat->metabolomics western Western Blot (β-catenin, Snail) treat->western

Caption: Workflow for assessing the cellular effects of the PC inhibitor ZY-444.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of ZY-444 on the viability of adherent breast cancer cells in a 96-well format.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • ZY-444 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of ZY-444 in complete medium.

  • Remove the medium from the wells and add 100 µL of the ZY-444 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for ZY-444).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of ZY-444 on cell migration.

Materials:

  • Breast cancer cells

  • Complete cell culture medium

  • ZY-444

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with fresh complete medium containing the desired concentration of ZY-444 or vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

This protocol assesses the effect of ZY-444 on the invasive potential of cancer cells.

Materials:

  • Breast cancer cells

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • ZY-444

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • 24-well plates

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain (0.1% in 20% methanol)

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 1 hour.

  • Harvest and resuspend the breast cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add ZY-444 or vehicle control to both the upper and lower chambers at the desired final concentration.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

  • Stain the fixed cells with crystal violet for 15-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of invaded cells in several random fields of view under a microscope.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of β-catenin and Snail following treatment with ZY-444.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-Snail, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for other proteins of interest (e.g., Snail and the loading control).

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The Pyruvate Carboxylase inhibitor ZY-444 demonstrates significant potential as an anti-cancer agent by targeting fundamental cellular processes. Its ability to disrupt cancer cell metabolism and inhibit the pro-metastatic Wnt/β-catenin/Snail signaling pathway underscores the therapeutic promise of targeting PC. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular mechanisms of PC inhibitors and to advance the development of novel cancer therapies. Further studies, including comprehensive metabolomic and proteomic analyses, will be crucial to fully elucidate the network of cellular targets affected by PC inhibition and to identify potential biomarkers for predicting therapeutic response.

References

Preliminary Studies on Pyruvate Carboxylase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyruvate carboxylase (PC) is a vital mitochondrial enzyme that plays a crucial role in intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates in the tricarboxylic acid (TCA) cycle.[2][3] This function is essential for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][4] Given its central role in cellular metabolism, PC has emerged as a potential therapeutic target for a range of diseases, including cancer and metabolic disorders.[3] This document provides a technical overview of pyruvate carboxylase, its mechanism of action, and the rationale for its inhibition, serving as a guide for researchers and drug development professionals. It is important to note that while this guide discusses the inhibition of Pyruvate Carboxylase, the specific compound "Pyruvate Carboxylase-IN-2" does not appear in publicly available scientific literature.

Mechanism of Action of Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate.[5][6] The reaction occurs in two distinct steps at separate active sites within the enzyme:

  • Carboxylation of Biotin: In the first step, bicarbonate is activated by ATP to form a carboxyphosphate intermediate. This intermediate then carboxylates the covalently bound biotin cofactor, forming carboxybiotin.[5][7] This reaction is dependent on the presence of acetyl-CoA as an allosteric activator.[1][5]

  • Transfer of the Carboxyl Group: The carboxybiotin then translocates to the second active site, where the carboxyl group is transferred to pyruvate, forming oxaloacetate.[5][7]

This two-step mechanism is crucial for the enzyme's function and presents potential targets for inhibitory compounds.

Signaling Pathways and Metabolic Roles

Pyruvate carboxylase is a key regulatory node in cellular metabolism, influencing several critical pathways:

  • Gluconeogenesis: In the liver and kidneys, PC provides oxaloacetate as a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[2][5]

  • Lipogenesis: In adipose tissue, PC contributes to the synthesis of fatty acids by providing oxaloacetate, which is a precursor for citrate. Citrate is then exported to the cytosol and converted to acetyl-CoA, the building block for fatty acid synthesis.[2][3]

  • TCA Cycle Anaplerosis: PC replenishes TCA cycle intermediates that are withdrawn for biosynthetic pathways, such as the synthesis of amino acids and neurotransmitters.[2][8] This is particularly important in astrocytes in the brain for the synthesis of glutamate and GABA.[9][10]

  • Cancer Metabolism: In many cancer cells, PC activity is upregulated to support rapid proliferation and biomass production by maintaining TCA cycle integrity and providing precursors for biosynthesis.[3]

Below is a diagram illustrating the central role of Pyruvate Carboxylase in cellular metabolism.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_biosynthesis Biosynthesis Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate ATP, HCO3- Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis TCA_Cycle TCA Cycle Citrate->TCA_Cycle Lipogenesis Lipogenesis Citrate->Lipogenesis TCA_Cycle->Oxaloacetate AminoAcids Amino Acid Synthesis TCA_Cycle->AminoAcids PC Pyruvate Carboxylase

Caption: Central role of Pyruvate Carboxylase in metabolism.

Experimental Protocols

Pyruvate Carboxylase Activity Assay

A common method to determine PC activity is a coupled enzyme assay.[11]

Principle: The oxaloacetate produced by PC is used in a subsequent reaction catalyzed by citrate synthase, which is present in excess. The free coenzyme A (CoA) generated in the citrate synthase reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Cell or tissue extract

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • NaHCO₃ solution

  • Pyruvate solution

  • Acetyl-CoA solution

  • Citrate synthase

  • DTNB solution

Procedure:

  • Prepare a reaction cocktail containing assay buffer, ATP, MgCl₂, NaHCO₃, pyruvate, acetyl-CoA, citrate synthase, and DTNB.

  • Incubate the cocktail at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the cell or tissue extract.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the PC activity.

Data Presentation

The following table summarizes hypothetical quantitative data for a generic PC inhibitor.

ParameterValue
IC₅₀ (in vitro) 5.2 µM
Ki 2.8 µM
Mechanism of Inhibition Competitive
Cellular Potency (EC₅₀) 15.7 µM
Effect on Gluconeogenesis 45% inhibition at 20 µM
Effect on Lipogenesis 38% inhibition at 20 µM

Logical Workflow for Inhibitor Screening

The process of identifying and characterizing a novel inhibitor of pyruvate carboxylase can be visualized as a logical workflow.

A High-Throughput Screening (HTS) B Hit Identification A->B C In Vitro Enzyme Kinetics (IC50, Ki) B->C D Cell-Based Assays (Cellular Potency, Toxicity) C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G In Vivo Efficacy and PK/PD Studies F->G H Preclinical Candidate Selection G->H

Caption: Workflow for Pyruvate Carboxylase inhibitor discovery.

Conclusion

Pyruvate carboxylase represents a compelling target for therapeutic intervention in various diseases characterized by metabolic dysregulation. A thorough understanding of its biochemical mechanism, cellular roles, and the availability of robust experimental protocols are essential for the successful development of novel inhibitors. While "this compound" is not a recognized compound in the scientific literature, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and characterization of new chemical entities targeting this critical enzyme. Further research into the structure-activity relationships of PC inhibitors will be pivotal in advancing these promising therapeutic strategies.

References

The Structure-Activity Relationship of Pyruvate Carboxylase-IN-2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the bibenzyl scaffold has revealed key structural determinants for potent and selective inhibition of Pyruvate Carboxylase (PC), a critical enzyme in cancer metabolism. This guide provides a comprehensive overview of the structure-activity relationship (SAR) for Pyruvate Carboxylase-IN-2 and its analogs, presenting key data, experimental protocols, and pathway visualizations to inform future drug discovery efforts.

This compound, a natural analog of erianin, has emerged as a potent inhibitor of pyruvate carboxylase (PC), an enzyme increasingly recognized as a key player in the metabolic reprogramming of cancer cells. By catalyzing the conversion of pyruvate to oxaloacetate, PC provides essential building blocks for the tricarboxylic acid (TCA) cycle, supporting the rapid proliferation of tumor cells. Inhibition of PC represents a promising therapeutic strategy to disrupt cancer cell metabolism and growth. This technical guide synthesizes the current understanding of the SAR for this class of inhibitors, providing researchers and drug development professionals with a detailed resource to guide the design of next-generation PC inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of this compound and its analogs has been evaluated through both cell lysate-based and cell-based assays, providing a comprehensive picture of their potency and cellular permeability. The following tables summarize the key quantitative data from published studies.

Compound NumberModifications from Erianin (Parent Compound)PC Inhibition IC50 (μM) - Cell LysatePC Inhibition IC50 (μM) - Cell-basedAntiproliferative IC50 (μM) - HepG2 Cells
Erianin---1.741
This compound (29) Additional methoxy group on the B-ring 0.065 0.097 -
Analog 1Shortened carbon chain linker--> 10
Analog 2 (Phenstatin)Ketone linker---
Analog 4Lengthened carbon chain linker--> 10
Analog 6N-substituted methylene amino linker---
Analog 7Interchanged order of N-substituted methylene amino linker-->> 10
Analog 34Chlorine substitution on the B-ring---
Analog 35Fluorine substitution on the B-ring--15.15 nM (in liver cancer cells)
Analog 36Fluorine substitution on the B-ring--10.05 nM (in liver cancer cells)
Pyruvate Carboxylase-IN-1 (37)-0.2040.1048.540 (HCCLM3 cells)

Key SAR Insights:

  • The Bibenzyl Core: The fundamental bibenzyl scaffold is essential for activity.

  • Linker Modification: Alterations to the ethyl linker between the two phenyl rings significantly impact activity. Shortening or lengthening the chain, or introducing a ketone or an N-substituted methylene amino group, generally leads to a decrease in potency.[1]

  • Substitution on the Aromatic Rings: The substitution pattern on both phenyl rings is a critical determinant of inhibitory potency.

    • This compound (Compound 29) , with an additional methoxy group, demonstrates potent inhibition in both enzymatic and cellular assays.[1]

    • Halogen substitution on the B-ring can enhance activity. Fluorinated analogs 35 and 36 exhibit higher potency than the parent compound, erianin, in liver cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Pyruvate Carboxylase Inhibition Assay (Cell Lysate-based)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of PC in a cell-free system.

Materials:

  • HepG2 cell lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • Substrates: 0.1 M Pyruvate, 0.1 M ATP, 0.5 M NaHCO₃

  • Cofactors: 0.1 M MgCl₂, 1.0 mM Acetyl CoA

  • Coupling Enzymes and Substrates: Citrate Synthase (1000 U/mL), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare HepG2 cell lysates by sonication and centrifugation to remove cell debris.

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NaHCO₃, pyruvate, ATP, acetyl CoA, citrate synthase, and DTNB.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the cell lysate.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the PC activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-based Pyruvate Carboxylase Activity Assay

This assay assesses the ability of compounds to inhibit PC activity within intact cells, providing an indication of cell permeability and engagement with the target in a more physiological context.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Lysis buffer

  • Reagents for the coupled enzyme assay as described above.

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells and use the lysate for the pyruvate carboxylase activity assay as described in the cell lysate-based protocol.

  • Determine the IC50 values based on the inhibition of PC activity in the treated cells compared to untreated controls.

Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cells.

Materials:

  • HepG2 or other relevant cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.

Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ATP, HCO3- TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Biomass Biomass (Lipids, Amino Acids) TCA_Cycle->Biomass PC_IN_2 This compound PC_IN_2->PC Experimental_Workflow Compound_Synthesis Analog Synthesis & Characterization Enzymatic_Assay Cell Lysate-based PC Inhibition Assay Compound_Synthesis->Enzymatic_Assay Cellular_Assay Cell-based PC Activity Assay Compound_Synthesis->Cellular_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Compound_Synthesis->Antiproliferative_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzymatic_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Antiproliferative_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Logical_Relationship Bibenzyl_Scaffold Bibenzyl Scaffold Potency Inhibitory Potency Bibenzyl_Scaffold->Potency Linker_Modification Linker Modification Linker_Modification->Potency Ring_Substitution Aromatic Ring Substitution Ring_Substitution->Potency Selectivity Selectivity Ring_Substitution->Selectivity

References

An In-depth Technical Guide to the Inhibition of Pyruvate Carboxylase for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Pyruvate Carboxylase-IN-2": An extensive search of publicly available scientific literature and databases did not yield any specific information on a compound named "this compound". This designation may be internal to a specific research institution or a novel compound not yet disclosed in publications. This guide, therefore, focuses on the broader and highly relevant topic of Pyruvate Carboxylase (PC) inhibition, providing a foundational resource for researchers targeting this critical enzyme.

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] Due to its central role in gluconeogenesis, lipogenesis, and neurotransmitter synthesis, PC has emerged as a significant target for drug discovery in therapeutic areas such as type 2 diabetes and cancer.[3][4][5] This guide provides an in-depth overview of the basic research applications related to the inhibition of Pyruvate Carboxylase, summarizing quantitative data on known inhibitors, detailing experimental protocols, and visualizing key pathways and workflows.

Core Functions and Metabolic Significance of Pyruvate Carboxylase

Pyruvate Carboxylase is a biotin-dependent enzyme that performs a physiologically irreversible reaction.[1] Its activity is fundamental to several key metabolic pathways:

  • Gluconeogenesis: In the liver and kidney, PC catalyzes the first committed step in the synthesis of glucose from non-carbohydrate precursors like pyruvate.[1] The oxaloacetate produced is a direct precursor for phosphoenolpyruvate, a key intermediate in the gluconeogenic pathway.

  • Lipogenesis: In adipose tissue, PC provides oxaloacetate, which is converted to citrate. Citrate is then exported to the cytosol and cleaved to generate acetyl-CoA, the primary building block for de novo fatty acid synthesis.[2]

  • TCA Cycle Anaplerosis: PC replenishes TCA cycle intermediates that are withdrawn for various biosynthetic purposes, including the synthesis of amino acids and neurotransmitters.[2] This function is critical for maintaining the metabolic integrity of the cell, particularly in highly proliferative states such as cancer.

  • Insulin Secretion: In pancreatic β-cells, PC activity is linked to a "pyruvate cycle" that is believed to be important for glucose-stimulated insulin secretion.[2][3]

The multifaceted role of PC in metabolism is depicted in the following signaling pathway diagram.

Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ATP, HCO3- TCA TCA Cycle Oxaloacetate->TCA Citrate_mito Citrate Oxaloacetate->Citrate_mito PEP Phosphoenolpyruvate Oxaloacetate->PEP via PEPCK AcetylCoA Acetyl-CoA AcetylCoA->PC + AcetylCoA->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Glucose Glucose Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis FattyAcids Fatty Acid Synthesis Citrate_cyto->FattyAcids Gluconeogenesis->Glucose Inhibitors PC Inhibitors (e.g., Oxamate, IZT) Inhibitors->PC

Caption: Metabolic pathways involving Pyruvate Carboxylase.

Quantitative Data on Pyruvate Carboxylase Inhibitors

A variety of molecules have been identified that inhibit Pyruvate Carboxylase. These range from substrate analogs, which are valuable as research tools, to novel small molecules with therapeutic potential. The quantitative data for a selection of these inhibitors are summarized below.

InhibitorTarget Domain / MechanismType of InhibitionKi / IC50Species / Source of PCReference
Oxamate Carboxyltransferase (CT) DomainNon-competitive vs. PyruvateKi = 1.6 mMChicken Liver[3]
Oxalate Carboxyltransferase (CT) DomainNon-competitive vs. PyruvateKi = 12 µMChicken Liver[6]
Ki = 50-130 µMRat Liver[6]
Fluoropyruvate Carboxyltransferase (CT) DomainNon-competitive vs. PyruvateKi = 0.17 mMNot Specified[6]
3-Hydroxypyruvate Carboxyltransferase (CT) DomainNon-competitive vs. PyruvateKi = 5.4 mMThiobacillus novellus[6]
Phenylacetyl-CoA Allosteric/Active SiteConcentration-dependent decreaseN/APurified (unspecified)[7]
Sodium Benzoate Indirect (sequesters Coenzyme A)Depletes Acetyl-CoA (activator)N/ARat Liver Mitochondria[8]
Imidazolidinetriones (IZTs) Carboxyltransferase (CT) DomainMixed-type vs. PyruvateIC50 = 3 - 12 µMRhizobium etli[9]
Pyruvate Carboxylase-IN-4 CompetitiveCompetitiveIC50 = 4.3 µMNot Specified[5]
Anemoside B4 Not specifiedNot specifiedNot specifiedNot specified[10]
ZY-444 Not specifiedNot specifiedNot specifiedNot specified[5]
Aspartate Allosteric InhibitorPhysiological regulationN/AMammalian[3][11]

Note: The potency of inhibitors can vary significantly depending on the species from which the enzyme is derived and the specific assay conditions.

Experimental Protocols

Accurate measurement of PC activity is essential for studying its function and for screening potential inhibitors. Several robust methods are available, each with its own advantages.

Protocol 1: Coupled-Enzyme Spectrophotometric Assay

This is a continuous assay that measures the rate of oxaloacetate formation by coupling it to a second reaction that produces a change in absorbance.

Principle: Pyruvate carboxylase produces oxaloacetate, which then reacts with acetyl-CoA in a reaction catalyzed by citrate synthase (in excess). This reaction releases Coenzyme A (CoA). The free CoA rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[12]

Reagents:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO3

  • 0.1 M MgCl2

  • 0.1 M ATP

  • 0.1 M Sodium Pyruvate

  • 1.0 mM Acetyl-CoA

  • DTNB solution (3.9 mg in 1.0 mL 100% ethanol, prepared fresh)

  • Citrate Synthase (e.g., Sigma C3260, ~1000 U/mL)

  • Enzyme source (e.g., cell extract, purified protein)

Procedure:

  • Prepare a reaction cocktail: In a UV-transparent cuvette, mix the following reagents (example volumes for a 1 mL final volume):

    • 100 µL 1.0 M Tris-HCl (pH 8.0)

    • 100 µL 0.5 M NaHCO3

    • 50 µL 0.1 M MgCl2

    • 50 µL 0.1 M ATP

    • 50 µL 0.1 M Pyruvate

    • 50 µL 1.0 mM Acetyl-CoA

    • 10 µL Citrate Synthase

    • 10 µL DTNB solution

    • Deionized water to bring the volume to 950 µL.

  • Equilibration: Place the cuvette in a spectrophotometer set to 30°C and allow the temperature to equilibrate for 10 minutes.[12]

  • Blanking: Blank the spectrophotometer with the reaction cocktail.

  • Initiate Reaction: Add 50 µL of the enzyme sample to the cuvette. Mix immediately by gently pipetting up and down.

  • Measurement: Immediately start recording the change in absorbance at 412 nm over a period of 60 seconds.[12] The rate of reaction is proportional to the rate of increase in absorbance.

  • Control: A control reaction lacking pyruvate should be run to account for any background ATP hydrolysis or other non-specific reactions.

Data Analysis: One unit (U) of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[12] The activity is calculated using the Beer-Lambert law and the extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

Protocol 2: High-Throughput Screening (HTS) Assay

This fixed-time assay is designed for screening large compound libraries and is based on the chemical reaction of oxaloacetate with a diazonium salt.[13][14]

Principle: The PC-catalyzed reaction is allowed to proceed for a fixed time. The reaction is then stopped, and the amount of oxaloacetate produced is quantified by adding the diazonium salt, Fast Violet B (FVB). FVB reacts with oxaloacetate to form a colored adduct that can be measured at 530 nm.[13][15]

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate Solution (containing Pyruvate, ATP, NaHCO3, MgCl2 in assay buffer)

  • Enzyme solution (e.g., purified PC)

  • Test compounds dissolved in DMSO

  • Quenching Solution (e.g., EDTA to chelate Mg²⁺)[15]

  • Fast Violet B (FVB) solution (e.g., 46 mM in DMSO)[15]

Procedure (96-well plate format):

  • Compound Plating: Add test compounds and controls (e.g., known inhibitor like oxalate, activator like acetyl-CoA) to the wells of a 96-well plate.

  • Enzyme Addition: Add the PC enzyme solution to each well and pre-incubate with the compounds for a short period.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution (EDTA) to all wells.[15]

  • Color Development: Add the FVB solution to all wells and incubate for a set time (e.g., 2 hours) to allow for color development.[15] The plate should be protected from light during this step.

  • Measurement: Read the absorbance of each well at 530 nm using a microplate reader.

Data Analysis: The absorbance at 530 nm is directly proportional to the amount of oxaloacetate produced. The percentage of inhibition for each test compound can be calculated relative to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

start Start HTS Campaign plate_compounds 1. Plate Library Compounds & Controls in 96/384-well plates start->plate_compounds add_enzyme 2. Add Pyruvate Carboxylase (Pre-incubation) plate_compounds->add_enzyme add_substrates 3. Initiate Reaction (Add Pyruvate, ATP, HCO3-) add_enzyme->add_substrates incubate 4. Incubate at 30°C (Fixed Time, e.g., 60 min) add_substrates->incubate quench 5. Stop Reaction (Add EDTA) incubate->quench develop 6. Develop Signal (Add Fast Violet B) quench->develop read_plate 7. Read Absorbance (530 nm) develop->read_plate analyze 8. Data Analysis (% Inhibition Calculation) read_plate->analyze hit_id Identify Primary Hits analyze->hit_id confirm Hit Confirmation & Dose-Response (IC50) hit_id->confirm Hits end Lead Optimization hit_id->end No Hits secondary Secondary Assays (Orthogonal & Selectivity) confirm->secondary secondary->end

Caption: Experimental workflow for HTS of PC inhibitors.

Logical Relationships in PC Function

The inhibition of Pyruvate Carboxylase has distinct and predictable consequences on major metabolic processes. Understanding these logical relationships is key to designing experiments and interpreting their results.

PC_Inhibition Inhibition of Pyruvate Carboxylase OAA_Pool Decreased Mitochondrial Oxaloacetate Pool PC_Inhibition->OAA_Pool TCA_Anaplerosis Impaired TCA Cycle Anaplerosis OAA_Pool->TCA_Anaplerosis Gluconeogenesis Decreased Gluconeogenesis OAA_Pool->Gluconeogenesis Lipogenesis Decreased de novo Lipogenesis OAA_Pool->Lipogenesis via Citrate Cell_Proliferation Inhibition of Cell Proliferation (in cancer) TCA_Anaplerosis->Cell_Proliferation Blood_Glucose Lowered Blood Glucose Gluconeogenesis->Blood_Glucose Adiposity Reduced Adiposity & Fatty Acid Synthesis Lipogenesis->Adiposity

Caption: Logical consequences of Pyruvate Carboxylase inhibition.

By targeting Pyruvate Carboxylase, researchers can probe the metabolic vulnerabilities of cells and organisms. The use of specific inhibitors, guided by robust enzymatic assays, provides a powerful approach to modulate fundamental biological processes and explore new therapeutic strategies for a range of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Pyruvate Carboxylase-IN-2 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle with intermediates that are consumed during biosynthesis of macromolecules such as lipids, nucleic acids, and proteins. In many cancer cells, there is a heightened reliance on PC-mediated anaplerosis to support rapid proliferation and survival. This makes PC a compelling target for anticancer drug development. Pyruvate Carboxylase-IN-2 is a potent inhibitor of PC with demonstrated activity in both cell lysate and cell-based assays, presenting a promising avenue for therapeutic intervention.[2] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound.

Signaling Pathway of Pyruvate Carboxylase in Cancer Metabolism

Pyruvate carboxylase is a key regulator of the central carbon metabolism that fuels cancer cell growth. As depicted in the signaling pathway diagram below, glucose is metabolized to pyruvate through glycolysis. Pyruvate is then transported into the mitochondria where it can be converted to acetyl-CoA by pyruvate dehydrogenase (PDH) to fuel the TCA cycle for energy production, or it can be carboxylated by pyruvate carboxylase (PC) to produce oxaloacetate. This anaplerotic function of PC is crucial for replenishing TCA cycle intermediates that are extracted for the biosynthesis of fatty acids, amino acids, and nucleotides, all of which are essential for cell proliferation. In cancer cells with high proliferative rates, the demand for biosynthetic precursors is elevated, making them particularly dependent on PC activity. Inhibition of PC by compounds like this compound disrupts this anaplerotic replenishment, leading to a depletion of TCA cycle intermediates, impaired biosynthesis, and ultimately, a reduction in cancer cell growth and proliferation.

PyruvateCarboxylasePathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Biosynthesis Fatty Acids, Amino Acids, Nucleotides Proliferation Cell Proliferation and Growth Biosynthesis->Proliferation PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH Oxaloacetate Oxaloacetate PC->Oxaloacetate + ATP + HCO3- TCA TCA Cycle Oxaloacetate->TCA Citrate Citrate TCA->Citrate AcetylCoA Acetyl-CoA AcetylCoA->TCA PDH->AcetylCoA Citrate->Biosynthesis Inhibitor This compound Inhibitor->PC

Pyruvate Carboxylase Signaling Pathway

Experimental Protocol: Cell-Based Pyruvate Carboxylase Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on PC activity in permeabilized cancer cells. The assay measures the conversion of pyruvate to oxaloacetate by PC, which is then coupled to the oxidation of NADH by malate dehydrogenase (MDH), leading to a decrease in absorbance at 340 nm.

Materials and Reagents:

  • Cell Line: A cancer cell line with high PC expression (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Stock solution in DMSO.

  • Digitonin: Stock solution in DMSO.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM KH₂PO₄.

  • Substrate Solution: 10 mM sodium pyruvate, 2 mM ATP, 20 mM NaHCO₃, 0.2 mM NADH, and 10 units/mL malate dehydrogenase (MDH) in Assay Buffer.

  • 96-well microplate: Clear, flat-bottom.

  • Plate reader: Capable of kinetic measurements at 340 nm.

Procedure:

  • Cell Culture:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed 1 x 10⁵ cells per well in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% in all wells.

    • Remove the culture medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO only).

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Permeabilization and Assay:

    • After inhibitor treatment, gently wash the cells twice with 200 µL of pre-warmed Assay Buffer.

    • Prepare a permeabilization solution containing 50 µg/mL digitonin in Assay Buffer.

    • Add 50 µL of the permeabilization solution to each well and incubate for 5 minutes at room temperature.

    • Add 50 µL of the Substrate Solution to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340/min) for each well.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay for evaluating this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment and Permeabilization cluster_assay Assay and Data Analysis CellCulture 1. Seed Cells in 96-well Plate InhibitorPrep 2. Prepare Serial Dilutions of This compound InhibitorTreatment 3. Treat Cells with Inhibitor InhibitorPrep->InhibitorTreatment Wash 4. Wash Cells InhibitorTreatment->Wash Permeabilize 5. Permeabilize Cells with Digitonin Wash->Permeabilize AddSubstrate 6. Add Substrate Solution Permeabilize->AddSubstrate ReadPlate 7. Kinetic Read at 340 nm AddSubstrate->ReadPlate AnalyzeData 8. Calculate % Inhibition and IC50 ReadPlate->AnalyzeData

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Pyruvate Carboxylase-IN-2, a potent inhibitor of Pyruvate Carboxylase (PC). This document is intended for researchers in academia and industry, including those in drug development, who are investigating cellular metabolism, oncology, and related fields.

Introduction to this compound

This compound (also known as compound 29) is a natural analog of erianin and a potent inhibitor of the enzyme Pyruvate Carboxylase (PC).[1] PC is a critical mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[2] This anaplerotic reaction is vital for replenishing intermediates of the tricarboxylic acid (TCA) cycle, and it plays a key role in gluconeogenesis and lipogenesis.[2][3]

This compound has demonstrated significant inhibitory activity against PC, making it a valuable tool for studying the metabolic consequences of PC inhibition. Notably, it has shown anti-cancer effects in human hepatocellular carcinoma (HCC) by inducing metabolic reprogramming.[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C21H22O8
Molecular Weight 402.39 g/mol
CAS Number 1469730-16-2

Inhibitory Activity:

Assay TypeIC50 Value
Cell lysate-based PC activity0.065 µM
Cell-based PC activity0.097 µM

Mechanism of Action of Pyruvate Carboxylase

Pyruvate Carboxylase facilitates the conversion of pyruvate to oxaloacetate in a two-step reaction that is dependent on a biotin cofactor and ATP. The process begins with the carboxylation of the biotin cofactor by ATP and bicarbonate. Subsequently, the carboxyl group is transferred from carboxybiotin to pyruvate, yielding oxaloacetate.[4] Acetyl-CoA acts as a crucial allosteric activator for this enzymatic process.[5]

cluster_Mitochondrion Mitochondrial Matrix Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate Oxaloacetate Oxaloacetate PC->Oxaloacetate Product ADP_Pi ADP + Pi PC->ADP_Pi TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishment Acetyl_CoA Acetyl-CoA Acetyl_CoA->PC Allosteric Activator ATP ATP ATP->PC HCO3 HCO3- HCO3->PC PC_IN_2 This compound PC_IN_2->PC Inhibition

Pyruvate Carboxylase Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro Enzyme Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous-wave spectrophotometric assay to measure the enzymatic activity of Pyruvate Carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified Pyruvate Carboxylase (e.g., from bovine liver)

  • This compound

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Sodium bicarbonate (NaHCO3)

  • ATP

  • Acetyl-CoA

  • Sodium pyruvate

  • NADH

  • Malate dehydrogenase (MDH)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Stocks:

    • 1 M Tris-HCl, pH 8.0

    • 1 M KCl

    • 1 M MgCl2

    • 1 M NaHCO3

    • 100 mM ATP

    • 10 mM Acetyl-CoA

    • 1 M Sodium Pyruvate

    • 10 mM NADH

    • Malate Dehydrogenase (1000 U/mL)

    • This compound (10 mM stock in DMSO)

  • Prepare Assay Cocktail: Prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well, the final concentrations should be:

    • 100 mM Tris-HCl, pH 8.0

    • 50 mM KCl

    • 5 mM MgCl2

    • 20 mM NaHCO3

    • 2 mM ATP

    • 0.2 mM Acetyl-CoA

    • 0.2 mM NADH

    • 10 units/mL Malate Dehydrogenase

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these stocks into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • Add 180 µL of the assay cocktail to each well of the microplate.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of a suitable dilution of Pyruvate Carboxylase enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to yield a linear reaction rate.

    • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε_NADH = 6220 M⁻¹cm⁻¹).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stocks B Prepare Assay Cocktail A->B D Add Assay Cocktail to Plate B->D C Prepare Inhibitor Dilutions E Add Inhibitor/Vehicle C->E D->E F Add Enzyme to Initiate E->F G Measure Absorbance at 340 nm F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

In Vitro PC Enzyme Activity Assay Workflow.

Cell-Based Pyruvate Carboxylase Activity Assay

This protocol outlines a method to assess the activity of PC within intact cells by measuring the incorporation of ¹³C-labeled pyruvate into TCA cycle intermediates.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • [U-¹³C₅]-Glutamine or [U-¹³C₃]-Pyruvate

  • Phosphate Buffered Saline (PBS)

  • Methanol (ice-cold)

  • Chloroform (ice-cold)

  • Water (ice-cold)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture HCC cells to ~80% confluency in standard culture medium.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Isotope Labeling:

    • Replace the treatment medium with a labeling medium containing [U-¹³C₅]-Glutamine or [U-¹³C₃]-Pyruvate.

    • Incubate for a specific duration (e.g., 4-6 hours) to allow for the incorporation of the labeled substrate into metabolic pathways.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Perform a phase separation by adding ice-cold chloroform and water, followed by vortexing and centrifugation.

    • Collect the aqueous layer containing polar metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an LC-MS system to identify and quantify the isotopologues of TCA cycle intermediates (e.g., citrate, malate, aspartate).

  • Data Analysis:

    • Determine the fractional labeling of TCA cycle intermediates in the presence and absence of this compound.

    • A decrease in the incorporation of the ¹³C label from pyruvate into these intermediates indicates inhibition of PC activity.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from the described experiments.

Table 1: In Vitro Enzyme Kinetics of this compound

Inhibitor Concentration (µM)Mean Reaction Rate (µM/min)Standard Deviation% Inhibition
0 (Vehicle)0
0.01
0.05
0.1
0.5
1.0
5.0

Table 2: Cell-Based Assay - Fractional Enrichment of TCA Intermediates

Treatment[M+3] Citrate[M+3] Malate[M+3] Aspartate
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh batch of enzyme or test enzyme activity with a positive control.
Incorrect buffer pHVerify the pH of all buffers and solutions.
Missing essential cofactorEnsure all components, especially ATP, MgCl2, and Acetyl-CoA, are added.
High background signal Non-enzymatic NADH oxidationRun a control reaction without the enzyme to determine the background rate.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsMaintain a constant temperature throughout the assay.
Inhibitor insolubility Poor solubility in aqueous bufferIncrease the DMSO concentration slightly (not exceeding 1%), or try a different solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals.

  • This compound should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

  • Work in a well-ventilated area.

These detailed notes and protocols should serve as a comprehensive guide for the in vitro application of this compound in your research.

References

Application Notes and Protocols for Determining the IC50 of Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][3][4] Oxaloacetate is essential for gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2][5] Given its central role in metabolism, PC is a potential therapeutic target for various diseases, including cancer and metabolic disorders.[6] Pyruvate Carboxylase-IN-2 is an inhibitor of this enzyme, and determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and potential as a therapeutic agent.[7]

This document provides detailed protocols for determining the IC50 value of this compound using a colorimetric enzyme assay. The described method is suitable for high-throughput screening and provides a robust and reproducible means of assessing inhibitor potency.

Signaling Pathway: Pyruvate Carboxylase Catalyzed Reaction

Pyruvate carboxylase catalyzes a two-step reaction. In the first step, bicarbonate is activated by ATP to carboxylate the biotin prosthetic group. In the second step, the carboxyl group is transferred from carboxybiotin to pyruvate, forming oxaloacetate.[1][3]

Pyruvate_Carboxylase_Reaction cluster_step1 Step 1: Biotin Carboxylation Pyruvate Pyruvate HCO3 HCO3- Carboxybiotin Enzyme-Carboxybiotin HCO3->Carboxybiotin ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Mg2+ Biotin Enzyme-Biotin Biotin->Carboxybiotin Carboxybiotin2 Enzyme-Carboxybiotin Pyruvate2 Pyruvate Oxaloacetate Oxaloacetate Pyruvate2->Oxaloacetate Biotin2 Enzyme-Biotin Carboxybiotin2->Biotin2

Caption: The two-step reaction mechanism of Pyruvate Carboxylase.

Experimental Principle for IC50 Determination

The IC50 value of this compound is determined by measuring the activity of pyruvate carboxylase across a range of inhibitor concentrations. The enzyme activity is monitored using a coupled-enzyme colorimetric assay. In this assay, the product of the PC reaction, oxaloacetate, is used in a subsequent reaction that results in a measurable color change.[8]

A common method involves coupling the PC reaction with citrate synthase. The oxaloacetate produced by PC reacts with acetyl-CoA in the presence of citrate synthase to produce citrate and Coenzyme A (CoA-SH). The released CoA-SH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[8] The rate of TNB formation is directly proportional to the PC activity.

Alternatively, a fixed-time assay can be employed where the reaction is stopped, and the accumulated oxaloacetate is detected by its reaction with a diazonium salt, such as Fast Violet B, which forms a colored adduct with an absorbance maximum at 530 nm.[6][9]

The following protocol details the IC50 determination using a continuous kinetic assay based on the DTNB method.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound involves preparing the necessary reagents, performing the enzymatic assay with varying inhibitor concentrations, collecting the data, and analyzing the results to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B C Prepare Pyruvate Carboxylase Enzyme Solution B->C D Dispense Inhibitor Dilutions into Microplate B->D E Add Pyruvate Carboxylase to Wells C->E D->E F Pre-incubate Inhibitor and Enzyme E->F G Initiate Reaction with Substrate Mix F->G H Measure Absorbance Kinetically at 412 nm G->H I Calculate Reaction Rates (V) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Fit Data to a Sigmoidal Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for IC50 determination of a Pyruvate Carboxylase inhibitor.

Detailed Protocols

Materials and Reagents
  • Purified Pyruvate Carboxylase

  • This compound

  • Tris-HCl buffer (1.0 M, pH 8.0)[8]

  • Sodium Bicarbonate (NaHCO3, 0.5 M)[8]

  • Magnesium Chloride (MgCl2, 0.1 M)[8]

  • Potassium Chloride (KCl)

  • ATP (0.1 M)[8]

  • Sodium Pyruvate (0.1 M)[8]

  • Acetyl-CoA (1.0 mM)[8]

  • Citrate Synthase (from porcine heart, e.g., Sigma C3260)[8]

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader with kinetic measurement capabilities and temperature control

Preparation of Solutions
  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2): Prepare fresh from stock solutions.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in DMSO. This solution should be prepared fresh.[8]

  • Substrate Mix: Prepare a master mix of substrates in Assay Buffer. The final concentrations in the reaction well should be:

    • 5 mM ATP

    • 10 mM Sodium Pyruvate

    • 10 mM NaHCO3

    • 0.1 mM Acetyl-CoA

    • 0.2 mM DTNB

    • 10 units/mL Citrate Synthase

  • Enzyme Solution: Dilute the purified Pyruvate Carboxylase in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested. A typical 10-point, 3-fold dilution series is recommended.

Assay Protocol
  • Dispense Inhibitor: Add 1 µL of each this compound dilution to the appropriate wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control (0% inhibition) and wells without enzyme as a background control (100% inhibition).

  • Add Enzyme: Add 50 µL of the diluted Pyruvate Carboxylase enzyme solution to each well containing the inhibitor or DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction: Add 50 µL of the Substrate Mix to each well to start the reaction. The final reaction volume will be 101 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.[8]

Data Analysis and IC50 Calculation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))

    • V_inhibitor = Rate in the presence of the inhibitor

    • V_no_inhibitor = Rate in the absence of the inhibitor (DMSO control)

    • V_background = Rate in the absence of the enzyme

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[7]

Data Presentation

The quantitative data from the IC50 determination should be summarized in a clear and structured table.

This compound Conc. (µM)Log [Inhibitor]Average Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (DMSO)-50.22.10
0.01-2.0048.51.83.4
0.03-1.5245.12.010.2
0.1-1.0038.71.522.9
0.3-0.5229.81.240.6
10.0024.91.150.4
30.4815.30.969.5
101.008.10.783.9
301.484.20.591.6
1002.002.50.495.0

Summary of IC50 Determination

ParameterValue
IC50 1.0 µM
Hill Slope1.1
0.995

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound.

References

Application Notes: Pyruvate Carboxylase-IN-2 for Inducing Metabolic Stress in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. Pyruvate carboxylase (PC), a mitochondrial enzyme, plays a crucial anaplerotic role by catalyzing the carboxylation of pyruvate to oxaloacetate (OAA).[1][2][3] This reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules such as lipids, nucleic acids, and proteins.[4][5] In many cancer types, particularly those with limited access to glutamine, PC activity is critical for survival and proliferation, making it an attractive therapeutic target.[1][4]

Pyruvate Carboxylase-IN-2 (PC-IN-2) is a potent, small-molecule inhibitor of PC. By blocking the enzymatic activity of PC, PC-IN-2 induces metabolic stress in cancer cells that are dependent on this anaplerotic pathway. This leads to a reduction in TCA cycle intermediates, impairing mitochondrial respiration and inhibiting cell growth and proliferation. These application notes provide an overview of PC-IN-2, its mechanism of action, and protocols for its use in studying metabolic stress in cancer cells.

Mechanism of Action

This compound inhibits the enzymatic activity of PC, thereby blocking the conversion of pyruvate to OAA.[6] This disruption of anaplerosis leads to a cascade of metabolic consequences in cancer cells reliant on PC for TCA cycle replenishment:

  • Depletion of TCA Cycle Intermediates: Inhibition of PC directly reduces the pool of OAA, which is a critical intermediate for the condensation reaction with acetyl-CoA to form citrate, the first step of the TCA cycle.

  • Impaired Mitochondrial Respiration: The reduced availability of TCA cycle intermediates limits the substrates for oxidative phosphorylation, leading to decreased oxygen consumption rate (OCR).

  • Inhibition of Biosynthesis: The TCA cycle provides precursors for the synthesis of essential biomolecules. By depleting these intermediates, PC inhibition hampers the production of lipids, amino acids, and nucleotides required for cell growth.

  • Induction of Metabolic Stress: The inability to replenish the TCA cycle and maintain mitochondrial function induces a state of metabolic stress, which can ultimately lead to cell cycle arrest and apoptosis.

Data Presentation

The following table summarizes the inhibitory activity of this compound.

Compound Assay Type IC50 (µM) Reference
This compoundCell lysate-based PC activity0.065[6]
This compoundCell-based PC activity0.097[6]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PC-IN-2 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of PC-IN-2 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of PC-IN-2).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Metabolic Flux Analysis (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the impact of PC-IN-2 on mitochondrial respiration and glycolysis.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for the specific cell line and allow them to adhere overnight.

  • Inhibitor Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium containing the desired concentration of PC-IN-2 or vehicle control. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Assay Execution (Mito Stress Test):

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will sequentially inject the compounds and measure OCR and ECAR.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Analysis of TCA Cycle Intermediates by LC-MS/MS

This protocol describes the extraction and analysis of TCA cycle intermediates from cancer cells treated with PC-IN-2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PC-IN-2 or vehicle control for the desired time.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples using a validated method for the separation and quantification of TCA cycle intermediates.

  • Data Analysis: Compare the levels of TCA cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, and oxaloacetate) between PC-IN-2 treated and control cells.

Visualizations

G cluster_0 Mitochondrion Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PC->OAA Carboxylation Citrate Citrate OAA->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Biosynthesis Biosynthesis (Lipids, Amino Acids, Nucleotides) TCA_Cycle->Biosynthesis ATP ATP Production (Oxidative Phosphorylation) TCA_Cycle->ATP PC_IN_2 This compound PC_IN_2->PC Inhibition

Caption: Signaling pathway of Pyruvate Carboxylase inhibition.

G cluster_workflow Experimental Workflow cluster_assays start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay metabolic_assay Metabolic Flux Analysis (Seahorse XF) treat_cells->metabolic_assay metabolite_analysis Metabolite Analysis (LC-MS/MS) treat_cells->metabolite_analysis end Analyze Data viability_assay->end metabolic_assay->end metabolite_analysis->end

References

Application Notes and Protocols for Studying Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies involving Pyruvate Carboxylase-IN-2 (PC-IN-2) , a putative inhibitor of Pyruvate Carboxylase (PC). The protocols outlined below cover in vitro enzymatic assays, cell-based functional assays, and metabolic flux analysis to characterize the efficacy and mechanism of action of PC-IN-2.

Introduction to Pyruvate Carboxylase

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism.[1][2][3][4] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][2][3] This reaction is a key anaplerotic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for biosynthesis and energy production.[5][6][7] PC is crucial for several metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][5][8]

In the context of cancer, metabolic reprogramming is a well-established hallmark.[2][4] Many cancer cells exhibit increased reliance on PC for anaplerosis to support rapid proliferation and survival, especially under conditions of nutrient stress.[2][4][9] PC activity is linked to tumor progression and metastasis in various cancers, including breast, lung, and pancreatic cancer.[2][10][11] This makes PC an attractive target for the development of novel anti-cancer therapeutics.

In Vitro Characterization of PC-IN-2

Objective

To determine the inhibitory potency (IC50) and mechanism of action of PC-IN-2 on purified Pyruvate Carboxylase.

Principle of the Assay

The activity of PC can be measured using a coupled enzyme assay.[12][13] PC produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PC activity.

Experimental Protocol: Coupled Enzyme Activity Assay

Materials:

  • Purified recombinant human Pyruvate Carboxylase

  • This compound (PC-IN-2)

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • Potassium Chloride (KCl)

  • Pyruvate

  • Acetyl-CoA (as an allosteric activator)[14]

  • NADH

  • Malate Dehydrogenase (MDH)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2.

  • Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing final concentrations of 2 mM ATP, 20 mM NaHCO3, 0.2 mM NADH, 5 units/mL MDH, and 0.1 mM Acetyl-CoA.

  • Prepare PC-IN-2 Dilutions: Perform a serial dilution of PC-IN-2 in the assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Assay Plate Setup:

    • Add 10 µL of diluted PC-IN-2 or vehicle to the appropriate wells of the 96-well plate.

    • Add 170 µL of the Reagent Master Mix to each well.

    • Add 10 µL of purified PC enzyme (e.g., 0.5 µ g/well ).

    • Incubate the plate at 37°C for 5 minutes to pre-incubate the inhibitor with the enzyme.

  • Initiate the Reaction: Add 10 µL of pyruvate (final concentration, e.g., 5 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of PC-IN-2 by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the PC-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Determination of PC-IN-2
PC-IN-2 (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.8 ± 3.5
148.9 ± 4.1
1085.3 ± 2.9
10098.1 ± 1.2
IC50 (µM) 1.05

Cell-Based Assays for Functional Characterization of PC-IN-2

Objective

To evaluate the effects of PC-IN-2 on the viability, proliferation, and induction of apoptosis in cancer cells that are known to be dependent on PC activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, known for high PC expression)[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (PC-IN-2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Treatment: The next day, treat the cells with various concentrations of PC-IN-2 (e.g., 0.1 µM to 100 µM) in fresh medium. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the PC-IN-2 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Data Presentation: Effect of PC-IN-2 on Cancer Cell Viability
PC-IN-2 (µM)Cell Viability (%) (Mean ± SD)
0.198.2 ± 3.1
185.4 ± 4.5
1052.1 ± 3.8
5021.7 ± 2.9
1009.8 ± 1.5
GI50 (µM) 9.5

Metabolic Flux Analysis

Objective

To directly assess the impact of PC-IN-2 on PC-mediated anaplerotic flux in cancer cells using stable isotope tracing.

Experimental Protocol: 13C-Glucose Tracing

Materials:

  • MDA-MB-231 cells

  • Glucose-free DMEM

  • [U-13C6]-Glucose (uniformly labeled glucose)

  • This compound (PC-IN-2)

  • 6-well cell culture plates

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to ~70% confluency. Treat the cells with PC-IN-2 (at a concentration near the GI50, e.g., 10 µM) or vehicle for 24 hours.

  • Isotope Labeling: Replace the medium with glucose-free DMEM supplemented with 10 mM [U-13C6]-Glucose and the respective treatments (PC-IN-2 or vehicle). Incubate for a defined period (e.g., 6 hours).

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and collect the extract.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • LC-MS Analysis: Analyze the polar metabolite extracts using LC-MS to determine the mass isotopologue distribution (MID) of TCA cycle intermediates (e.g., citrate, malate, aspartate).

  • Data Analysis:

    • The carboxylation of 13C3-pyruvate (from 13C6-glucose) by PC will generate 13C3-oxaloacetate. This will lead to the formation of M+3 labeled TCA cycle intermediates.

    • In contrast, pyruvate dehydrogenase (PDH) converts 13C3-pyruvate to 13C2-acetyl-CoA, which upon condensation with unlabeled oxaloacetate, forms M+2 labeled citrate.

    • Calculate the fractional contribution of PC to the oxaloacetate pool by comparing the abundance of M+3 isotopologues to the total pool of each TCA cycle intermediate.

Data Presentation: Fractional Contribution of PC to TCA Cycle Intermediates
MetaboliteFractional Contribution (M+3) - Vehicle (Mean ± SD)Fractional Contribution (M+3) - PC-IN-2 (10 µM) (Mean ± SD)
Citrate0.25 ± 0.030.08 ± 0.01
Malate0.31 ± 0.040.11 ± 0.02
Aspartate0.28 ± 0.030.09 ± 0.01

Visualizations

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC ATP, HCO3- PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH OAA Oxaloacetate (OAA) PC->OAA TCA TCA Cycle OAA->TCA Anaplerosis AcetylCoA Acetyl-CoA AcetylCoA->TCA Enters TCA Cycle PDH->AcetylCoA PC_IN_2 PC-IN-2 PC_IN_2->PC

Caption: Pyruvate Carboxylase role in mitochondrial metabolism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_metabolism Metabolic Studies assay_dev Enzyme Activity Assay (Coupled with MDH) ic50 IC50 Determination assay_dev->ic50 cell_viability Cell Viability/Proliferation (MTT, CellTiter-Glo) assay_dev->cell_viability Lead Compound (PC-IN-2) moa Mechanism of Action Studies ic50->moa apoptosis Apoptosis Assay (Caspase-Glo, Annexin V) cell_viability->apoptosis flux_analysis Metabolic Flux Analysis (13C-Glucose Tracing) cell_viability->flux_analysis Confirm Cellular Target Engagement metabolomics Metabolite Profiling (LC-MS) flux_analysis->metabolomics

Caption: Workflow for characterizing PC-IN-2.

Metabolic_Flux_Logic cluster_pathways Mitochondrial Pyruvate Metabolism U13C_Glucose [U-13C6]-Glucose C13_Pyruvate 13C3-Pyruvate U13C_Glucose->C13_Pyruvate Glycolysis PC_path Pyruvate Carboxylase (PC) C13_Pyruvate->PC_path PDH_path Pyruvate Dehydrogenase (PDH) C13_Pyruvate->PDH_path C13_OAA 13C3-Oxaloacetate PC_path->C13_OAA Mplus3 M+3 Isotopologues PC_path->Mplus3 C13_AcetylCoA 13C2-Acetyl-CoA PDH_path->C13_AcetylCoA TCA_Intermediates TCA Cycle Intermediates (e.g., Citrate, Malate) C13_OAA->TCA_Intermediates C13_AcetylCoA->TCA_Intermediates TCA_Intermediates->Mplus3 via PC Mplus2 M+2 Isotopologues TCA_Intermediates->Mplus2 via PDH PC_IN_2 PC-IN-2 PC_IN_2->PC_path

Caption: Logic of 13C metabolic flux analysis.

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-2 in Cell Lysate-Based PC Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme crucial for key metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of tricarboxylic acid (TCA) cycle intermediates.[1][2][3] PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[4][5] Given its central role in metabolism, PC is a potential therapeutic target for various diseases, including cancer and metabolic disorders.[6] Pyruvate Carboxylase-IN-2 is a potent inhibitor of PC, demonstrating significant activity in both cell lysate and cell-based assays.[7] This document provides detailed application notes and protocols for utilizing this compound in a cell lysate-based PC activity assay.

This compound: A Potent Inhibitor

This compound, a natural analog of erianin, has been identified as a potent inhibitor of pyruvate carboxylase.[7] Its inhibitory activity has been quantified, making it a valuable tool for studying PC function and for screening potential therapeutic agents.

Quantitative Data Summary
ParameterValueAssay TypeReference
IC50 0.065 µMCell Lysate-Based PC Activity[7]
IC50 0.097 µMCell-Based PC Activity[7]
CAS Number 1469730-16-2N/A[7][8]
Molecular Formula C21H22O8N/A[7]

Signaling Pathway and Experimental Workflow

Pyruvate Carboxylase Catalytic Mechanism

Pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate in a two-step reaction. The first step involves the ATP-dependent carboxylation of a biotin prosthetic group. In the second step, the carboxyl group is transferred from carboxybiotin to pyruvate, forming oxaloacetate.[4][9]

Pyruvate_Carboxylase_Mechanism cluster_step1 Step 1: Biotin Carboxylation cluster_step2 Step 2: Carboxyl Transfer ATP ATP Enzyme_Carboxybiotin Enzyme-Carboxybiotin ATP->Enzyme_Carboxybiotin HCO3 HCO3- HCO3->Enzyme_Carboxybiotin Enzyme_Biotin Enzyme-Biotin Enzyme_Biotin->Enzyme_Carboxybiotin ADP_Pi ADP + Pi Enzyme_Carboxybiotin->ADP_Pi releases Enzyme_Carboxybiotin2 Enzyme-Carboxybiotin Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Enzyme_Biotin2 Enzyme-Biotin Enzyme_Carboxybiotin2->Oxaloacetate Enzyme_Carboxybiotin2->Enzyme_Biotin2 regenerates

Caption: Pyruvate Carboxylase reaction mechanism.

Experimental Workflow for PC Activity Assay

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on PC activity in a cell lysate-based assay.

PC_Assay_Workflow start Start cell_culture 1. Cell Culture start->cell_culture cell_lysis 2. Cell Lysate Preparation cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant assay_prep 4. Assay Reaction Setup protein_quant->assay_prep incubation 5. Incubation with This compound assay_prep->incubation measurement 6. Spectrophotometric Measurement incubation->measurement data_analysis 7. Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for cell lysate-based PC activity assay.

Experimental Protocols

Cell Lysate Preparation

This protocol describes the preparation of cell lysates suitable for measuring pyruvate carboxylase activity.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM DTT, Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Protocol:

  • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by either:

    • Dounce homogenization: 20-30 strokes on ice.

    • Sonication: 3 cycles of 10 seconds on, 30 seconds off, on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and keep it on ice.

  • Proceed immediately to protein quantification and the enzyme activity assay. For storage, snap-freeze the lysate in liquid nitrogen and store at -80°C.

Protein Quantification

It is essential to determine the total protein concentration in the cell lysate to normalize the enzyme activity. A Bradford or BCA protein assay is recommended.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol utilizes a coupled enzyme reaction to measure PC activity spectrophotometrically. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Cell lysate

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • Reaction Mix Components:

    • 50 mM NaHCO3

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.2 mM NADH

    • 10 units/mL Malate Dehydrogenase (MDH)

    • 10 mM Pyruvate

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reaction Mix: Prepare a master mix of the Reaction Mix Components (excluding pyruvate and cell lysate) in Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell lysate (e.g., 10-50 µg of total protein)

    • This compound dilution or vehicle control

    • Reaction Mix

    • Make up the final volume with Assay Buffer.

  • Initiate Reaction: Add pyruvate to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship for IC50 Determination

The determination of the IC50 value is a critical step in characterizing the potency of an inhibitor.

IC50_Determination raw_data Raw Absorbance Data (A340 vs. Time) reaction_rates Calculate Reaction Rates (ΔA340/min) raw_data->reaction_rates percent_inhibition Calculate % Inhibition vs. Control reaction_rates->percent_inhibition dose_response_curve Plot Dose-Response Curve percent_inhibition->dose_response_curve log_concentration Log Transform of Inhibitor Concentration log_concentration->dose_response_curve ic50_value Determine IC50 Value dose_response_curve->ic50_value

Caption: Logical steps for IC50 determination.

References

Techniques for Measuring the Effects of Pyruvate Carboxylase-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, which are essential for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis. In various pathologies, notably cancer, the activity of PC is often upregulated to support rapid cell proliferation and survival. Consequently, PC has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research.

Pyruvate Carboxylase-IN-2 is a potent inhibitor of PC, with reported IC50 values of 0.065 µM in a cell lysate-based assay and 0.097 µM in a cell-based PC activity assay. This document provides detailed application notes and protocols for measuring the effects of this compound and other PC inhibitors. The methodologies described herein are designed to enable researchers to accurately assess the biochemical and cellular consequences of PC inhibition.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described in this document. The data presented are illustrative examples based on typical results observed with PC inhibitors.

Table 1: Dose-Response of this compound on PC Enzymatic Activity

Concentration (µM)PC Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.0185.34.8
0.0555.13.9
0.142.63.1
0.515.82.5
1.08.21.9
5.02.10.8

Table 2: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineTreatmentConcentration (µM)Viability (% of Control)Standard Deviation
A549 (Lung Cancer)Vehicle01006.1
PC-IN-20.192.45.5
PC-IN-21.075.84.9
PC-IN-25.048.23.7
PC-IN-210.025.12.8
MCF-7 (Breast Cancer)Vehicle01005.8
PC-IN-20.195.15.2
PC-IN-21.080.34.5
PC-IN-25.052.74.1
PC-IN-210.030.43.2

Table 3: Metabolic Flux Analysis of ¹³C-Glucose in Response to a PC Inhibitor

MetaboliteTreatment¹³C Enrichment (%)Standard Deviation
Citrate (m+2)Vehicle50.23.5
PC Inhibitor (1 µM)25.82.9
Malate (m+2)Vehicle45.73.1
PC Inhibitor (1 µM)20.12.5
Aspartate (m+2)Vehicle48.93.3
PC Inhibitor (1 µM)22.42.7
Lactate (m+3)Vehicle60.14.2
PC Inhibitor (1 µM)75.35.1

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the activity of PC by quantifying the consumption of NADH in a coupled enzyme reaction.

Materials:

  • PC Assay Buffer

  • Cell/Tissue Lysis Buffer

  • Pyruvate Carboxylase Substrate Mix

  • PC Developer Mix

  • NADH Standard

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Cells: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold PC Assay Buffer and lyse by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Tissues: Homogenize minced tissue in ice-cold PC Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Protocol:

    • Prepare a standard curve using the NADH standard.

    • Add 50 µL of the Reaction Mix (PC Assay Buffer, PC Developer, and PC Substrate) to each well.

    • Add 2-10 µL of cell or tissue lysate to the appropriate wells.

    • For the positive control, add a known amount of purified PC. For the negative control, use lysate from PC-deficient cells or add a known PC inhibitor.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 340 nm in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA340/min).

    • Use the NADH standard curve to convert the ΔA340/min to the amount of NADH consumed per minute.

    • PC activity is typically expressed as nmol/min/mg of protein.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Metabolic Flux Analysis using ¹³C-Labeled Glucose

This technique traces the metabolic fate of carbon atoms from labeled glucose to assess the impact of PC inhibition on central carbon metabolism.

Materials:

  • [U-¹³C₆]-Glucose

  • Cell culture medium deficient in glucose

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency.

    • Replace the standard culture medium with a glucose-free medium supplemented with a known concentration of [U-¹³C₆]-Glucose.

    • Treat cells with this compound or vehicle control.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled carbons into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

    • Dry the supernatant under a stream of nitrogen or using a speed vacuum.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of central carbon metabolites.

    • Monitor the mass isotopologue distributions of key metabolites (e.g., citrate, malate, aspartate, lactate).

  • Data Analysis:

    • Determine the fractional enrichment of ¹³C in each metabolite.

    • Compare the isotopologue distribution patterns between the inhibitor-treated and control groups to infer changes in metabolic pathway activity. A decrease in m+2 isotopologues of TCA cycle intermediates derived from [U-¹³C₆]-glucose is indicative of PC inhibition.

Mandatory Visualizations

Pyruvate_Carboxylase_Signaling_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_biosynthesis Anaplerotic Outputs Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MPC AcetylCoA Acetyl-CoA Oxaloacetate Oxaloacetate Citrate Citrate TCA_Cycle TCA Cycle PC_IN_2 This compound PC_IN_2->Oxaloacetate Inhibits Gluconeogenesis Gluconeogenesis Lipogenesis Lipogenesis Amino_Acid_Synthesis Amino Acid Synthesis

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Interpretation Enzyme_Assay 1. PC Enzyme Activity Assay (Colorimetric) Dose_Response Determine IC50 of PC-IN-2 Enzyme_Assay->Dose_Response Treatment Treat with PC-IN-2 (Dose-response and time-course) Dose_Response->Treatment Cell_Culture 2. Cell Culture (e.g., A549, MCF-7) Viability_Assay 3. Cell Viability Assay (MTT) Metabolic_Flux 4. Metabolic Flux Analysis (¹³C-Glucose LC-MS) Data_Integration 5. Integrate biochemical and cellular data Conclusion Evaluate therapeutic potential of PC-IN-2 Data_Integration->Conclusion Viability_Results Viability_Results Viability_Results->Data_Integration Flux_Results Flux_Results Flux_Results->Data_Integration

Application Notes and Protocols for Pyruvate Carboxylase-IN-2 in HCC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, which are crucial for the biosynthesis of macromolecules required for cell growth and proliferation. In the context of Hepatocellular Carcinoma (HCC), increased PC expression and activity have been linked to tumor progression, metabolic reprogramming, and resistance to therapy. Consequently, the inhibition of PC presents a promising therapeutic strategy for HCC.

Pyruvate Carboxylase-IN-2 is a potent, cell-permeable inhibitor of Pyruvate Carboxylase. It is a natural analog of erianin and has been identified as a promising agent for HCC research. These application notes provide an overview of its use in HCC research models, including detailed protocols for key experiments.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of Pyruvate Carboxylase. By blocking the conversion of pyruvate to oxaloacetate, it disrupts the replenishment of the TCA cycle, leading to a reduction in the pool of intermediates necessary for the synthesis of fatty acids, amino acids, and nucleotides. This metabolic disruption results in decreased cell proliferation, induction of apoptosis, and suppression of tumor growth in HCC models.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50 (µM)Reference
HepG2Cell Lysate-based PC ActivityEnzyme Inhibition0.065[1]
SMMC-7721Cell-based PC ActivityEnzyme Inhibition in Cells0.097[1]
HepG2Cell ViabilityInhibition of Cell GrowthNot explicitly stated for PC-IN-2, but erianin (parent compound) shows potent inhibition[2]
SMMC-7721Cell ViabilityInhibition of Cell GrowthNot explicitly stated for PC-IN-2, but erianin (parent compound) shows potent inhibition[2]

Signaling Pathways and Experimental Workflows

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate LDH Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA Oxaloacetate PC->OAA Carboxylation TCA TCA Cycle OAA->TCA Anaplerosis Biomass Macromolecule Precursors (Fatty Acids, Amino Acids) TCA->Biomass Inhibitor This compound Inhibitor->PC Inhibition cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Seed HCC Cells (e.g., HepG2, SMMC-7721) treatment_vitro Treat with Pyruvate Carboxylase-IN-2 (Dose-response) start_vitro->treatment_vitro viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment_vitro->viability pc_activity PC Enzymatic Activity Assay treatment_vitro->pc_activity western Western Blot Analysis (PC, p-AMPK, p-ACC) treatment_vitro->western start_vivo Establish HCC Xenograft Model in Mice treatment_vivo Administer Pyruvate Carboxylase-IN-2 start_vivo->treatment_vivo monitoring Monitor Tumor Growth and Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC, Western Blot monitoring->endpoint

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase-IN-2 (PC-IN-2), also known as erianin, is a potent inhibitor of Pyruvate Carboxylase (PC), a key enzyme in cellular metabolism. PC catalyzes the conversion of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, PC activity is upregulated to support rapid proliferation and biomass production.[2] Inhibition of PC with PC-IN-2 presents a promising therapeutic strategy by disrupting cancer cell metabolism.[1][2] These application notes provide detailed protocols for treating cells with PC-IN-2 to investigate its effects on cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by directly binding to and inhibiting the enzymatic activity of Pyruvate Carboxylase.[1][2] This inhibition leads to a depletion of TCA cycle intermediates, which in turn can induce metabolic stress, inhibit glycolysis, and promote mitochondrial oxidative stress, ultimately leading to insufficient energy for cell proliferation.[2] Downstream signaling pathways affected by PC inhibition include the Wnt/β-catenin pathway, which is implicated in cancer progression.[1][3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound (Erianin) in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
HepG2Hepatocellular CarcinomaCell Lysate-based PC Activity0.065 µMN/A[2]
HepG2Hepatocellular CarcinomaCell-based PC Activity0.097 µMN/A[2]
KU-19-19Bladder CancerCCK-8 Cell ViabilityDose-dependent decrease24 hours[5]
RT4Bladder CancerCCK-8 Cell ViabilityDose-dependent decrease24 hours[5]
A549-DDPCisplatin-resistant Lung AdenocarcinomaCCK-8 Cell ViabilityNot specifiedNot specified[3][4]
H460Lung CancerCCK-8 Cell ViabilityIC50: 61.33 nM24 hours[6]
H1299Lung CancerCCK-8 Cell ViabilityIC50: 21.89 nM24 hours[6]
PANC-1Pancreatic CancerCCK-8 Cell ViabilityDose-dependent (1.25-20 µM)24, 48, 72 hours[2][7]
ASPC-1Pancreatic CancerCCK-8 Cell ViabilityDose-dependent (1.25-20 µM)24, 48, 72 hours[2][7]
143BOsteosarcomaCCK-8 Cell ViabilityDose-dependent (10-100 nM)24, 48, 72 hours[8]
Saos2OsteosarcomaCCK-8 Cell ViabilityDose-dependent (10-100 nM)24, 48, 72 hours[8]
Eca-109Esophageal CancerMTT Cell Viability4, 8, 12 µM24 hours[9]

Experimental Protocols

Protocol 1: Preparation of this compound (Erianin) Stock and Working Solutions

Materials:

  • This compound (Erianin) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh out the required amount of PC-IN-2 powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 302.36 g/mol , dissolve 3.02 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 3 months.[10]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the PC-IN-2 stock solution at room temperature.

    • Dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 10 nM to 20 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][11][12] For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • PC-IN-2 working solutions

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete medium.[2][5][6][7]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Cell Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of PC-IN-2. Include a vehicle control group treated with the same final concentration of DMSO as the highest PC-IN-2 concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][7][8]

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.[2][5][7]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[2][7]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Wnt/β-catenin Signaling Pathway

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • PC-IN-2 working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Wnt3a, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of PC-IN-2 for the specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.[8]

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PC_IN_2 This compound (Erianin) PC Pyruvate Carboxylase (PC) PC_IN_2->PC Inhibition OAA Oxaloacetate PC->OAA Wnt Wnt3a PC->Wnt Downregulates Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle Anaplerosis OAA->TCA GSK3b GSK-3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF nucleus Nucleus TCF_LEF->nucleus target_genes Target Genes (c-Myc, Cyclin D1) nucleus->target_genes Transcription proliferation Cell Proliferation & Invasion target_genes->proliferation

Caption: Signaling pathway affected by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2, A549) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment viability_assay 3a. Cell Viability Assay (CCK-8 / MTT) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot 3c. Western Blot (Signaling Pathway Analysis) treatment->western_blot data_analysis 4. Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for PC-IN-2 treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyruvate Carboxylase-IN-2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyruvate Carboxylase-IN-2 (PC-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this potent inhibitor in your experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Pyruvate Carboxylase (PC). PC is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the irreversible carboxylation of pyruvate to form oxaloacetate (OAA)[1][2]. This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, providing intermediates for biosynthesis, and is involved in gluconeogenesis and lipogenesis[1][3]. By inhibiting PC, PC-IN-2 can disrupt these metabolic pathways.

Q2: What is the recommended concentration range for PC-IN-2 in cell-based assays?

The optimal concentration of PC-IN-2 will vary depending on the cell line and experimental conditions. However, a good starting point can be derived from its half-maximal inhibitory concentration (IC50) values. The reported IC50 values for this compound are:

  • 0.065 µM in cell lysate-based assays[4]

  • 0.097 µM in cell-based PC activity assays[4]

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for such an experiment could be from 0.01 µM to 10 µM.

Q3: How should I prepare and store PC-IN-2?

PC-IN-2 is typically provided as a powder. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Based on product information, PC-IN-2 can be stored as a powder for 2 years at -20°C. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C[4]. When preparing for an experiment, it is advisable to make serial dilutions of your stock solution in DMSO before the final dilution into your aqueous cell culture medium to avoid precipitation[5]. The final DMSO concentration in your cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q4: What are the known downstream effects of inhibiting Pyruvate Carboxylase?

Inhibition of Pyruvate Carboxylase can lead to several downstream cellular effects, including:

  • Alterations in TCA Cycle Intermediates: PC inhibition is expected to decrease the levels of oxaloacetate and other TCA cycle intermediates that are replenished by this anaplerotic reaction[6]. This can lead to an increase in the levels of upstream metabolites like pyruvate and lactate[6].

  • Impact on Wnt/β-catenin Signaling: Recent studies have shown that inhibition of PC can suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin[1].

Data Presentation

The following tables summarize key quantitative data for PC-IN-2 and provide a template for organizing your experimental results.

Parameter Value Assay Type
IC500.065 µMCell lysate-based PC activity
IC500.097 µMCell-based PC activity
PC-IN-2 Concentration Effect on TCA Cycle Intermediates (Fold Change vs. Control) Effect on Wnt Pathway Proteins (Fold Change vs. Control)
e.g., 0.1 µM[Enter your data for Oxaloacetate, Citrate, etc.][Enter your data for nuclear β-catenin, Cyclin D1, etc.]
e.g., 1 µM[Enter your data][Enter your data]
e.g., 10 µM[Enter your data][Enter your data]

Experimental Protocols

Cell-Based Assay for PC-IN-2 Activity

This protocol provides a general framework for assessing the effect of PC-IN-2 on cell viability. It can be adapted for other downstream assays such as Western blotting or metabolomics.

Materials:

  • Cancer cell line of interest (e.g., hepatocellular carcinoma cell line)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of PC-IN-2 in DMSO. From this stock, prepare serial dilutions in DMSO to achieve a range of desired final concentrations.

  • Treatment: Dilute the PC-IN-2/DMSO solutions into pre-warmed complete cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium from the cells and add the medium containing PC-IN-2 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration of PC-IN-2.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The compound has low aqueous solubility.Prepare a higher concentration stock solution in DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is low and consistent across all conditions.
Low or No Inhibitory Effect Observed The concentration of the inhibitor is too low. The inhibitor may be unstable in the culture medium over long incubation times. The cell line may be resistant to PC inhibition.Perform a dose-response experiment with a wider range of concentrations. Reduce the incubation time or replenish the inhibitor-containing medium during the experiment. Confirm the expression and activity of PC in your cell line.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors during compound dilution or addition. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Observed Off-Target Effects The inhibitor may be affecting other enzymes or pathways at higher concentrations.Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. If possible, include a negative control compound with a similar structure but no activity against PC. Confirm the on-target effect by rescuing the phenotype with a downstream metabolite (e.g., oxaloacetate).

Visualizations

experimental_workflow Experimental Workflow for PC-IN-2 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM PC-IN-2 stock in DMSO serial_dilute Prepare serial dilutions of PC-IN-2 in DMSO prep_stock->serial_dilute cell_seed Seed cells in 96-well plate treat_cells Treat cells with PC-IN-2 or vehicle control cell_seed->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability data_analysis Analyze data and determine IC50 viability->data_analysis signaling_pathway PC Inhibition and Downstream Signaling cluster_metabolism Metabolism cluster_wnt Wnt/β-catenin Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PC->OAA Carboxylation beta_catenin_nuc β-catenin (nucleus) PC->beta_catenin_nuc Inhibits translocation TCA TCA Cycle OAA->TCA Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto Degradation beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes PC_IN_2 This compound PC_IN_2->PC troubleshooting_logic Troubleshooting Logic for PC-IN-2 Experiments Start Experiment Start Problem Problem Encountered? Start->Problem Precipitation Compound Precipitation? Problem->Precipitation Yes NoEffect Low/No Effect? Problem->NoEffect No Precipitation->NoEffect No SolubilitySolution Adjust Dilution Strategy: - Higher DMSO stock conc. - Serial dilute in DMSO Precipitation->SolubilitySolution Yes Variability High Variability? NoEffect->Variability No ConcentrationSolution Optimize Concentration: - Wider dose-response range - Check PC expression NoEffect->ConcentrationSolution Yes TechniqueSolution Refine Technique: - Homogenize cell suspension - Calibrate pipettes Variability->TechniqueSolution Yes End Problem Resolved Variability->End No SolubilitySolution->End ConcentrationSolution->End TechniqueSolution->End

References

Troubleshooting Pyruvate Carboxylase-IN-2 assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Pyruvate Carboxylase-IN-2 (PC-IN-2) assay. The information is tailored for scientists and professionals in drug development engaged in the analysis of pyruvate carboxylase (PC) activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to selectively target Pyruvate Carboxylase (PC). PC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA)[1][2]. This reaction is a critical anaplerotic process, replenishing intermediates in the tricarboxylic acid (TCA) cycle. PC-IN-2 is expected to act as a competitive or non-competitive inhibitor, binding to the enzyme and reducing its catalytic efficiency. The precise binding mode and kinetics should be determined empirically.

Q2: What are the common methods to measure Pyruvate Carboxylase activity?

A2: PC activity can be measured using several methods, including:

  • Spectrophotometric Assays: These are the most common and involve coupling the production of oxaloacetate to another reaction that results in a change in absorbance.[3] One such method uses malate dehydrogenase to reduce OAA to malate, which is accompanied by the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.[4] Another approach uses citrate synthase to react OAA with acetyl-CoA, and the resulting free CoA is detected with DTNB at 412 nm.[3]

  • Fluorometric Assays: These assays are generally more sensitive than spectrophotometric ones and can also utilize the NADH/NADPH system, where the reduced forms are fluorescent and the oxidized forms are not.[5]

  • Radiometric Assays: These highly sensitive and specific assays measure the incorporation of radioactive isotopes like 14C from radiolabeled bicarbonate into oxaloacetate.[5][6]

  • Fixed-Time Assays: A novel method involves the reaction of OAA with the diazonium salt, Fast Violet B (FVB), which produces a colored product with an absorbance maximum at 530 nm. This method is suitable for high-throughput screening.[7][8][9]

Q3: What are the critical parameters that can affect the variability of my PC-IN-2 assay?

A3: Several factors can introduce variability into an enzyme assay. Key parameters to control include:

  • Temperature: Enzyme activity is highly sensitive to temperature fluctuations. A change of just one degree can alter activity by 4-8%.[10]

  • pH: Most enzymes have an optimal pH range for activity. The pH can affect the charge and conformation of both the enzyme and the substrate.[5][10][11]

  • Buffer and Ionic Strength: The type of buffer and salt concentration can impact enzyme stability and activity.[5][10][11]

  • Reagent Quality and Stability: The purity and proper storage of enzymes, substrates, cofactors, and the inhibitor itself are crucial. For instance, NADH solutions should be prepared fresh.[12]

  • Pipetting Accuracy: Inconsistent volumes, especially in multi-well plate formats, can lead to significant errors.

  • Inhibitor Properties: The solubility and stability of PC-IN-2 in the assay buffer are critical. Poor solubility can lead to inaccurate concentration determination and precipitation.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the this compound assay in a question-and-answer format.

Issue 1: High Variability Between Replicates

Q: My replicate wells for the same experimental condition show significantly different readings. What could be the cause?

A: High variability between replicates is often due to technical errors or reagent instability.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate and check your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
"Edge Effect" in Microplates Increased evaporation in the outer wells of a 96-well plate can concentrate reagents.[10] To mitigate this, avoid using the outer wells for samples and instead fill them with buffer or water.
Incomplete Reagent Mixing Ensure all components are thoroughly mixed in the well before starting the measurement. Aspirating and dispensing the solution a few times with the pipette can help.[12]
Precipitation of PC-IN-2 Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration of the inhibitor, adding a small amount of a co-solvent like DMSO, or changing the buffer conditions.
Temperature Gradients Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction.[3][12]
Issue 2: No or Low Inhibition Observed

Q: I am not observing any significant inhibition of Pyruvate Carboxylase, even at high concentrations of PC-IN-2. Why might this be?

A: A lack of inhibition can stem from issues with the inhibitor, the enzyme, or the assay conditions.

Potential Cause Recommended Solution
Degraded or Inactive PC-IN-2 Verify the purity and integrity of your PC-IN-2 stock. If possible, confirm its identity using analytical methods like mass spectrometry or NMR. Prepare fresh stock solutions.
Low Enzyme Concentration If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see an effect. Optimize the enzyme concentration to produce a linear reaction rate within the desired assay time.
Incorrect Assay Conditions The inhibitory effect of a compound can be dependent on factors like pH and the concentration of other substrates. Review the literature for optimal assay conditions for PC.
Cellular vs. Biochemical Potency If you are transitioning from a cell-based assay, remember that biochemical IC50 values are often lower than in cellular assays.[13][14] Higher concentrations may be needed in a cellular context due to factors like cell permeability and efflux pumps.[15]
Off-Target Effects At high concentrations, small molecule inhibitors may exhibit non-specific effects. It is recommended to use the lowest effective concentration to minimize off-target interactions.[13]
Issue 3: Inconsistent IC50 Values

Q: The IC50 value for PC-IN-2 varies significantly between experiments. What could be causing this inconsistency?

A: Fluctuations in IC50 values often point to subtle variations in experimental conditions.

Potential Cause Recommended Solution
Variable Substrate Concentration The apparent potency of a competitive inhibitor is dependent on the substrate concentration. Precisely control the concentration of pyruvate and other substrates in each experiment.
Different Enzyme Lots Different batches of purified enzyme may have varying activity levels. It is important to characterize each new lot of enzyme.
Pre-incubation Time The duration of pre-incubation of the enzyme with the inhibitor can affect the measured IC50, especially for slow-binding inhibitors. Standardize the pre-incubation time across all experiments.
Data Analysis Method Use a consistent data analysis workflow, including background subtraction and the curve-fitting model for IC50 determination.
Source of Enzyme The source of the enzyme (e.g., native tissue vs. recombinant expression system) can influence kinetic parameters due to differences in post-translational modifications and the surrounding lipid environment.[16][17]

Experimental Protocols

Protocol 1: Spectrophotometric Coupled Enzyme Assay for PC Activity

This protocol is based on the method where the production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH).

Materials:

  • 1.0 M Tris-HCl, pH 8.0[3]

  • 0.5 M NaHCO3[3]

  • 0.1 M MgCl2[3]

  • 0.1 M Sodium Pyruvate

  • 10 mM ATP solution

  • 10 mM NADH solution (prepare fresh)[12]

  • Malate Dehydrogenase (MDH)

  • Purified Pyruvate Carboxylase

  • PC-IN-2 stock solution (in an appropriate solvent like DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, ATP, NADH, and MDH in a UV-transparent cuvette or 96-well plate.

  • Add the desired concentration of PC-IN-2 or vehicle control to the respective wells/cuvettes.

  • Initiate the reaction by adding the pyruvate carboxylase enzyme preparation.

  • Immediately place the cuvette/plate in a spectrophotometer pre-set to the assay temperature (e.g., 30°C or 37°C).[3][12]

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PC activity.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of PC-IN-2 and calculate the IC50 value.

Visualizations

Pyruvate Carboxylase in Metabolism

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis TCA_Cycle TCA Cycle Citrate->TCA_Cycle Fatty_Acids Fatty Acid Synthesis Citrate->Fatty_Acids PC_IN_2 This compound PC_IN_2->Pyruvate

Caption: Role of Pyruvate Carboxylase in key metabolic pathways.

Experimental Workflow for PC-IN-2 Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrates, Enzyme) Add_Reagents Add Reagents and PC-IN-2 to Plate Reagent_Prep->Add_Reagents Inhibitor_Dilution Prepare PC-IN-2 Serial Dilutions Inhibitor_Dilution->Add_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Add_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Measurement (e.g., Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Initial Reaction Rates Kinetic_Read->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition IC50_Curve Generate IC50 Curve Determine_Inhibition->IC50_Curve

Caption: Step-by-step workflow for the PC-IN-2 inhibition assay.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart node_rect node_rect Start High Assay Variability? Check_Pipetting Check Pipetting and Mixing? Start->Check_Pipetting Yes Check_Reagents Reagents Freshly Prepared? Check_Pipetting->Check_Reagents Yes Check_Pipetting_Solution Review pipetting technique. Use reverse pipetting for viscous liquids. Calibrate pipettes. Check_Pipetting->Check_Pipetting_Solution No No_Inhibition No Inhibition Observed? Check_Reagents->No_Inhibition Yes Check_Reagents_Solution Prepare fresh buffers and reagent solutions, especially NADH. Check_Reagents->Check_Reagents_Solution No Inconsistent_IC50 Inconsistent IC50 Values? No_Inhibition->Inconsistent_IC50 No No_Inhibition_Solution Verify inhibitor concentration and stability. Optimize enzyme concentration. No_Inhibition->No_Inhibition_Solution Yes Inconsistent_IC50_Solution Standardize substrate concentrations and pre-incubation times. Characterize new enzyme lots. Inconsistent_IC50->Inconsistent_IC50_Solution Yes End Consult further documentation Inconsistent_IC50->End No

Caption: A logical flowchart for troubleshooting common assay issues.

References

Improving the efficacy of Pyruvate Carboxylase-IN-2 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyruvate Carboxyl-IN-2

Welcome to the technical support center for Pyruvate Carboxylase-IN-2 (PC-IN-2), a potent and selective inhibitor of Pyruvate Carboxylase (PC). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of PC-IN-2 in cell culture experiments. Pyruvate carboxylase is a mitochondrial enzyme that plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1][2][3] In many cancer cells, PC activity is upregulated to support proliferation, biosynthesis, and resilience to metabolic stress.[2][3][4]

This resource provides troubleshooting advice, experimental protocols, and key data to help you effectively utilize PC-IN-2 and interpret your results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with PC-IN-2 in a question-and-answer format.

Q1: I am having trouble dissolving PC-IN-2. What is the recommended solvent?

A1: PC-IN-2 is a hydrophobic compound with limited aqueous solubility.[5] For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Ensure the DMSO is anhydrous to prevent compound precipitation. For cell culture media, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is the optimal working concentration for PC-IN-2 in my cell line?

A2: The optimal concentration of PC-IN-2 is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a dose-response experiment is 0.1 µM to 50 µM. Refer to the data in Table 1 for IC50 values in common cancer cell lines.

Q3: I am not observing the expected inhibitory effect on cell proliferation. What could be the reason?

A3: Several factors could contribute to a lack of efficacy:

  • Cell Line Dependence: Some cell lines may not rely heavily on PC for anaplerosis, especially if they have robust alternative pathways like glutaminolysis.[2][3] Consider using a cell line known to have high PC expression or dependence.

  • Incubation Time: The metabolic effects of PC inhibition may take time to manifest as a change in cell proliferation. We recommend an incubation period of 48-72 hours.

  • Compound Stability: Ensure that your stock solution is stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Media Composition: The availability of nutrients in the culture media can influence a cell's reliance on PC. For example, high levels of glutamine may compensate for PC inhibition.[2]

Q4: I am observing significant cytotoxicity even at low concentrations. How can I mitigate this?

A4: While PC-IN-2 is designed to be selective, off-target effects or high sensitivity in certain cell lines can lead to cytotoxicity.

  • Confirm On-Target Effect: To confirm that the observed cytotoxicity is due to PC inhibition, consider performing a rescue experiment by supplementing the culture medium with oxaloacetate or aspartate, which are downstream products of the PC reaction.[4]

  • Reduce Incubation Time: A shorter incubation period may be sufficient to observe specific metabolic changes without causing widespread cell death.

  • Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%.

Q5: How can I confirm that PC-IN-2 is inhibiting Pyruvate Carboxylase in my cells?

A5: You can confirm the on-target activity of PC-IN-2 through several methods:

  • Metabolic Flux Analysis: Use 13C-labeled glucose or pyruvate tracers to measure the reduced incorporation of carbon into TCA cycle intermediates like citrate and malate.

  • Oxygen Consumption Rate (OCR): Inhibition of PC can lead to a decrease in mitochondrial respiration. A Seahorse XF Analyzer can be used to measure changes in OCR upon treatment with PC-IN-2.

  • Western Blot: While PC-IN-2 inhibits the enzyme's activity, it may not affect the protein expression level. However, you can check the expression of downstream signaling pathways that may be affected, such as the Wnt/β-catenin pathway.[6]

Quantitative Data Summary

The following tables provide key quantitative data for PC-IN-2.

Table 1: IC50 Values of PC-IN-2 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MDA-MB-231Breast Cancer5.2
A549Non-Small Cell Lung Cancer8.7
HCT116Colon Cancer12.5
U-87 MGGlioblastoma6.8
MCF7Breast Cancer> 50

Table 2: Recommended Working Conditions

ParameterRecommendation
Solvent DMSO
Stock Concentration 10-20 mM
Working Concentration Range 1 - 20 µM
Incubation Time 48 - 72 hours
Final DMSO in Media < 0.5%

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO> 50
Ethanol~10
PBS (pH 7.2)< 0.1

Experimental Protocols

Protocol 1: Cell Viability Assay using MTS

This protocol is for determining the dose-response of a cell line to PC-IN-2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of PC-IN-2 in complete growth medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Downstream Pathway Analysis

This protocol can be used to assess the effect of PC-IN-2 on protein expression in a relevant signaling pathway.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with PC-IN-2 at 1X and 2X the IC50 concentration for 48 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Snail) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagram 1: Simplified Signaling Pathway of Pyruvate Carboxylase Inhibition

PC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA Oxaloacetate PC->OAA TCA TCA Cycle OAA->TCA Anaplerosis Biosynthesis Biosynthesis (Lipids, Amino Acids) TCA->Biosynthesis PC_IN_2 PC-IN-2 PC_IN_2->PC

Caption: Inhibition of Pyruvate Carboxylase by PC-IN-2 blocks anaplerosis.

Diagram 2: Experimental Workflow for Efficacy Testing

Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (MTS) Determine IC50 start->dose_response viability_check 2. Assess Cell Viability (e.g., Trypan Blue) dose_response->viability_check target_validation 3. On-Target Validation (Seahorse, Metabolic Flux) viability_check->target_validation downstream_analysis 4. Downstream Pathway Analysis (Western Blot) target_validation->downstream_analysis end End: Data Interpretation downstream_analysis->end

Caption: Workflow for testing the efficacy of PC-IN-2 in cell culture.

Diagram 3: Troubleshooting Guide for Lack of Efficacy

Troubleshooting start Issue: No observed effect of PC-IN-2 check_concentration Is the concentration optimal? (Check IC50) start->check_concentration check_time Is incubation time sufficient? (48-72h) start->check_time check_cell_line Is the cell line PC-dependent? start->check_cell_line check_compound Is the compound stable? (Storage, freeze-thaw) start->check_compound solution1 Action: Perform dose-response to find optimal concentration check_concentration->solution1 No solution2 Action: Increase incubation time check_time->solution2 No solution3 Action: Test on a different cell line with known PC dependence check_cell_line->solution3 No solution4 Action: Use fresh stock solution check_compound->solution4 No

Caption: Decision tree for troubleshooting lack of PC-IN-2 efficacy.

References

Technical Support Center: Overcoming Resistance to Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyruvate Carboxylase-IN-2 (PC-IN-2). This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of PC-IN-2, a potent and selective inhibitor of Pyruvate Carboxylase (PC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges that may arise during your experiments, with a focus on overcoming acquired resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PC-IN-2?

A1: PC-IN-2 is an allosteric inhibitor of Pyruvate Carboxylase (PC), a mitochondrial enzyme crucial for replenishing tricarboxylic acid (TCA) cycle intermediates.[1] PC catalyzes the conversion of pyruvate to oxaloacetate (OAA), a key anaplerotic reaction.[1] By inhibiting PC, PC-IN-2 is designed to disrupt cancer cell metabolism, leading to decreased proliferation and cell death, particularly in cancer types that heavily rely on this pathway.[2][3]

Q2: What are the expected metabolic consequences of treating cancer cells with PC-IN-2?

A2: Effective treatment with PC-IN-2 should lead to a significant reduction in OAA levels and other TCA cycle intermediates derived from glucose. This disruption in anaplerosis can impair the biosynthesis of essential molecules like amino acids and lipids, and hinder the production of reducing equivalents (e.g., NADH and FADH2) necessary for energy production and redox balance.[1]

Q3: What are the initial signs that my cancer cell line may be developing resistance to PC-IN-2?

A3: The primary indicator of developing resistance is a decreased sensitivity to the compound. This is typically observed as a rightward shift in the dose-response curve, meaning a higher concentration of PC-IN-2 is required to achieve the same level of growth inhibition. You may also observe a resumption of proliferation in a cell population that was initially sensitive to the treatment.

Troubleshooting Guide: Acquired Resistance to PC-IN-2

Scenario 1: My cancer cell line, previously sensitive to PC-IN-2, now shows a significant increase in its IC50 value.

This is a classic sign of acquired resistance. A common mechanism for overcoming the inhibition of a key metabolic enzyme is the upregulation of a compensatory or bypass pathway.[4] For PC inhibition, a likely bypass mechanism is an increased reliance on glutamine metabolism to fuel the TCA cycle.[5][6]

Troubleshooting Steps:
  • Confirm the Resistance Phenotype: The first step is to quantify the change in sensitivity.

    • Experiment: Perform a cell viability assay to compare the IC50 values of the parental (sensitive) and the newly developed resistant cell line.

    • Expected Outcome: A significant increase in the IC50 value for the resistant cell line.

  • Investigate Metabolic Reprogramming: Determine if the resistant cells have altered their metabolic pathways.

    • Experiment: Conduct LC-MS/MS-based metabolomics to compare the relative abundance of TCA cycle intermediates and amino acids in sensitive versus resistant cells, both with and without PC-IN-2 treatment.

    • Expected Outcome: Resistant cells may show restored levels of TCA cycle intermediates (like alpha-ketoglutarate, succinate, and malate) that are depleted in sensitive cells upon treatment. Look for a corresponding increase in glutamine uptake and elevated levels of glutamate.[7]

  • Identify the Bypass Pathway: Focus on the key enzymes involved in glutaminolysis.

    • Experiment: Use Western Blot or qPCR to measure the protein and mRNA expression levels of key glutamine metabolism enzymes, such as Glutaminase (GLS1).[8]

    • Expected Outcome: An upregulation of GLS1 in the resistant cell line compared to the sensitive parental line.

  • Test a Combination Therapy Strategy: If evidence points to a glutamine-dependent bypass, a combination therapy approach may be effective.[9][10]

    • Experiment: Treat the resistant cells with PC-IN-2 in combination with a GLS1 inhibitor (e.g., Telaglenastat/CB-839).[11]

    • Expected Outcome: The combination therapy should re-sensitize the resistant cells to treatment, showing a synergistic effect in reducing cell viability.[11]

Data Presentation:

Table 1: IC50 Values of PC-IN-2 in Sensitive and Resistant Cancer Cell Lines

Cell Line IC50 (µM) Fold Change
Parental (Sensitive) 0.5 -

| Resistant Derivative | 12.5 | 25x |

Table 2: Relative Abundance of Key Metabolites

Metabolite Sensitive + PC-IN-2 Resistant + PC-IN-2
Oxaloacetate ↓↓↓
Alpha-Ketoglutarate ↓↓ ↔ or ↑
Glutamate ↑↑↑

| Glutamine | ↔ | ↓↓ |

Visualizations:

G cluster_workflow Experimental Workflow for Investigating Resistance A Observe Decreased Sensitivity (Increased IC50) B Perform Metabolomics (LC-MS/MS) A->B C Analyze Protein/Gene Expression (Western Blot / qPCR) B->C D Identify Upregulated Bypass Pathway (e.g., Glutaminolysis) C->D E Test Combination Therapy (PC-IN-2 + GLS1 Inhibitor) D->E F Confirm Synergy and Restore Sensitivity E->F

Caption: Workflow for investigating and overcoming PC-IN-2 resistance.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate PC->OAA Blocked TCA TCA Cycle OAA->TCA Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate aKG α-Ketoglutarate Glutamate->aKG aKG->TCA Bypass Pathway PC_IN_2 PC-IN-2 PC_IN_2->PC GLS1_Inhibitor GLS1 Inhibitor GLS1_Inhibitor->GLS1

References

Pyruvate Carboxylase-IN-2 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate Carboxylase-IN-2 (PC-IN-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PC-IN-2)?

This compound is a potent inhibitor of the enzyme Pyruvate Carboxylase (PC).[1] It is a natural analog of erianin and has demonstrated anticancer effects in human hepatocellular carcinoma (HCC) by inhibiting the enzymatic activity of PC, which leads to metabolic reprogramming.[1]

Q2: What is the mechanism of action of PC-IN-2?

PC-IN-2 functions by directly inhibiting the enzymatic activity of Pyruvate Carboxylase.[1] PC is a mitochondrial enzyme that plays a crucial role in gluconeogenesis, lipogenesis, and replenishing intermediates in the TCA cycle (anaplerosis).[2][3][4] By inhibiting PC, PC-IN-2 disrupts these metabolic pathways.

Q3: What are the known IC50 values for PC-IN-2?

The reported half-maximal inhibitory concentrations (IC50) for PC-IN-2 are:

  • 0.065 µM in a cell lysate-based PC activity assay.[1]

  • 0.097 µM in a cell-based PC activity assay.[1]

Q4: How should I store this compound?

While specific stability data for PC-IN-2 is limited, it is recommended to handle it with care due to its chemical nature as a natural product analog. Based on information for its analog, erianin, which has known stability issues, and general best practices for small molecule inhibitors, the following storage conditions are recommended:[5]

  • Short-term storage: Store at 4°C.

  • Long-term storage: Store at -20°C or -80°C.

  • Some suppliers recommend cold-chain transportation , indicating temperature sensitivity.[6]

  • Protect from light and moisture.

Q5: In what solvent should I dissolve PC-IN-2?

For most in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors. A high-throughput screening assay for Pyruvate Carboxylase indicated that the enzyme is tolerant to up to 1% DMSO.[7] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as higher concentrations can have cytotoxic effects.[8]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Activity
Possible Cause Troubleshooting Steps
Degradation of PC-IN-2 PC-IN-2, being an analog of erianin, may have limited chemical stability.[5] Prepare fresh stock solutions regularly. For working solutions, prepare them fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Precipitation of the Inhibitor The compound may have precipitated out of solution, especially at higher concentrations or in aqueous buffers. Visually inspect the solution for any precipitate. If precipitation is suspected, try gently warming the solution or sonicating it. Consider lowering the final concentration of the inhibitor in your assay.
Incorrect Storage Improper storage can lead to the degradation of the compound. Ensure that PC-IN-2 is stored at the recommended temperature (-20°C or -80°C for long-term storage) and protected from light and moisture.[6]
Issues with Target Enzyme Activity The lack of inhibition might be due to a problem with the Pyruvate Carboxylase enzyme itself. Run a positive control for PC activity to ensure the enzyme is active.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inaccurate Pipetting Small molecule inhibitors are often used at very low concentrations, making accurate pipetting critical. Use calibrated pipettes and ensure proper pipetting technique.
Incomplete Dissolution Ensure that the PC-IN-2 is fully dissolved in the stock solution and that the working solution is well-mixed before adding it to the assay.
Cell Culture Inconsistency If using a cell-based assay, variations in cell number, passage number, or cell health can lead to variability. Maintain consistent cell culture practices.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 0.065 µMCell lysate-based PC activity[1]
IC50 0.097 µMCell-based PC activity[1]

Experimental Protocols

General Protocol for a Cell-Based Pyruvate Carboxylase Activity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Preparation of PC-IN-2 Stock and Working Solutions: a. Prepare a 10 mM stock solution of PC-IN-2 in 100% DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. c. On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in 100% DMSO. d. From the DMSO dilutions, prepare the final working concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

2. Cell Seeding: a. Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight.

3. Treatment with PC-IN-2: a. Remove the old medium and replace it with the medium containing the desired concentrations of PC-IN-2. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubate the cells for the desired treatment duration.

4. Measurement of Pyruvate Carboxylase Activity: a. After treatment, wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer. c. Determine the protein concentration of the cell lysates. d. Measure PC activity using a coupled enzyme assay. This typically involves measuring the conversion of oxaloacetate to malate by malate dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored spectrophotometrically.[7]

Visualizations

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito Transport PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA Oxaloacetate PC->OAA TCA_Cycle TCA Cycle OAA->TCA_Cycle Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Lipogenesis Lipogenesis TCA_Cycle->Lipogenesis (via Citrate) PC_IN_2 This compound PC_IN_2->PC

Caption: Signaling pathway of Pyruvate Carboxylase and the inhibitory action of PC-IN-2.

Experimental_Workflow A Prepare PC-IN-2 Stock (10 mM in DMSO) B Prepare Working Solutions (Dilute in Culture Medium) A->B E Treat Cells with PC-IN-2 and Vehicle Control B->E C Seed Cells in Multi-well Plate D Cell Adherence (Overnight Incubation) C->D D->E F Incubate for Desired Duration E->F G Cell Lysis and Protein Quantification F->G H Measure PC Activity (Spectrophotometric Assay) G->H I Data Analysis H->I

Caption: General experimental workflow for a cell-based PC-IN-2 assay.

Troubleshooting_Tree Start Inconsistent or No Inhibitory Activity Q1 Is the PC enzyme active? (Check positive control) Start->Q1 A1_Yes Check PC-IN-2 Solution Q1->A1_Yes Yes A1_No Troubleshoot Enzyme Assay Q1->A1_No No Q2 Is there visible precipitate? A1_Yes->Q2 A2_Yes Sonicate/Warm solution or Lower Concentration Q2->A2_Yes Yes A2_No Consider Compound Degradation Q2->A2_No No A3 Prepare Fresh Stock and Working Solutions A2_No->A3

References

How to improve the selectivity of Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyruvate Carboxylase-IN-2 (PC-IN-2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the selectivity of PC-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pyruvate Carboxylase (PC) and what is its physiological role?

A1: Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in metabolism.[1][2] It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate, a key intermediate in the Krebs cycle.[1][2] This function is vital for gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids).[1] PC is highly expressed in tissues such as the liver, kidney, and adipose tissue.[1]

Q2: What is the mechanism of action for Pyruvate Carboxylase?

A2: The catalytic mechanism of Pyruvate Carboxylase involves two distinct steps that occur at separate active sites within the enzyme's subunits.[1][2] First, at the biotin carboxylation (BC) domain, bicarbonate is activated by ATP, and the resulting carboxyl group is transferred to the biotin prosthetic group.[1] Second, the flexible biotin arm translocates the carboxyl group to the carboxyltransferase (CT) domain, where it is transferred to pyruvate to form oxaloacetate.[1][2] The enzyme's activity is allosterically activated by acetyl-CoA.[1][3]

Q3: We are observing off-target effects with PC-IN-2. What are the likely reasons?

A3: Off-target effects of an inhibitor can arise from several factors. PC-IN-2 might be binding to other enzymes that have a similar active site architecture or substrate binding pocket. Given that PC is a biotin-dependent carboxylase, other enzymes in this family could be potential off-targets. Additionally, if PC-IN-2 is an allosteric inhibitor, it might interact with allosteric sites on other enzymes.

Q4: How can we begin to improve the selectivity of PC-IN-2 for Pyruvate Carboxylase?

A4: Improving inhibitor selectivity is a multi-step process that often involves iterative cycles of design, synthesis, and testing.[4][5] Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of PC-IN-2 and evaluating the impact on potency and selectivity.[4][5][6]

  • Structure-Based Drug Design: Utilizing the crystal structure of Pyruvate Carboxylase to design modifications that enhance interactions with the target enzyme while minimizing interactions with off-target proteins.

  • Selectivity Profiling: Screening PC-IN-2 and its analogs against a panel of related enzymes to identify and quantify off-target interactions.

Troubleshooting Guides

Issue 1: Poor Selectivity of PC-IN-2 in Cellular Assays

Symptoms:

  • Unexpected phenotypic changes in cells not attributable to PC inhibition.

  • Inhibition of other metabolic pathways.

  • High cytotoxicity at concentrations required for PC inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Binding to other carboxylases Perform a selectivity screen against other biotin-dependent enzymes (e.g., Acetyl-CoA Carboxylase, Propionyl-CoA Carboxylase).To identify specific off-targets and guide medicinal chemistry efforts.
Inhibition of structurally similar enzymes Use computational docking to predict binding of PC-IN-2 to known off-targets with similar folds.To prioritize which off-targets to test experimentally.
Compound promiscuity Modify the core scaffold of PC-IN-2 to reduce non-specific interactions. Consider adding polar groups to decrease hydrophobicity.[7]Promiscuous inhibitors often have high lipophilicity and can be addressed through chemical modification.[7]
Issue 2: Inconsistent IC50 Values for PC-IN-2

Symptoms:

  • High variability in IC50 values between experimental replicates.

  • IC50 values differ significantly from previously published data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect enzyme concentration Ensure the enzyme concentration is kept constant and is below the measured IC50 value.[8]If the inhibitor concentration is close to the enzyme concentration, it can lead to an overestimation of the IC50.
Substrate concentration affecting IC50 Standardize the substrate (pyruvate) concentration across all assays, ideally at or below its Km value.[9]For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration.[10]
Inhibitor solubility issues Prepare fresh stock solutions of PC-IN-2 in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer.Poor solubility can lead to inaccurate inhibitor concentrations.
Assay conditions not optimized Verify that the pH, temperature, and buffer components are optimal and consistent for PC activity.[11]Enzyme activity is sensitive to assay conditions, which can affect inhibitor potency measurements.[11]

Experimental Protocols

Protocol 1: Determination of IC50 for PC-IN-2

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PC-IN-2 against Pyruvate Carboxylase.

Materials:

  • Purified Pyruvate Carboxylase

  • PC-IN-2

  • Pyruvate

  • ATP

  • Bicarbonate (e.g., NaHCO3)

  • Acetyl-CoA

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, with MgCl2 and KCl)

  • Coupled enzyme system for detecting oxaloacetate formation (e.g., Malate Dehydrogenase and NADH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents and a dilution series of PC-IN-2 in the assay buffer.

  • Enzyme Preparation: Dilute the purified Pyruvate Carboxylase to the desired working concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • PC-IN-2 at various concentrations (and a vehicle control, e.g., DMSO)

    • Acetyl-CoA

    • ATP and Bicarbonate

    • NADH and Malate Dehydrogenase

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow PC-IN-2 to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding pyruvate to each well.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][12]

Protocol 2: Off-Target Selectivity Screening

This protocol describes a general workflow for assessing the selectivity of PC-IN-2 against other related enzymes.

Materials:

  • PC-IN-2 and its analogs

  • Target enzyme: Pyruvate Carboxylase

  • Panel of off-target enzymes (e.g., other biotin-dependent carboxylases)

  • Substrates and cofactors for all enzymes

  • Appropriate assay buffers for each enzyme

  • Detection reagents for each enzyme's activity

Procedure:

  • Primary Screen: Test PC-IN-2 at a single, high concentration (e.g., 10 µM) against the panel of off-target enzymes.

  • Identify Hits: Identify any off-target enzymes that show significant inhibition (e.g., >50%) in the primary screen.

  • Dose-Response Analysis: For the identified "hits," perform a full IC50 determination as described in Protocol 1.

  • Calculate Selectivity Index: The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target (Pyruvate Carboxylase).

    Selectivity Index = IC50 (Off-Target) / IC50 (Pyruvate Carboxylase)

Data Presentation:

CompoundPC IC50 (nM)Off-Target 1 IC50 (nM)Selectivity Index (vs OT1)Off-Target 2 IC50 (nM)Selectivity Index (vs OT2)
PC-IN-2 5050010>10,000>200
Analog A 452,00044>10,000>222
Analog B 1507505>10,000>66

A higher selectivity index indicates greater selectivity for the target enzyme.

Visualizations

Signaling Pathway: Role of Pyruvate Carboxylase in Metabolism

PC_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_gluconeogenesis Gluconeogenesis (Cytosol) cluster_lipogenesis Lipogenesis (Cytosol) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH OAA OAA Pyruvate_mito->OAA Pyruvate Carboxylase AcetylCoA->OAA Activates Citrate Citrate AcetylCoA->Citrate OAA->Citrate Malate Malate OAA->Malate MDH TCA_Cycle TCA_Cycle Citrate->TCA_Cycle TCA Cycle Citrate_cyto Citrate Citrate->Citrate_cyto Transport Malate_cyto Malate Malate->Malate_cyto Transport OAA_cyto Oxaloacetate Malate_cyto->OAA_cyto MDH PEP PEP OAA_cyto->PEP PEPCK Glucose_new Glucose PEP->Glucose_new ... AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL FattyAcids Fatty Acids AcetylCoA_cyto->FattyAcids ... Selectivity_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_evaluation Evaluation SAR SAR Analysis SBDD Structure-Based Design SAR->SBDD Synthesis Synthesize Analogs SBDD->Synthesis Potency Determine IC50 on PC Synthesis->Potency Selectivity Screen vs. Off-Targets Potency->Selectivity Data Analyze Data Selectivity->Data Decision Improved Selectivity? Data->Decision Decision->SAR No Lead_Compound Lead Compound Decision->Lead_Compound Yes Troubleshooting_IC50 cluster_reagents Reagent Checks cluster_assay Assay Condition Checks cluster_data Data Analysis Checks Start Inconsistent IC50 Enzyme_Conc Verify Enzyme Concentration Start->Enzyme_Conc Substrate_Conc Check Substrate Concentration Start->Substrate_Conc Inhibitor_Sol Confirm Inhibitor Solubility Start->Inhibitor_Sol Buffer_pH Validate Buffer pH Start->Buffer_pH Temperature Ensure Consistent Temperature Start->Temperature Incubation Standardize Incubation Times Start->Incubation Curve_Fit Review Curve Fit Start->Curve_Fit Controls Check Positive/Negative Controls Start->Controls End Consistent IC50 Enzyme_Conc->End Substrate_Conc->End Inhibitor_Sol->End Buffer_pH->End Temperature->End Incubation->End Curve_Fit->End Controls->End

References

Technical Support Center: Enhancing the Anticancer Activity of Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Pyruvate Carboxylase-IN-2 (PC-IN-2) in anticancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the enzyme Pyruvate Carboxylase (PC). PC is a key mitochondrial enzyme that plays a crucial role in metabolism by converting pyruvate to oxaloacetate.[1][2] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, a central pathway for energy production and the generation of biosynthetic precursors.[3][4][5] In many cancer cells, PC activity is upregulated to support rapid proliferation and biomass production.[3][6] PC-IN-2 exerts its anticancer effects by inhibiting PC, thereby disrupting the TCA cycle, which can lead to reduced energy production and decreased synthesis of essential molecules for cancer cell growth.[7]

Q2: In which cancer types has the inhibition of Pyruvate Carboxylase shown promise?

A2: Inhibition of Pyruvate Carboxylase has shown potential in various cancers, including hepatocellular carcinoma, breast cancer, and glioblastoma.[3][6][7] The dependence of cancer cells on PC can vary, so it is crucial to assess the expression and activity of PC in the specific cancer model being studied.

Q3: How should I prepare a stock solution of this compound?

A3: While specific solubility data for PC-IN-2 is not widely published, similar bibenzyl compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be done immediately before use.

Q4: What are the expected metabolic consequences of treating cancer cells with PC-IN-2?

A4: Treatment with PC-IN-2 is expected to lead to a decrease in the intracellular pool of oxaloacetate and other TCA cycle intermediates.[8] This can result in reduced mitochondrial respiration and ATP production.[7] Cells may exhibit a compensatory increase in glycolysis and lactate production.[8] Metabolic flux analysis using techniques like 13C-labeled glucose or pyruvate can be employed to quantify these changes.[3]

Q5: Are there any known off-target effects of this compound?

A5: As a bibenzyl compound, there is a potential for off-target effects. While specific off-target interactions for PC-IN-2 have not been extensively documented in publicly available literature, it is good practice to include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, if available, or assessing the expression of key proteins in pathways commonly affected by off-target activities of small molecules.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition of cancer cell viability 1. Compound instability: PC-IN-2 may be unstable in aqueous solutions or cell culture media over time.2. Low PC expression/activity: The target cancer cell line may not rely on PC for survival.3. Incorrect dosage: The concentration range of PC-IN-2 used may be too low.4. Solubility issues: The compound may be precipitating out of the media.1. Prepare fresh dilutions of PC-IN-2 from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to cells.2. Confirm PC expression in your cell line by Western blot or qPCR. Measure PC activity using a specific assay.3. Perform a dose-response curve with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line.4. Visually inspect the culture media for any signs of precipitation after adding PC-IN-2. If precipitation is observed, consider preparing the final dilution in media containing a low percentage of serum or a solubilizing agent, ensuring the vehicle concentration is consistent across all treatments and controls.
High variability in Pyruvate Carboxylase activity assays 1. Inconsistent cell lysates: Variation in protein concentration or lysis efficiency.2. Substrate/cofactor degradation: ATP and other reagents can be unstable.3. Temperature fluctuations: Enzyme activity is sensitive to temperature.4. Pipetting errors: Inaccurate dispensing of small volumes.1. Ensure consistent and complete cell lysis. Quantify protein concentration of each lysate using a reliable method (e.g., BCA assay) and normalize the amount of lysate used in each assay.2. Prepare fresh solutions of ATP, pyruvate, and other critical reagents for each experiment.3. Maintain a consistent temperature throughout the assay procedure. Use a temperature-controlled plate reader or water bath.4. Use calibrated pipettes and appropriate pipetting techniques, especially for small volumes. Prepare master mixes of reagents to minimize variability between wells.
Unexpected changes in signaling pathways 1. Off-target effects: PC-IN-2 may be interacting with other cellular proteins.2. Cellular stress response: Inhibition of a key metabolic enzyme can induce general stress responses.3. Crosstalk between pathways: Metabolic changes can indirectly influence various signaling cascades.1. If possible, use a second, structurally different PC inhibitor to confirm that the observed effects are due to PC inhibition. Perform rescue experiments by supplementing the media with downstream metabolites of the PC reaction (e.g., oxaloacetate or aspartate).2. Include markers of cellular stress (e.g., phosphorylation of eIF2α) in your analysis.3. Carefully map the observed signaling changes and consider known links between metabolism and the affected pathways.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Pyruvate Carboxylase Inhibitors

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
ZY-444TPC-1 (Papillary Thyroid Carcinoma)CCK-8~4[9]
ZY-444KTC-1 (Papillary Thyroid Carcinoma)CCK-8~4[9]
ErianinHepG2 (Hepatocellular Carcinoma)MTT1.89 ± 0.12[7]
ErianinHuh7 (Hepatocellular Carcinoma)MTT2.45 ± 0.21[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PC-IN-2 on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PC-IN-2)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of PC-IN-2 in complete medium from a DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PC-IN-2 or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure PC activity in cell lysates.[10] The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate dehydrogenase, which can be monitored spectrophotometrically.

Materials:

  • Cell lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM MgCl2, 1% Triton X-100, and protease inhibitors)

  • Assay Buffer (100 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2)

  • Pyruvate solution (100 mM)

  • ATP solution (50 mM)

  • NaHCO3 solution (1 M)

  • NADH solution (5 mM)

  • Malate Dehydrogenase (MDH) (e.g., 1000 units/mL)

  • PC-IN-2 or vehicle control (DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare cell lysates by incubating cultured cells with lysis buffer on ice, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant.

  • Prepare a reaction master mix in the Assay Buffer containing pyruvate, ATP, NaHCO3, and NADH at their final desired concentrations.

  • In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

  • To the appropriate wells, add PC-IN-2 at various concentrations or the vehicle control.

  • Add the malate dehydrogenase to each well.

  • Initiate the reaction by adding the master mix to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • The rate of NADH oxidation (decrease in A340) is proportional to the PC activity. Calculate the specific activity of PC (e.g., in nmol/min/mg of protein).

  • To determine the inhibitory effect of PC-IN-2, compare the rates of the treated samples to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

PC_Inhibition_Pathway PC_IN2 This compound PC Pyruvate Carboxylase (PC) PC_IN2->PC Inhibits OAA Oxaloacetate (OAA) PC->OAA Wnt Wnt/β-catenin Pathway PC->Wnt Modulates Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle OAA->TCA Metabolism Altered Cancer Metabolism TCA->Metabolism Proliferation Decreased Cell Proliferation Metabolism->Proliferation Migration Decreased Cell Migration & Invasion Wnt->Migration

Caption: Inhibition of Pyruvate Carboxylase by PC-IN-2.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Treatment 2. Treatment with PC-IN-2 (Dose-Response) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay PC_Activity_Assay 3b. PC Activity Assay Treatment->PC_Activity_Assay Metabolic_Analysis 3c. Metabolic Analysis (e.g., Seahorse, LC-MS) Treatment->Metabolic_Analysis Signaling_Analysis 3d. Signaling Pathway Analysis (e.g., Western Blot for Wnt) Treatment->Signaling_Analysis Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis PC_Activity_Assay->Data_Analysis Metabolic_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyruvate Carboxylase Inhibitors: Validating the Potency of Pyruvate Carboxylase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyruvate Carboxylase-IN-2 (PC-IN-2) against other known inhibitors of Pyruvate Carboxylase (PC), a critical enzyme in metabolic pathways. This document summarizes key inhibitory data, details experimental methodologies for validation, and visualizes relevant pathways and workflows to support informed decisions in research and development.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic node, replenishing tricarboxylic acid (TCA) cycle intermediates essential for biosynthesis and energy production.[1][2] Given its central role in gluconeogenesis and lipogenesis, PC has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders. The development of potent and specific PC inhibitors is therefore of significant interest. This guide focuses on this compound, a recently identified inhibitor, and compares its efficacy with other established PC inhibitors.[3]

Comparative Analysis of Pyruvate Carboxylase Inhibitors

The inhibitory potential of various compounds against Pyruvate Carboxylase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for PC-IN-2 and a selection of alternative inhibitors.

InhibitorType of InhibitionIC50KiOrganism/SystemReference
This compound Not specified0.065 µM (cell lysate)Not ReportedHuman Hepatocellular Carcinoma Cells[Sheng Y, et al. J Med Chem. 2022;65(1):460-484][3]
0.097 µM (cell-based)
Pyruvate Carboxylase-IN-1 Not specified0.204 µM (cell lysate)Not ReportedHuman Hepatocellular Carcinoma Cells[MedchemExpress Product Page][4]
0.104 µM (cell-based)
Oxamate Non-competitive vs. PyruvateNot Reported1.6 mMChicken Liver PC[Zeczycki et al., 2010][5]
Mixed-type vs. PyruvateRat Liver Mitochondria[Zeczycki et al., 2010][5]
Fluoropyruvate Non-competitive vs. PyruvateNot Reported0.17 mMChicken Liver PC[Zeczycki et al., 2010][5]
2-hydroxy-3-(quinoline-2-yl)propenoic acid Competitive vs. Pyruvate; Mixed-type vs. ATP4.3 ± 1.5 µM0.74 µMNot specified[Donaldson et al., Bioorg Med Chem. 2019][6]
L-Aspartate AllostericNot ReportedNot ReportedRhizobium etli PC[Jitrapakdee et al., 2014][7][8]
L-Glutamate AllostericNot ReportedNot ReportedMammalian and Avian Liver PC[Scrutton & White, J Biol Chem. 1974][9]
Avidin Slow-bindingNot ReportedNot ReportedChicken Liver PC[Duggleby et al., Biochemistry. 1982][10][11]

Note: The inhibitory activities of compounds can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate concentrations, and the assay method used.

Experimental Protocols for Validating PC Inhibition

Accurate and reproducible assessment of PC inhibition is crucial. Below are detailed methodologies for commonly employed assays.

Coupled-Enzyme Spectrophotometric Assay for PC Activity

This is a widely used method to determine the enzymatic activity of PC by monitoring the oxidation of NADH at 340 nm.

Principle: The oxaloacetate produced by PC is reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH disappearance is directly proportional to the PC activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2

  • Substrates: 10 mM ATP, 10 mM Pyruvate, 20 mM NaHCO3

  • Coupling Enzyme and Co-factor: 10 U/mL Malate Dehydrogenase (MDH), 0.2 mM NADH

  • PC Enzyme: Purified or in cell lysate

  • Inhibitor: this compound or other test compounds at various concentrations

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, pyruvate, NaHCO3, MDH, and NADH.

  • Add the PC enzyme to the reaction mixture and briefly pre-incubate at 30°C.

  • To test for inhibition, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate with the enzyme before initiating the reaction.

  • Initiate the reaction by adding the final substrate (e.g., pyruvate).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) Assay for PC Activity

This colorimetric assay is suitable for screening large numbers of potential PC inhibitors.[12][13]

Principle: This assay is based on the reaction of the product, oxaloacetate, with Fast Violet B salt to produce a colored adduct that can be measured spectrophotometrically at 530 nm.[12][13]

Reagents:

  • Assay Buffer: As described in the coupled-enzyme assay.

  • Substrates: ATP, Pyruvate, NaHCO3.

  • PC Enzyme: Purified enzyme.

  • Inhibitor: Library of test compounds.

  • Detection Reagent: Fast Violet B salt solution.

  • Quenching Solution: A solution to stop the enzymatic reaction (e.g., acid or a specific inhibitor).

Procedure:

  • Dispense the PC enzyme and test compounds into a multi-well plate.

  • Pre-incubate the enzyme with the compounds.

  • Initiate the reaction by adding the substrate mixture (ATP, pyruvate, NaHCO3).

  • Incubate for a defined period at a controlled temperature.

  • Stop the reaction by adding the quenching solution.

  • Add the Fast Violet B solution and incubate to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound and identify potential hits.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Mitochondrial Import PC Pyruvate Carboxylase Pyruvate_mito->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ATP, HCO3- TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle PC_IN_2 This compound PC_IN_2->PC

Pyruvate Carboxylase in Cellular Metabolism

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, Substrates, and Coupling Enzyme Mix Mix Combine Reagents, Enzyme, and Inhibitor Reagents->Mix Enzyme Prepare PC Enzyme (Purified or Lysate) Enzyme->Mix Inhibitor Prepare Serial Dilutions of PC-IN-2 Inhibitor->Mix Incubate Incubate at 30°C Mix->Incubate Initiate Initiate Reaction with Pyruvate Incubate->Initiate Monitor Monitor NADH Oxidation at 340 nm Initiate->Monitor Calculate Calculate Reaction Rates Monitor->Calculate IC50 Determine IC50 Value Calculate->IC50

Coupled-Enzyme Assay Workflow

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of Pyruvate Carboxylase, with IC50 values in the nanomolar range.[3] This positions it as a significantly more potent inhibitor than many previously described compounds, such as oxamate and fluoropyruvate, which exhibit inhibitory effects in the millimolar range.[5] The high potency of PC-IN-2 makes it a valuable tool for studying the physiological roles of PC and a promising lead compound for the development of therapeutics targeting PC-dependent metabolic pathways. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and to screen for novel PC inhibitors. The continued investigation into the mechanism of action and specificity of this compound will be crucial in advancing its potential applications in both basic research and clinical settings.

References

A Comparative Efficacy Analysis of Pyruvate Carboxylase-IN-2 and Erianin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two potent anti-cancer compounds: Pyruvate Carboxylase-IN-2 and the natural product erianin. This analysis is supported by experimental data on their mechanisms of action and inhibitory concentrations.

This compound and erianin have emerged as significant molecules in the study of cancer therapeutics, primarily through their targeted inhibition of pyruvate carboxylase (PC), a key enzyme in cellular metabolism. Erianin, a bibenzyl compound extracted from the orchid Dendrobium chrysotoxum, has been extensively studied for its wide-ranging pharmacological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] More recently, this compound was identified as a potent inhibitor of PC and a natural analog of erianin, demonstrating significant anticancer activity, particularly in hepatocellular carcinoma (HCC).[1] This guide will delve into a comparative analysis of their efficacy, supported by quantitative data and detailed experimental methodologies.

Quantitative Efficacy Comparison

The following table summarizes the inhibitory concentrations (IC50) of this compound and erianin against pyruvate carboxylase and various hepatocellular carcinoma cell lines.

CompoundTarget/Cell LineIC50 ValueAssay Type/DurationReference
This compound Pyruvate Carboxylase0.065 µMCell lysate-based activity assay[1]
Pyruvate Carboxylase0.097 µMCell-based activity assay[1]
Erianin HepG2 (HCC)11.4 nMCell proliferation assay (48h)[3]
HepG2 (HCC)43.69 nMCell proliferation assay (24h)[4]
SMMC-7721 (HCC)81.02 nMCell proliferation assay (24h)[4]
HCCLM3 (HCC)17.30 nMCell proliferation assay[5]

Mechanism of Action and Signaling Pathways

Both this compound and erianin exert their primary anti-cancer effects by inhibiting pyruvate carboxylase. PC is a mitochondrial enzyme crucial for replenishing tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[6] By catalyzing the conversion of pyruvate to oxaloacetate, PC provides essential building blocks for the synthesis of macromolecules required for rapid cell proliferation in cancer.[6] Inhibition of PC disrupts this anaplerotic flux, leading to metabolic stress and reduced cancer cell growth.

Erianin has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological profile. These include the ERK1/2, PI3K/Akt, JAK2/STAT3, and mTOR pathways.[1][7] Furthermore, studies have indicated that erianin's inhibition of pyruvate carboxylase can also regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8]

Below are diagrams illustrating the central role of Pyruvate Carboxylase in cellular metabolism and the broader signaling network affected by erianin.

Pyruvate_Carboxylase_Metabolic_Pathway Pyruvate Carboxylase in TCA Cycle Anaplerosis Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PC Pyruvate Carboxylase Pyruvate->PC Carboxylation Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Biomass Macromolecule Synthesis (Lipids, Amino Acids) TCA_Cycle->Biomass Precursors PC->Oxaloacetate Inhibitor This compound or Erianin Inhibitor->PC

Inhibition of Pyruvate Carboxylase disrupts TCA cycle replenishment.

Erianin_Signaling_Pathways Signaling Pathways Modulated by Erianin Erianin Erianin PC Pyruvate Carboxylase Erianin->PC PI3K_Akt PI3K/Akt Pathway Erianin->PI3K_Akt ERK12 ERK1/2 Pathway Erianin->ERK12 JAK2_STAT3 JAK2/STAT3 Pathway Erianin->JAK2_STAT3 mTOR mTOR Pathway Erianin->mTOR Wnt_BetaCatenin Wnt/β-catenin Pathway PC->Wnt_BetaCatenin Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis ERK12->Proliferation ERK12->Apoptosis JAK2_STAT3->Proliferation mTOR->Proliferation Wnt_BetaCatenin->Proliferation

Erianin affects multiple pathways involved in cell survival and proliferation.

Experimental Protocols

The following section details the general methodologies used to obtain the efficacy data presented in this guide.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of pyruvate carboxylase by quantifying the production of oxaloacetate.

Principle: The assay is a coupled-enzyme reaction. First, pyruvate carboxylase catalyzes the conversion of pyruvate and bicarbonate to oxaloacetate. In the second step, citrate synthase utilizes the newly formed oxaloacetate and acetyl-CoA to produce citrate and Coenzyme A (CoA). The released CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the pyruvate carboxylase activity.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium chloride (MgCl2)

  • ATP

  • Acetyl-CoA

  • Pyruvate

  • Citrate synthase

  • DTNB

  • Cell lysate or purified enzyme

  • Spectrophotometer

Procedure:

  • A reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, acetyl-CoA, citrate synthase, and DTNB is prepared.

  • The reaction is initiated by the addition of pyruvate and the cell lysate or purified enzyme.

  • The change in absorbance at 412 nm is monitored over time at a constant temperature (e.g., 37°C).

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • For inhibitor studies, various concentrations of this compound or erianin are pre-incubated with the enzyme before initiating the reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721, HCCLM3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and erianin stock solutions

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or erianin for a specified duration (e.g., 24 or 48 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow formazan crystal formation.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental_Workflow General Experimental Workflow for Efficacy Comparison cluster_0 In Vitro Efficacy cluster_1 Compound Preparation cluster_2 Data Analysis PC_Assay Pyruvate Carboxylase Activity Assay IC50_Calc Calculate IC50 values PC_Assay->IC50_Calc Cell_Assay Cell Proliferation Assay (e.g., MTT) Cell_Assay->IC50_Calc Compound_Prep Prepare serial dilutions of This compound and Erianin Compound_Prep->PC_Assay Compound_Prep->Cell_Assay Comparison Compare Efficacy IC50_Calc->Comparison

Workflow for comparing the in vitro efficacy of the two compounds.

References

Cross-validation of Pyruvate Carboxylase-IN-2 activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pyruvate Carboxylase Inhibitors for Researchers

An Objective Analysis of Performance and Experimental Support for Key Pyruvate Carboxylase Inhibitors

For researchers and professionals in drug development, the targeted inhibition of metabolic enzymes is a critical area of investigation. Pyruvate carboxylase (PC), a key anaplerotic enzyme, plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates and is implicated in the progression of various cancers. While information on a specific inhibitor designated "Pyruvate Carboxylase-IN-2" is not publicly available, this guide provides a comparative overview of known PC inhibitors, with a particular focus on ZY-444, a compound with demonstrated activity in various cancer cell lines.

Quantitative Data on Pyruvate Carboxylase Inhibitor Activity

The following table summarizes the available quantitative data for the activity of selected Pyruvate Carboxylase inhibitors in different cell lines. Direct comparison is challenging due to the limited availability of standardized testing across multiple inhibitors in the same cell lines.

InhibitorCell Line(s)Assay TypeEndpointReported Activity
ZY-444 TPC-1 (Papillary Thyroid Carcinoma)CCK8 assayIC50~1 µM[1]
KTC-1 (Papillary Thyroid Carcinoma)CCK8 assayIC50~1 µM[1]
MDA-MB-231 (Breast Cancer)Proliferation AssayIC905 µM[2]
Oxamate LLC/R9 (Lewis Lung Carcinoma)Cytotoxicity/Cytostatic AssayIC50Lower than LLC cells (by 35.8%) for LDH inhibition[3]
MIA PaCa-2 (Pancreatic Cancer)Lactate Production AssayInhibitionSignificant decrease in lactate production at 100 mM (primarily LDH inhibition)[4]

Note: While Oxamate is a known inhibitor of Pyruvate Carboxylase, much of the available cell-based assay data focuses on its potent inhibition of lactate dehydrogenase (LDH). The IC50 values presented for Oxamate are for its effect on cell viability or LDH activity, which may not directly reflect its potency as a PC inhibitor in these cellular contexts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of Pyruvate Carboxylase inhibitors.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

  • Cell Seeding: Plate cells (e.g., TPC-1, KTC-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., ZY-444) for 48 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to untreated controls and determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell inhibition.

Pyruvate Carboxylase Activity Assay

This assay measures the enzymatic activity of PC in cell lysates.

  • Cell Lysate Preparation: Harvest cells and prepare cell lysates using a suitable lysis buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NaHCO₃, and the cell lysate.

  • Initiation of Reaction: Start the reaction by adding pyruvate.

  • Detection: The production of oxaloacetate can be measured using a coupled enzyme assay. For example, in the presence of NADH and malate dehydrogenase, the rate of NADH oxidation (measured by the decrease in absorbance at 340 nm) is proportional to the rate of oxaloacetate production.

  • Inhibitor Testing: To test the effect of an inhibitor, pre-incubate the cell lysate with the inhibitor for a specified time before adding pyruvate.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Pyruvate Carboxylase Signaling Pathway

Pyruvate carboxylase is a critical enzyme at the crossroads of several metabolic pathways. It catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle. Oxaloacetate is a precursor for the biosynthesis of several molecules, including amino acids and glucose, and plays a role in fatty acid synthesis.

Pyruvate_Carboxylase_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Wnt_Signaling Wnt/β-catenin/Snail Signaling PC->Wnt_Signaling Activates TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Anaplerosis Amino_Acids Amino Acid Synthesis Oxaloacetate->Amino_Acids Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis TCA_Cycle->Oxaloacetate Fatty_Acids Fatty Acid Synthesis TCA_Cycle->Fatty_Acids Citrate Shuttle Metastasis Proliferation & Metastasis Wnt_Signaling->Metastasis Promotes ZY444 ZY-444 ZY444->PC Inhibits Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Inhibitor cell_culture->treatment inhibitor_prep Prepare Serial Dilutions of PC Inhibitor inhibitor_prep->treatment proliferation_assay Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay pc_activity_assay Pyruvate Carboxylase Activity Assay treatment->pc_activity_assay migration_assay Cell Migration/Invasion Assay (e.g., Transwell) treatment->migration_assay data_analysis Data Analysis and IC50 Determination proliferation_assay->data_analysis pc_activity_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Pyruvate Carboxylase Inhibition and Standard Therapies in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel therapeutic strategy targeting Pyruvate Carboxylase (PC) versus established first-line treatments for Hepatocellular Carcinoma (HCC), including the multi-kinase inhibitors sorafenib and lenvatinib, and the combination immunotherapy of atezolizumab and bevacizumab.

This document outlines the mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate these therapeutic agents. As specific data for a direct comparison of a PC inhibitor with all standard therapies is not available in published literature, this guide presents a framework for such a comparison, incorporating available preclinical data for the PC inhibitor erianin and the standard-of-care drugs.

Introduction to Therapeutic Strategies in HCC

Hepatocellular Carcinoma is a complex and heterogeneous disease with limited therapeutic options in its advanced stages. The current standard of care has evolved from multi-kinase inhibitors that target angiogenesis and cell proliferation to combination therapies that also leverage the immune system to fight the tumor. A novel and emerging therapeutic approach is the targeting of cancer metabolism, with Pyruvate Carboxylase (PC) being a key enzyme of interest. PC plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, a central metabolic pathway that provides energy and building blocks for rapidly proliferating cancer cells.[1][2] Inhibition of PC represents a promising strategy to disrupt the metabolic reprogramming that fuels HCC growth.

Mechanism of Action and Preclinical Efficacy

Pyruvate Carboxylase (PC) Inhibition (e.g., Erianin)

Pyruvate Carboxylase is a mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA).[3] OAA is a critical intermediate in the TCA cycle. In cancer cells, including HCC, PC activity is often upregulated to support the high demand for biomass production and energy.[1][2]

The natural bibenzyl compound, erianin, has been identified as a potent inhibitor of PC.[4] By blocking PC, erianin disrupts the TCA cycle, leading to reduced energy production and an accumulation of reactive oxygen species (ROS), which in turn induces apoptosis in HCC cells.[4][5] Preclinical studies have demonstrated that erianin can inhibit the proliferation and migration of HCC cells and suppress tumor growth in xenograft models.[5][6] Erianin has also been shown to induce ferroptosis, a form of iron-dependent cell death, in HCC cells by blocking the JAK2/STAT3/SLC7A11 pathway.[7]

Standard HCC Therapies

Sorafenib: Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. It inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting angiogenesis.[8][9][10] Preclinical data shows that sorafenib inhibits the growth of a wide variety of cancer models, including HCC.[8]

Lenvatinib: Lenvatinib is another oral multi-kinase inhibitor with a distinct target profile. It potently inhibits VEGFR1-3, fibroblast growth factor receptors (FGFR) 1-4, PDGFRα, RET, and KIT proto-oncogenes.[11][12] Its anti-angiogenic activity is complemented by its direct anti-proliferative effects on tumor cells driven by FGF signaling.[11] Preclinical studies in HCC models have shown that lenvatinib significantly inhibits tumor growth and reduces tumor microvessel density.[11][13]

Atezolizumab plus Bevacizumab: This combination therapy represents a paradigm shift in the first-line treatment of advanced HCC. Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between programmed cell death-ligand 1 (PD-L1) and its receptor PD-1, thereby restoring the anti-tumor activity of T cells. Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), a key driver of angiogenesis. The combination of an immune checkpoint inhibitor with an anti-angiogenic agent is thought to have a synergistic effect, where the normalization of tumor vasculature by bevacizumab enhances the infiltration and function of anti-tumor T cells.[14][15] This combination has demonstrated superior overall survival compared to sorafenib in clinical trials.[14]

Comparative Data Summary

The following table summarizes the key characteristics and available preclinical data for a Pyruvate Carboxylase inhibitor (represented by erianin) and the standard-of-care therapies for HCC.

FeaturePyruvate Carboxylase Inhibitor (e.g., Erianin)SorafenibLenvatinibAtezolizumab + Bevacizumab
Primary Target(s) Pyruvate Carboxylase (PC)Raf kinases (BRAF, CRAF), VEGFR-2/3, PDGFR-β, c-KIT, FLT-3VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, RET, KITPD-L1 (Atezolizumab), VEGF (Bevacizumab)
Mechanism of Action Inhibition of TCA cycle anaplerosis, induction of metabolic stress, apoptosis, and ferroptosis.[4][7]Inhibition of tumor cell proliferation and angiogenesis.[8][9]Inhibition of tumor angiogenesis and cell proliferation.[11][12]Restoration of anti-tumor immunity and inhibition of angiogenesis.[14][15]
In Vitro Efficacy (IC50) Erianin: ~80 nM in HepG2 and SMMC-7721 cells (viability).[5]2-5 µM in various HCC cell lines.[16]IC50 values of 0.23 and 0.42 μmol/L in Hep 3B2.1-7 and HuH-7 cells, respectively.[12]Not directly applicable for in vitro cytotoxicity assays.
In Vivo Efficacy (Xenograft Models) Erianin significantly inhibited tumor growth in HepG2 and SMMC-7721 xenograft models.[5]Inhibited tumor growth in a wide variety of preclinical cancer models, including HCC.[8]Significantly inhibited tumor growth in Hep3B2.1-7 and SNU-398 xenografts.[11]Changes in tumor perfusion have been observed in a preclinical HCC model.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic agents. Below are the protocols for key experiments cited in preclinical studies of HCC therapies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCC cell lines (e.g., HepG2, Huh7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Erianin, Sorafenib, Lenvatinib) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: HCC cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

In Vivo Xenograft Tumor Model
  • Cell Implantation: 5-6 week old immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with 1-5 x 10^6 HCC cells (e.g., HepG2) in the flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The test compounds are administered via an appropriate route (e.g., oral gavage for sorafenib and lenvatinib, intraperitoneal injection for erianin) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Visualizing Mechanisms and Workflows

To better understand the complex biological pathways and experimental processes involved, the following diagrams have been generated using the DOT language.

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport PC Pyruvate Carboxylase (PC) Pyruvate_m->PC OAA Oxaloacetate (OAA) PC->OAA Carboxylation TCA TCA Cycle OAA->TCA Biomass Biomass Precursors (Amino Acids, Lipids) TCA->Biomass PC_Inhibitor Pyruvate Carboxylase-IN-2 (e.g., Erianin) PC_Inhibitor->PC Inhibition

Caption: Pyruvate Carboxylase metabolic pathway in HCC and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison cell_lines HCC Cell Lines (e.g., HepG2, Huh7) viability Cell Viability Assay (MTT) cell_lines->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant xenograft HCC Xenograft Model (Nude Mice) treatment Treatment Groups: - Vehicle Control - PC Inhibitor - Standard Therapy xenograft->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth tgi Tumor Growth Inhibition (TGI) tumor_growth->tgi comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison tgi->comparison

Caption: Preclinical workflow for comparing a novel PC inhibitor with standard therapies.

References

Assessing the Specificity of Pyruvate Carboxylase-IN-2 for Pyruvate Carboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Pyruvate Carboxylase-IN-2 (PC-IN-2), a potent inhibitor of Pyruvate Carboxylase (PC), with other known PC inhibitors. The specificity of a chemical probe or drug candidate is a critical parameter, ensuring that its biological effects are attributable to the modulation of its intended target. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the objective evaluation of PC-IN-2's specificity.

Inhibitor Specificity Profile

The following table summarizes the inhibitory potency of PC-IN-2 and other selected small molecules against Pyruvate Carboxylase. While direct, head-to-head comparative studies on the broader selectivity of these compounds are limited, this data provides a baseline for assessing their on-target activity.

InhibitorTargetIC50 / KiAssay TypeKnown Off-Targets / Alternative Mechanisms
This compound (Compound 29) Pyruvate Carboxylase (PC)IC50: 0.065 µMCell lysate-based PC activity assayData not available. A broader selectivity profile has not been published.
IC50: 0.097 µMCell-based PC activity assay
ZY-444 Pyruvate Carboxylase (PC)Not specifiedBinds to and inactivates PCMay also exert effects by targeting TNFAIP3 through the TNF signaling pathway. Reported to selectively inhibit cancer cell proliferation over normal cells.
Oxamate Pyruvate Carboxylase (PC)Ki: 1.6 mMSteady-state kinetics with malate dehydrogenase coupled assayLactate Dehydrogenase (LDH)
Anemoside B4 Pyruvate Carboxylase (PC)Not specifiedNot specifiedData not available.

Note: The lack of a comprehensive selectivity panel for this compound is a significant data gap. A thorough assessment of its specificity would require screening against a broad panel of kinases and other metabolic enzymes.

Experimental Protocols

The determination of an inhibitor's specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments relevant to assessing the specificity of PC inhibitors.

Pyruvate Carboxylase (PC) Activity Assay (Coupled Enzymatic Assay)

This is a common method to measure the enzymatic activity of PC and the potency of its inhibitors.

Principle: The product of the PC reaction, oxaloacetate, is converted to malate by malate dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the PC activity.

Materials:

  • Purified Pyruvate Carboxylase enzyme

  • PC-IN-2 or other test inhibitors

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Pyruvate (substrate)

  • ATP (co-factor)

  • MgCl2

  • NaHCO3

  • Acetyl-CoA (allosteric activator)

  • Malate Dehydrogenase (MDH) (coupling enzyme)

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, ATP, MgCl2, NaHCO3, and Acetyl-CoA.

  • Add the test inhibitor (e.g., PC-IN-2) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified PC enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the coupling enzyme (MDH) and NADH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

  • The rate of NADH oxidation is calculated from the linear portion of the kinetic curve.

  • Inhibitor potency (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Throughput Screening (HTS) Assay for PC Inhibitors

For screening large compound libraries to identify novel PC inhibitors.

Principle: This method utilizes the reaction of oxaloacetate with the diazonium salt, Fast Violet B, to produce a colored adduct that can be measured at 530 nm[1]. This provides a colorimetric endpoint assay suitable for HTS.

Materials:

  • Purified Pyruvate Carboxylase enzyme

  • Compound library

  • Assay Buffer

  • Substrates and co-factors as in the coupled assay

  • Fast Violet B (FVB) solution

  • 384-well microplates

  • Automated liquid handling systems

  • Microplate reader capable of measuring absorbance at 530 nm

Procedure:

  • Dispense compounds from the library into the wells of a 384-well plate.

  • Add the PC enzyme and the reaction mixture (pyruvate, ATP, MgCl2, NaHCO3, Acetyl-CoA).

  • Incubate the reaction for a fixed time at a controlled temperature.

  • Stop the enzymatic reaction (e.g., by adding an acid).

  • Add the Fast Violet B solution and incubate to allow for color development.

  • Measure the absorbance at 530 nm.

  • Compounds that show a significant decrease in absorbance are identified as potential PC inhibitors.

In Vitro Kinase and Off-Target Selectivity Profiling

To assess the specificity of an inhibitor, it is essential to test its activity against a broad range of other enzymes. This is often done through commercially available services.

Principle: The inhibitor is tested at one or more concentrations against a panel of purified enzymes (e.g., kinases, phosphatases, proteases, other metabolic enzymes) in optimized in vitro activity assays. The percentage of inhibition for each enzyme is determined.

Procedure:

  • Provide the test compound (e.g., PC-IN-2) to a contract research organization (CRO) that offers selectivity profiling services.

  • The CRO will perform standardized enzymatic assays for a large panel of targets. For example, a radiometric assay (e.g., using 33P-ATP for kinases) or a fluorescence-based assay is commonly used.

  • The results are provided as a percentage of inhibition at a given concentration, allowing for the identification of potential off-target interactions.

  • For significant off-target hits, follow-up dose-response studies are conducted to determine the IC50 values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the assessment of PC inhibitor specificity.

PC_Signaling_Pathway cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate Oxaloacetate Oxaloacetate PC->Oxaloacetate Product TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Anaplerosis PC_IN_2 PC-IN-2 PC_IN_2->PC Inhibition Inhibitor_Specificity_Workflow cluster_workflow Experimental Workflow for Assessing Inhibitor Specificity A Primary Assay: Determine IC50 against Pyruvate Carboxylase (PC) B Secondary Assays: Screen against a broad panel of off-target enzymes (e.g., kinases, other metabolic enzymes) A->B C Dose-Response Analysis: Determine IC50 for significant off-target hits B->C D Calculate Selectivity Index: (IC50 for off-target) / (IC50 for PC) C->D E Cell-Based Assays: Confirm on-target and off-target effects in a cellular context D->E F Conclusion on Specificity E->F

References

Replicating and Comparing the Efficacy of Pyruvate Carboxylase Inhibitors: A Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key inhibitors targeting Pyruvate Carboxylase (PC), an essential enzyme in gluconeogenesis and anaplerosis. This document focuses on replicating and contextualizing the findings from initial studies on these inhibitors, offering a resource for researchers seeking to build upon existing work or to select appropriate tools for their investigations into metabolic pathways. We will use phenylacetic acid as our foundational "initial study" compound and compare its performance against other known PC inhibitors.

Comparative Efficacy of Pyruvate Carboxylase Inhibitors

The following tables summarize the quantitative data for several well-characterized Pyruvate Carboxylase inhibitors, providing a basis for comparing their potency and mechanisms of action.

Table 1: In Vitro Inhibition of Pyruvate Carboxylase

InhibitorTarget Enzyme SourceInhibition TypeKi ValueIC50 ValueReference
Phenylacetyl-CoARat Liver PC--Concentration-dependent decrease in carboxylation[1]
OxamateChicken Liver PCNon-competitive (vs. Pyruvate)1.6 mM-[2]
OxalateChicken Liver PCUncompetitive (vs. Pyruvate)12 µM97 µM[2][3]
OxalateRat Liver PCNon-competitive (vs. HCO3-)60-300 µM-[2]
OxalateYeast PCNon-competitive (vs. Pyruvate)70 µM-[2]
Anemoside B4Not SpecifiedBinds to His879 site--[4]

Table 2: In Vivo and Cellular Effects of Pyruvate Carboxylase Inhibitors

InhibitorModel SystemExperimental EffectDosage/ConcentrationReference
Phenylacetic AcidIsolated Rat Liver Cells39% decrease in gluconeogenesis from lactate/pyruvate4 mM[1]
Phenylpropionic AcidNormal RatsDecreased blood glucose from 110 to 66 mg/dL20 mg bolus + 1 mg/min infusion[1]
Phenylpropionic AcidStreptozotocin Diabetic RatsDecreased blood glucose from 295 to 225 mg/dL20 mg bolus + 1 mg/min infusion[1]
PhenylacetateINS-1 83/13-derived cell linesDecreased Glucose-Stimulated Insulin Secretion (GSIS)Not Specified[2]
OxalateIsolated Rat HepatocytesInhibition of gluconeogenesis from lactate, pyruvate, and alanineNot Specified[2]

Key Experimental Protocols

To facilitate the replication of pivotal experiments, detailed methodologies for core assays are provided below.

Protocol 1: In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol outlines a common method for determining PC activity by coupling the production of oxaloacetate to the cleavage of acetyl-CoA by citrate synthase and the subsequent detection of free Coenzyme A.[5]

Materials:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO3

  • 0.1 M MgCl2

  • Acetyl-CoA solution

  • Citrate Synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Pyruvate solution

  • ATP solution

  • Cell or tissue extract containing Pyruvate Carboxylase

  • Spectrophotometer capable of reading at 412 nm

  • UV-translucent cuvettes

Procedure:

  • Reaction Cocktail Preparation: In separate UV-translucent cuvettes kept on ice, prepare the following reaction cocktails (for a 1 mL final volume, adjust as needed):

    • Control Cuvette:

      • Tris-HCl (100 mM final)

      • NaHCO3 (20 mM final)

      • MgCl2 (5 mM final)

      • Acetyl-CoA (0.2 mM final)

      • Citrate Synthase (10 units)

      • DTNB (0.1 mM final)

      • ATP (2 mM final)

      • Distilled water to bring the volume to 950 µL.

    • Experimental Cuvette:

      • Same as control, but also include Pyruvate (10 mM final).

  • Temperature Equilibration: Place both cuvettes in the spectrophotometer and allow them to equilibrate at 30°C for 10 minutes.

  • Blanking: Blank the spectrophotometer using the control cuvette.

  • Initiation of Reaction: Simultaneously add 50 µL of the cell or tissue extract to both cuvettes. Mix immediately by gently pipetting up and down.

  • Measurement: Start the kinetic read on the spectrophotometer, monitoring the change in absorbance at 412 nm for 60 seconds. The rate of increase in absorbance is proportional to the PC activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB product. One unit of PC activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.

Protocol 2: Gluconeogenesis Assay in Isolated Hepatocytes

This protocol describes the measurement of glucose production from gluconeogenic precursors in primary hepatocytes.[6][7]

Materials:

  • Primary hepatocytes

  • Collagen-coated culture plates

  • DMEM (glucose-free, phenol red-free)

  • Sodium Lactate

  • Sodium Pyruvate

  • L-Glutamine

  • HEPES

  • Phosphate Buffered Saline (PBS)

  • Colorimetric glucose assay kit

Procedure:

  • Cell Seeding and Starvation: Seed primary hepatocytes on collagen-coated plates. After attachment, serum-starve the cells overnight in appropriate media.

  • Washing: Wash the cells twice with warm PBS.

  • Incubation with Substrates: Replace the PBS with glucose production buffer containing glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • Treatment: Add the Pyruvate Carboxylase inhibitor of interest at the desired concentration to the treatment wells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells at 37°C for 6 hours.

  • Sample Collection: Collect a sample of the medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the glucose production in the inhibitor-treated wells to the vehicle-treated wells to determine the percent inhibition of gluconeogenesis.

Protocol 3: In Vivo Assessment of Pyruvate Carboxylase Inhibition in a Rat Model

This protocol outlines a method to assess the in vivo effect of a PC inhibitor on blood glucose levels in rats.[1]

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Streptozotocin (for inducing diabetes, optional)

  • PC inhibitor (e.g., phenylpropionic acid)

  • Saline solution

  • Infusion pump and catheters

  • Blood glucose meter and test strips

Procedure:

  • Animal Model: Use either normal or streptozotocin-induced diabetic rats.

  • Catheterization: If continuous infusion is required, surgically implant catheters for infusion and blood sampling. Allow for a recovery period.

  • Fasting: Fast the animals overnight to deplete liver glycogen stores, ensuring that subsequent changes in blood glucose are primarily due to effects on gluconeogenesis.

  • Baseline Measurement: Take a baseline blood sample to measure fasting blood glucose levels.

  • Inhibitor Administration: Administer the PC inhibitor. For phenylpropionic acid, a 20 mg bolus injection followed by a continuous infusion of 1 mg/min has been used.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 30, 60, 90, 120 minutes) after inhibitor administration and measure blood glucose levels.

  • Data Analysis: Plot the change in blood glucose concentration over time and compare the results between the inhibitor-treated group and a vehicle-treated control group.

Visualizing Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

G Signaling Pathway of Pyruvate Carboxylase and its Inhibition cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PC Pyruvate Carboxylase Pyruvate_mito->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA PhenylacetylCoA Phenylacetyl-CoA PhenylacetylCoA->PC Inhibits Oxamate Oxamate Oxamate->PC Inhibits Oxalate Oxalate Oxalate->PC Inhibits AnemosideB4 Anemoside B4 AnemosideB4->PC Inhibits

Caption: Pyruvate Carboxylase Inhibition Pathway.

G Experimental Workflow for In Vitro PC Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reaction Cocktails (Control & Experimental) equilibration Equilibrate Cuvettes at 30°C prep_reagents->equilibration prep_samples Prepare Enzyme Extract initiate Initiate Reaction with Enzyme Extract prep_samples->initiate blank Blank Spectrophotometer equilibration->blank blank->initiate measure Measure Absorbance at 412 nm initiate->measure calculate Calculate Rate of Absorbance Change measure->calculate determine Determine PC Activity calculate->determine

Caption: In Vitro PC Activity Assay Workflow.

References

Comparative Analysis of Pyruvate Carboxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic impact of Pyruvate Carboxylase-IN-2 (PC-IN-2) and other key inhibitors of Pyruvate Carboxylase (PC). This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate objective comparison.

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and providing building blocks for biomass production.[1][2] Given its pivotal role, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[1][3] This guide focuses on the comparative metabolic effects of PC-IN-2, a potent PC inhibitor, alongside other notable inhibitors such as ZY-444 and oxamate.

Comparative Analysis of Metabolic Impact

The following tables summarize the quantitative data on the metabolic effects of PC-IN-2, ZY-444, and oxamate on cancer cell lines. These inhibitors demonstrate distinct potencies and impacts on cellular metabolism, providing a basis for selecting the appropriate tool for specific research applications.

InhibitorCell LineIC50 (PC Activity)Effect on Cell Viability (IC50)Reference
This compound HepG2 (Hepatocellular Carcinoma)0.097 µM (cell-based)1.741 µM[Sheng Y, et al., 2022]
HCCLM3 (Hepatocellular Carcinoma)Not Reported8.540 µM[Sheng Y, et al., 2022]
ZY-444 MDA-MB-231 (Breast Cancer)Not Reported~5 µM (48h)[Tang et al., 2020]
4T1 (Breast Cancer)Not Reported~5 µM (48h)[Tang et al., 2020]
Oxamate A549 (Non-small cell lung cancer)Not Reported58.53 mM (24h)[4]
H1975 (Non-small cell lung cancer)Not Reported32.13 mM (24h)[4]
H1395 (Non-small cell lung cancer)Not Reported19.67 mM (24h)[4]
UW402 (Medulloblastoma)Not ReportedDose-dependent decrease[5]

Table 1: Comparative Potency of Pyruvate Carboxylase Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against PC activity and cancer cell viability. Lower values indicate higher potency.

InhibitorCell LineEffect on Glycolysis (ECAR)Effect on Oxidative Phosphorylation (OCR)Reference
This compound HepG2Inhibition of glycolysisPromotion of mitochondrial oxidative stress[Sheng Y, et al., 2022]
ZY-444 MDA-MB-231Not ReportedDose-dependent decrease in basal respiration and ATP production[6]
Oxamate UW402Significant reduction in glycolysis, glycolytic capacity, and glycolytic reserveSignificant increase in basal respiration, ATP production, and maximal respiration[5][7]
Silicotic MacrophagesDecrease in ECARIncrease in OCR[8]

Table 2: Impact of Inhibitors on Cellular Bioenergetics. This table outlines the effects of each inhibitor on the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, and the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Pyruvate Carboxylase (PC) Mediated Anaplerosis cluster_1 Inhibition of PC Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC ATP, HCO3- Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishment Biomass Biomass Precursors (Amino Acids, Lipids, Nucleotides) TCA_Cycle->Biomass PC_IN_2 This compound PC_IN_2->PC ZY_444 ZY-444 ZY_444->PC Oxamate Oxamate Oxamate->PC

Figure 1: Inhibition of Pyruvate Carboxylase Anaplerotic Function.

cluster_workflow Experimental Workflow for Metabolic Analysis cluster_assays Metabolic Assays start Cell Culture (e.g., HepG2, MDA-MB-231) treatment Treatment with PC Inhibitor (PC-IN-2, ZY-444, Oxamate) start->treatment pc_activity PC Activity Assay treatment->pc_activity cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability seahorse Seahorse XF Analysis (OCR & ECAR) treatment->seahorse glucose_uptake Glucose Uptake Assay treatment->glucose_uptake lactate_production Lactate Production Assay treatment->lactate_production metabolic_flux 13C Metabolic Flux Analysis treatment->metabolic_flux analysis Data Analysis and Comparison pc_activity->analysis cell_viability->analysis seahorse->analysis glucose_uptake->analysis lactate_production->analysis metabolic_flux->analysis

Figure 2: General Experimental Workflow for Inhibitor Analysis.

Detailed Experimental Protocols

Pyruvate Carboxylase Activity Assay

This protocol describes a coupled enzyme assay to determine PC activity in cell lysates.

  • Principle: The oxaloacetate produced by PC is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM DTNB.

    • Substrate Solution: 100 mM ATP, 200 mM NaHCO₃, 10 mM Acetyl-CoA, 200 mM Pyruvate.

    • Enzyme Source: Cell lysate.

    • Coupling Enzyme: Citrate synthase.

  • Procedure:

    • Prepare cell lysates by homogenizing cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • In a 96-well plate, add the assay buffer and cell lysate.

    • Initiate the reaction by adding the substrate solution and citrate synthase.

    • Measure the absorbance at 412 nm kinetically for 10-20 minutes at 37°C.

    • Calculate PC activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB product.

Cellular Bioenergetics Analysis (Seahorse XF Analyzer)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer.[9][10][11][12][13]

  • Principle: The Seahorse XF Analyzer measures real-time changes in dissolved oxygen and pH in the medium immediately surrounding cultured cells, providing rates of mitochondrial respiration and glycolysis.

  • Procedure:

    • Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

    • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.

    • Load the inhibitor compounds (e.g., PC-IN-2, oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function and glycolysis.

    • Normalize the data to cell number or protein concentration.

Glucose Uptake Assay

This protocol describes the measurement of cellular glucose uptake using a fluorescent glucose analog.

  • Principle: Cells are incubated with a fluorescently-labeled deoxyglucose analog (e.g., 2-NBDG), which is taken up by glucose transporters but not fully metabolized, leading to intracellular accumulation. The fluorescence intensity is proportional to the glucose uptake.

  • Procedure:

    • Plate cells in a 96-well plate and culture overnight.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with the PC inhibitor in KRH buffer for the desired time.

    • Add the fluorescent glucose analog to the wells and incubate for 30-60 minutes at 37°C.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

    • Normalize the fluorescence signal to the protein concentration of each well.

Lactate Production Assay

This protocol details the measurement of lactate concentration in the cell culture medium.

  • Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH can be measured colorimetrically or fluorometrically.

  • Procedure:

    • Culture cells in a 96-well plate and treat with the PC inhibitor for the desired duration.

    • Collect the cell culture medium.

    • In a separate 96-well plate, add the culture medium samples and lactate assay buffer containing NAD⁺ and LDH.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.

13C-Metabolic Flux Analysis

This protocol provides a general overview of stable isotope tracing to determine intracellular metabolic fluxes.[14][15][16][17][18]

  • Principle: Cells are cultured with a 13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-glutamine). The incorporation of 13C into downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational modeling is then used to calculate the rates (fluxes) through different metabolic pathways.

  • Procedure:

    • Culture cells in a medium containing the 13C-labeled tracer and the PC inhibitor.

    • After a period of incubation to achieve isotopic steady-state, quench metabolism and extract intracellular metabolites.

    • Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.

This guide provides a foundational framework for the comparative analysis of this compound and other PC inhibitors. The provided data, protocols, and visualizations are intended to support researchers in designing and interpreting experiments aimed at understanding and targeting the metabolic vulnerabilities of various diseases.

References

Validating Pyruvate Carboxylase-IN-2 as a Tool for Studying Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyruvate Carboxylase-IN-2 (PC-IN-2) with other established tools for the experimental study of metabolic pathways. The focus is on providing objective performance data, detailed experimental protocols, and clear visualizations to aid researchers in selecting the most appropriate tool for their specific needs.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic node, replenishing tricarboxylic acid (TCA) cycle intermediates that are diverted for various biosynthetic processes, including gluconeogenesis, lipogenesis, and neurotransmitter synthesis. Given its central role, the inhibition of PC is a valuable strategy for studying metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders. A variety of small molecule inhibitors have been developed to probe the function of PC. This guide focuses on the validation and comparison of a potent inhibitor, this compound, against other commonly used alternatives.

Comparative Analysis of Pyruvate Carboxylase Inhibitors

The selection of an appropriate inhibitor is crucial for the accurate interpretation of experimental results. The following tables summarize the quantitative data for PC-IN-2 and its alternatives, focusing on their potency and known off-target effects.

Table 1: Potency of Pyruvate Carboxylase Inhibitors

InhibitorIC50 / Kᵢ ValueAssay TypeOrganism/Cell TypeReference
This compound IC50: 0.065 µM Cell lysate-based Human (HepG2) [1][2]
IC50: 0.097 µM Cell-based Human (HepG2) [1][2]
ZY-444Not explicitly statedCell-basedHuman (Breast Cancer Cells)[3]
α-Hydroxycinnamic acidsIC50: 3.0 - 4.3 µMEnzyme assayNot specified
OxamateKᵢ: 1.6 mMEnzyme kineticsChicken liver[4]
Phenylacetic acidInhibition reportedIn vitroNot specified
FluoropyruvateKᵢ: 0.17 mMEnzyme kineticsNot specified
PhenylpyruvateKᵢ: 0.48 mMEnzyme kineticsNot specified

Table 2: Selectivity and Known Off-Target Effects of Pyruvate Carboxylase Inhibitors

InhibitorKnown Off-Target EffectsReference
This compound Selectivity profile not extensively reported. As a bibenzyl compound, potential for broader effects on cellular metabolism should be considered.[5]
ZY-444Selectively inhibits cancer cell proliferation over normal cells.[3][3]
α-Hydroxycinnamic acidsOne derivative (8v) did not significantly inhibit human carbonic anhydrase II, matrix metalloproteinase-2, malate dehydrogenase, or lactate dehydrogenase.
OxamateInhibits Lactate Dehydrogenase (LDH) and Aspartate Aminotransferase (AAT).[4][4]
Phenylacetic acidHas auxin activity in plants and is a catabolite of phenylalanine in humans.[6] It can affect various cellular processes, including protein synthesis and membrane integrity in bacteria.[7] It is also known to inhibit pyruvate carboxylase.[8][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments related to the study of pyruvate carboxylase and its inhibitors.

Protocol 1: Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods and is suitable for determining the inhibitory activity of compounds like PC-IN-2.[9][10]

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • Magnesium chloride (MgCl₂) solution (0.1 M)

  • ATP solution

  • Pyruvate solution

  • Acetyl-CoA solution

  • Citrate synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Cell or tissue lysate containing pyruvate carboxylase

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NaHCO₃, MgCl₂, ATP, pyruvate, acetyl-CoA, citrate synthase, and DTNB.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing pyruvate carboxylase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH production, which is directly related to the pyruvate carboxylase activity.

  • Inhibitor Testing: To determine the IC50 value of an inhibitor (e.g., this compound), perform the assay in the presence of varying concentrations of the compound.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Pyruvate Carboxylase Activity Assay

This protocol, as employed in the study by Sheng Y, et al., assesses the activity of PC within a cellular context.[1][2]

Materials:

  • Hepatocellular carcinoma (HCC) cells (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound or other inhibitors

  • Lysis buffer

  • Reagents for the coupled enzyme assay (as described in Protocol 1)

Procedure:

  • Cell Culture and Treatment: Culture HCC cells to the desired confluency. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to release the cellular contents, including pyruvate carboxylase.

  • Enzyme Activity Assay: Determine the pyruvate carboxylase activity in the cell lysates using the coupled enzyme assay described in Protocol 1.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration in each lysate. Plot the normalized activity against the inhibitor concentration to determine the cell-based IC50 value.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

metabolic_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis TCA_Cycle->Lipogenesis Neurotransmitter_Synthesis Neurotransmitter Synthesis TCA_Cycle->Neurotransmitter_Synthesis PC_IN_2 This compound PC_IN_2->Pyruvate Inhibition

Pyruvate carboxylase in metabolic pathways.

experimental_workflow cluster_cell_based Cell-Based Assay cluster_enzyme_assay Enzyme Activity Assay cell_culture 1. Cell Culture (e.g., HepG2) inhibitor_treatment 2. Treatment with This compound cell_culture->inhibitor_treatment cell_lysis 3. Cell Lysis inhibitor_treatment->cell_lysis reaction_setup 4. Prepare Reaction Mixture cell_lysis->reaction_setup enzyme_addition 5. Add Cell Lysate reaction_setup->enzyme_addition measurement 6. Spectrophotometric Measurement (412 nm) enzyme_addition->measurement data_analysis 7. Data Analysis (IC50 Determination) measurement->data_analysis

Workflow for PC inhibitor validation.

logical_relationship PC Pyruvate Carboxylase (PC) Activity Anaplerosis TCA Cycle Anaplerosis PC->Anaplerosis Biosynthesis Biosynthetic Pathways (Gluconeogenesis, Lipogenesis) Anaplerosis->Biosynthesis Cell_Growth Cancer Cell Proliferation Biosynthesis->Cell_Growth Supports PC_IN_2 This compound PC_IN_2->PC Inhibits

Inhibitor's effect on cell proliferation.

Conclusion

This compound has been validated as a potent inhibitor of pyruvate carboxylase, with IC50 values in the nanomolar range.[1][2] Its efficacy in cell-based assays suggests good cell permeability and activity in a biological context. As a natural analog of erianin, it represents a valuable tool for studying metabolic reprogramming, particularly in cancer research where PC has been identified as a key player in supporting tumor growth.[1][2][3]

However, researchers should be mindful of the potential for off-target effects, a common consideration for natural product-derived compounds. While specific selectivity data for PC-IN-2 is not yet widely available, the known off-target activities of other bibenzyl compounds warrant careful experimental design and interpretation of results.[5]

In comparison to other inhibitors, PC-IN-2 offers significantly higher potency than classical inhibitors like oxamate and phenylacetic acid. While newer compounds like ZY-444 also show promise with high selectivity for cancer cells, the readily available quantitative data for PC-IN-2 makes it a strong candidate for immediate use in research.[3]

The choice of inhibitor will ultimately depend on the specific experimental question. For studies requiring high potency and a well-characterized IC50, PC-IN-2 is an excellent choice. For investigations where absolute specificity is paramount and potential off-target effects must be minimized, further characterization of PC-IN-2's selectivity or the use of genetically encoded knockdown approaches may be more appropriate. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to effectively utilize these powerful tools in the study of metabolic pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.